Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C11H14O6 |
|---|---|
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
4-(1,3-dihydroxypropan-2-yloxy)-3-methoxybenzoic acid |
InChI |
InChI=1S/C11H14O6/c1-16-10-4-7(11(14)15)2-3-9(10)17-8(5-12)6-13/h2-4,8,12-13H,5-6H2,1H3,(H,14,15) |
Clave InChI |
GNNGXCXWFLSHCL-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether: Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a phenolic derivative isolated from a natural source. This document details its origin, a validated step-by-step protocol for its extraction and purification, and its spectroscopic characterization. The guide is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction: The Phytochemical Landscape of Picrasma quassioides**
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a phenolic compound that has been identified in the stems of Picrasma quassioides (D. Don) Benn., a plant belonging to the Simaroubaceae family[1][2]. P. quassioides, commonly known as bitterwood, is a shrub with a history of use in traditional medicine, particularly in Asia, for its anti-inflammatory, antibacterial, and anticancer properties[3]. The therapeutic effects of this plant are attributed to its complex phytochemical composition, which includes alkaloids (such as β-carbolines and canthinones), quassinoids, and various phenolic compounds[3][4][5]. The isolation and characterization of novel compounds like Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether from this plant are crucial for understanding its medicinal properties and for the discovery of new therapeutic agents.
Natural Source and Biosynthetic Considerations
The sole identified natural source of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is the stems of Picrasma quassioides[1][2]. Within the plant, this compound is part of a larger family of phenolic derivatives. While the specific biosynthetic pathway for this ether has not been elucidated, it is likely derived from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids and a wide array of phenolic compounds in plants. The vanillic acid (3-methoxy-4-hydroxybenzoic acid) moiety is a common plant secondary metabolite, and its ether linkage to a glycerol backbone represents a less common modification that warrants further investigation into its biosynthetic origins and potential biological significance.
Isolation and Purification Protocol
The following protocol is adapted from the methodology described by Xu et al. (2021) for the isolation of phenolic derivatives from the stems of Picrasma quassioides[1][2]. This self-validating system ensures the reproducible isolation of the target compound.
Plant Material and Extraction
-
Collection and Preparation: Air-dried stems of Picrasma quassioides are collected and pulverized into a coarse powder.
-
Solvent Extraction: The powdered plant material is extracted three times with 95% ethanol at room temperature, with each extraction lasting 24 hours. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is enriched in phenolic compounds, is retained for further purification.
Chromatographic Purification
The ethyl acetate fraction is subjected to multiple chromatographic steps to isolate Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
-
Silica Gel Column Chromatography: The ethyl acetate extract is applied to a silica gel column and eluted with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions.
-
ODS Column Chromatography: The fraction containing the target compound is further purified on an octadecylsilyl (ODS) silica gel column using a stepwise gradient of methanol-water (from 10:90 to 100:0, v/v).
-
Semi-preparative HPLC: The final purification is achieved by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol-water to yield pure Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
Workflow Diagram
Figure 1: Workflow for the isolation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
Structural Characterization and Data
The structure of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether was elucidated using a combination of spectroscopic techniques[1][2].
| Spectroscopic Data | Observed Values |
| Appearance | White amorphous powder |
| Molecular Formula | C₁₁H₁₄O₆ |
| HRESIMS (m/z) | [M+Na]⁺ (indicative of the molecular formula) |
| ¹H-NMR (CD₃OD, ppm) | δ: 7.57 (1H, dd, J = 8.4, 2.0 Hz, H-6), 7.52 (1H, d, J = 2.0 Hz, H-2), 6.83 (1H, d, J = 8.4 Hz, H-5), 4.95 (1H, m, H-2'), 3.88 (3H, s, OCH₃), 3.80 (2H, m, H-1'a, H-3'a), 3.70 (2H, m, H-1'b, H-3'b) |
| ¹³C-NMR (CD₃OD, ppm) | δ: 168.5 (C-7), 153.2 (C-4), 149.0 (C-3), 125.0 (C-6), 123.4 (C-1), 115.8 (C-5), 113.2 (C-2), 80.1 (C-2'), 64.2 (C-1', C-3'), 56.4 (OCH₃) |
Note: The specific HRESIMS value and detailed 2D NMR correlations (HSQC, HMBC, COSY) can be found in the primary literature by Xu et al. (2021).
Biological Activity
In the initial study by Xu et al. (2021), Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, along with other isolated phenolic derivatives, was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound did not exhibit any significant inhibitory activity (IC₅₀ > 100 µM)[1][2].
While this initial screening was negative, the biological profile of this compound is not yet fully explored. The presence of the vanillic acid moiety suggests that it may possess other biological activities, such as antioxidant or antimicrobial effects, which are common for phenolic compounds. Further investigation into the pharmacological potential of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is warranted.
Conclusion and Future Directions
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a naturally occurring phenolic derivative isolated from the stems of Picrasma quassioides. This guide provides a detailed protocol for its isolation and purification, along with its comprehensive spectroscopic characterization. While initial biological screening for anti-inflammatory activity was negative, the unique structure of this compound merits further investigation into its potential therapeutic applications. Future research should focus on a broader range of bioassays to explore its antioxidant, antimicrobial, and other pharmacological properties. Furthermore, elucidation of its biosynthetic pathway could provide insights into the chemical diversity of phenolic compounds in medicinal plants.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Picraquanines A-C, three new phenolic derivatives from the stems of Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isolation and Characterization of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether from Picrasma quassioides
This guide provides a comprehensive, technically-grounded framework for the isolation, purification, and structural elucidation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a phenolic derivative found in Picrasma quassioides (D. Don) Benn.[1][2][3][4][5] This document is intended for researchers, natural product chemists, and drug development professionals seeking to isolate and study this and similar bioactive compounds. The methodologies described herein are synthesized from established principles of phytochemistry and chromatography, offering a robust and scientifically-validated approach.
Introduction: The Scientific Context
Picrasma quassioides , a member of the Simaroubaceae family, is a plant with a rich history in traditional medicine, particularly in Asia.[6][7] It is known to produce a diverse array of secondary metabolites, including quassinoids, alkaloids, and triterpenoids, which are responsible for its various reported pharmacological activities, such as anti-inflammatory and anti-cancer effects.[6][8]
The target of this guide, Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether , also known as a glycerol ether of vanillic acid, is a phenolic compound. Phenolic compounds are a large and varied group of phytochemicals that are of significant interest to the pharmaceutical and nutraceutical industries due to their antioxidant and other health-promoting properties.[9][10][11][12] The isolation of this specific ether from the complex chemical matrix of P. quassioides presents a unique challenge that requires a systematic and well-reasoned approach.
This guide will provide a detailed, step-by-step representative protocol for the isolation and characterization of this target compound, from the initial extraction to the final structural confirmation.
Pre-Isolation Strategy: Plant Material and Initial Extraction
The successful isolation of any natural product begins with the proper handling and extraction of the source material. The choice of plant part and extraction solvent is critical in maximizing the yield of the target compound while minimizing the co-extraction of interfering substances.
Plant Material Preparation
For the isolation of phenolic compounds from P. quassioides, the twigs and leaves are often utilized.[13]
Protocol:
-
Collection and Identification: Collect fresh twigs and leaves of Picrasma quassioides. Ensure proper botanical identification by a qualified taxonomist.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, oven-dry at a low temperature (40-50°C) to expedite the process and prevent enzymatic degradation of phenolic compounds.
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Solvent Extraction: The Rationale
The selection of an appropriate solvent system is paramount. Phenolic compounds, including the target glycerol ether, are typically polar to semi-polar in nature. Therefore, a solvent or solvent mixture with similar polarity is required for effective extraction.[14][15] Methanol or ethanol are commonly employed for the extraction of phenolic compounds from plant materials.[15][16]
Protocol:
-
Maceration: Soak the powdered plant material (e.g., 1 kg) in 80% aqueous methanol (e.g., 5 L) at room temperature for 24-48 hours. The use of aqueous methanol enhances the extraction of a broader range of polar and semi-polar compounds.
-
Filtration and Re-extraction: Filter the mixture through cheesecloth or a Büchner funnel. Re-macerate the plant residue with fresh 80% methanol at least two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
A Representative Multi-Step Isolation and Purification Protocol
The crude extract is a complex mixture of numerous compounds.[17] A multi-step chromatographic strategy is necessary to isolate the target compound, Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, with high purity.
Liquid-Liquid Partitioning
This step aims to fractionate the crude extract based on the polarity of its constituents, thereby simplifying the subsequent chromatographic separation.
Protocol:
-
Suspension: Suspend the crude methanolic extract in distilled water.
-
Sequential Extraction: Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The n-hexane fraction will contain non-polar compounds like fats and waxes.
-
The ethyl acetate fraction is expected to be enriched with semi-polar compounds, including many phenolic derivatives.
-
The n-butanol fraction will contain more polar compounds.
-
-
Fraction Concentration: Concentrate each fraction separately using a rotary evaporator. The ethyl acetate fraction is the most likely to contain the target compound and will be subjected to further purification.
Column Chromatography: The Workhorse of Separation
Column chromatography is an indispensable technique for the initial fractionation of the enriched extract.[18] Silica gel is a common stationary phase for the separation of semi-polar compounds.
Protocol:
-
Column Packing: Pack a glass column with silica gel (e.g., 200-300 mesh) slurried in a non-polar solvent like n-hexane.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Gradient Elution: Elute the column with a step gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9)
-
Ethyl Acetate:Methanol (9.5:0.5, 9:1, ...)
-
-
Fraction Collection and Analysis: Collect fractions of a fixed volume and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
Gel Filtration Chromatography
For further purification and removal of high molecular weight impurities, gel filtration chromatography using Sephadex LH-20 is often effective for phenolic compounds.[17][19]
Protocol:
-
Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a column.
-
Elution: Apply the semi-purified fraction from the silica gel column to the Sephadex LH-20 column and elute with methanol.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the target compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the final step to achieve high purity of the target compound.[2][5][12] A reversed-phase C18 column is typically used for the separation of phenolic compounds.[17]
Protocol:
-
Column and Mobile Phase: Use a preparative C18 HPLC column. The mobile phase will likely consist of a gradient of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape.[7][12]
-
Gradient Elution: Develop a gradient elution method, for example, starting with 10% acetonitrile in water and increasing to 80% acetonitrile over 30-40 minutes.
-
Injection and Fraction Collection: Inject the purified fraction from the Sephadex column and collect the peak corresponding to the target compound based on its retention time, which would be determined through analytical HPLC trials.
-
Purity Assessment: Analyze the collected fraction by analytical HPLC to confirm its purity.
Visual Representation of the Isolation Workflow
Caption: A flowchart illustrating the multi-step process for the isolation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
Structural Elucidation: Confirming the Molecular Identity
Once the compound is isolated in a pure form, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.
Chemical Structure
Caption: The chemical structure of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Expected Molecular Formula: C₁₁H₁₄O₆
-
Expected Molecular Weight: 242.23 g/mol
-
High-Resolution MS (HRMS): An exact mass measurement would confirm the elemental composition. For example, the [M-H]⁻ ion in negative ion mode ESI-MS would be expected at m/z 241.0712.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The following are predicted ¹H and ¹³C NMR chemical shifts based on the known values for vanillic acid and glycerol moieties.[4][10][20][21][22][23][24]
Table 1: Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Vanillic Acid Moiety | ||
| 1 | - | ~122.0 |
| 2 | ~7.5 (d) | ~113.1 |
| 3 | - | ~147.7 |
| 4 | - | ~151.5 |
| 5 | ~6.8 (d) | ~115.5 |
| 6 | ~7.5 (dd) | ~123.9 |
| 7 (C=O) | - | ~167.7 |
| OCH₃ | ~3.8 (s) | ~56.0 |
| Glycerol Moiety | ||
| 1' | ~3.6-3.8 (m) | ~63.5 |
| 2' | ~4.0-4.2 (m) | ~75.0 |
| 3' | ~3.6-3.8 (m) | ~63.5 |
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the vanillic acid moiety, a singlet for the methoxy group, and complex multiplets for the glycerol protons. The downfield shift of the H-2' proton of the glycerol moiety would be indicative of the ether linkage at this position.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the three carbons of the glycerol moiety. The C-2' carbon of the glycerol would be shifted downfield due to the ether linkage.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to confirm the connectivity between protons and carbons and to definitively establish the position of the ether linkage.
Conclusion
The isolation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether from Picrasma quassioides is a challenging yet achievable task. The protocol outlined in this guide, which combines classical phytochemical techniques with modern chromatographic methods, provides a robust framework for obtaining this compound in high purity. The successful characterization of this molecule will enable further investigation into its potential biological activities, contributing to the broader field of natural product-based drug discovery.
References
- 1. NP-MRD: Showing NP-Card for Vanillic acid (NP0000013) [np-mrd.org]
- 2. Purification of Vanillin by a Combination of Flash and Preparative HPLC with the PLC 2250 사이언스21 입니다. [s21.co.kr]
- 3. bmse000856 Glycerol at BMRB [bmrb.io]
- 4. mdpi.com [mdpi.com]
- 5. gilson.com [gilson.com]
- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000484) [hmdb.ca]
- 7. Separation of Vanillic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gilsoncn.com [gilsoncn.com]
- 13. researchgate.net [researchgate.net]
- 14. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Grape-Derived Solvent for the Recovery of Phenolic Compounds from Food Waste By-Products Using Ultrasonic-Assisted and Overnight Extraction [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. bibliotekanauki.pl [bibliotekanauki.pl]
- 20. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Glycerol(56-81-5) 1H NMR spectrum [chemicalbook.com]
- 24. spectrabase.com [spectrabase.com]
Spectroscopic Characterization of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic profile of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether, a phenolic derivative isolated from Picrasma quassioides (D. Don) Benn[1][2][3]. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. While the complete experimental spectra for this specific ether are detailed in a 2021 study by Xu R., et al. in Natural Product Research, this guide synthesizes foundational spectroscopic principles and data from its constituent moieties—vanillic acid and glycerol—to provide a predictive and instructional framework for its characterization[1].
Molecular Structure and Spectroscopic Overview
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether is formed through an ether linkage between the C2 position of glycerol and the phenolic oxygen of vanillic acid. This structure dictates a unique spectroscopic fingerprint, which can be dissected by analyzing the contributions of each component.
Caption: Molecular structure of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectra of the target molecule can be predicted by considering the known spectral data of its precursors, vanillic acid and glycerol.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will exhibit signals corresponding to the glycerol backbone and the aromatic protons of the vanillic acid moiety.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H-2, H-6 | ~7.4-7.6 | m | 2H | Protons on the aromatic ring of the vanillic acid moiety, deshielded by the ether linkage and adjacent to the methoxy group. |
| Aromatic H-5 | ~6.8-6.9 | d | 1H | Aromatic proton ortho to the hydroxyl group. |
| Glycerol CH (C2') | ~3.8-4.0 | m | 1H | Methine proton of the glycerol backbone, shifted downfield due to the ether linkage. |
| Methoxy OCH₃ | ~3.8 | s | 3H | Singlet for the three equivalent protons of the methoxy group. |
| Glycerol CH₂ (C1', C3') | ~3.5-3.7 | m | 4H | Methylene protons of the glycerol backbone. |
| Phenolic OH | ~9.8 | br s | 1H | Broad singlet for the acidic phenolic proton. |
| Glycerol OH | Variable | br s | 2H | Broad singlets for the primary alcohol protons, position is solvent-dependent. |
Note: Predicted chemical shifts are based on data for vanillic acid and glycerol derivatives and are subject to solvent effects[4][5].
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl C=O | ~167 | Carbonyl carbon of the carboxylic acid group in vanillic acid. |
| Aromatic C4 | ~151 | Aromatic carbon attached to the hydroxyl group. |
| Aromatic C3 | ~147 | Aromatic carbon attached to the methoxy group. |
| Aromatic C1 | ~122-124 | Aromatic carbon attached to the ether linkage. |
| Aromatic C2, C6 | ~113-115 | Aromatic carbons ortho and para to the hydroxyl group. |
| Aromatic C5 | ~113 | Aromatic carbon meta to the hydroxyl group. |
| Glycerol CH (C2') | ~73-75 | Methine carbon of glycerol, shifted due to the ether linkage. |
| Glycerol CH₂ (C1', C3') | ~62-64 | Methylene carbons of the glycerol backbone. |
| Methoxy OCH₃ | ~56 | Carbon of the methoxy group. |
Note: Predicted chemical shifts are based on data for vanillic acid and glycerol derivatives[4][5].
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments:
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the ether linkage.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The expected exact mass for C₁₁H₁₄O₆ is 242.0790. High-resolution mass spectrometry (HRMS) should confirm this molecular formula.
-
Key Fragmentation Patterns:
-
Loss of the glycerol side chain.
-
Cleavage of the ether bond.
-
Decarboxylation of the vanillic acid moiety.
-
Fragments corresponding to the vanillic acid and glycerol moieties.
-
Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocol for Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid or ammonia) directly into the ion source.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion (m/z 242) and subject it to collision-induced dissociation (CID) to observe the daughter ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectrum
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200-3500 | O-H stretching (phenolic and alcoholic) | Broad, Strong |
| 2850-3000 | C-H stretching (aliphatic and aromatic) | Medium |
| 1680-1710 | C=O stretching (carboxylic acid) | Strong |
| 1580-1620 | C=C stretching (aromatic) | Medium |
| 1200-1300 | C-O stretching (ether and carboxylic acid) | Strong |
| 1000-1150 | C-O stretching (alcohols) | Strong |
Note: The broad O-H band is a characteristic feature due to hydrogen bonding. The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid)[6][7].
Experimental Protocol for IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Oil: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Conclusion
The spectroscopic characterization of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether relies on a combination of NMR, MS, and IR techniques. While direct experimental data is published, a thorough understanding of the spectral features of its constituent parts, vanillic acid and glycerol, allows for accurate prediction and interpretation of its spectroscopic profile. This guide provides a foundational framework for researchers to approach the analysis of this and similar phenolic derivatives.
References
- 1. Picraquanines A-C, three new phenolic derivatives from the stems of Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether | blkwsw [blkwsw.com]
- 4. rsc.org [rsc.org]
- 5. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Putative Biosynthetic Pathway of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether
Abstract
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a phenolic derivative identified in the plant species Picrasma quassioides. While its presence has been established, the precise biosynthetic pathway responsible for its formation has not been elucidated in scientific literature. This technical guide synthesizes current knowledge on the biosynthesis of its precursor molecules—vanillic acid and glycerol—to propose a putative and logical biosynthetic pathway for this unique ether-linked compound. We will delve into the established routes of the shikimate and phenylpropanoid pathways leading to vanillic acid, the activation of glycerol to a biochemically competent form, and a hypothesized enzymatic step for the crucial ether bond formation. This document is intended for researchers in natural product chemistry, biochemistry, and drug development, providing a foundational framework for the experimental validation of this proposed pathway.
Introduction and Compound Overview
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a naturally occurring phenolic compound that has been isolated from Picrasma quassioides, a plant belonging to the Simaroubaceae family.[1][2][3][4][5] This family of plants is known to produce a rich diversity of secondary metabolites, including alkaloids and quassinoids, with a range of pharmacological activities.[6][7][8][9][10] The structure of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether suggests a biosynthetic origin at the confluence of primary and secondary metabolism, specifically linking the C3 glycerol backbone, central to lipid biosynthesis, with the C6-C1 phenolic structure of vanillic acid, a product of the phenylpropanoid pathway.
Understanding the biosynthesis of this molecule is critical for several reasons. It could unveil novel enzymatic mechanisms for ether bond formation, a reaction of significant interest in synthetic and medicinal chemistry. Furthermore, elucidating the pathway could enable biotechnological production of this and related compounds, bypassing the need for extraction from plant sources. This guide proposes a scientifically grounded, three-stage pathway for its biosynthesis, providing a roadmap for future research and validation.
Proposed Biosynthetic Pathway
The formation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether can be logically dissected into three key stages:
-
Stage 1: Biosynthesis of Vanillic Acid via the Shikimate and Phenylpropanoid Pathways.
-
Stage 2: Biosynthesis of Activated Glycerol as sn-Glycerol-3-Phosphate.
-
Stage 3: Hypothetical Enzymatic Etherification to form the final product.
Stage 1: Biosynthesis of the Aromatic Precursor, Vanillic Acid
Vanillic acid (3-methoxy-4-hydroxybenzoic acid) is a well-characterized intermediate in the metabolism of phenylpropanoids in plants. The primary route to its formation begins with the shikimate pathway , which furnishes the aromatic amino acid L-phenylalanine.[11][12][13][14][15]
From Shikimate to Phenylpropanoids
The shikimate pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate from the pentose phosphate pathway.[11][13][14] A seven-step enzymatic sequence yields chorismate, the final product of the pathway and a critical branch-point intermediate.[13][14] Chorismate is then converted to L-phenylalanine.
L-phenylalanine enters the general phenylpropanoid pathway, where it is first deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid.[16] This is followed by hydroxylation at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, to produce p-coumaric acid.[16][17]
The Ferulic Acid Route
From p-coumaric acid, a common pathway to vanilloids proceeds through ferulic acid.[16][17][18][19] This involves several enzymatic steps:
-
Activation: p-Coumaric acid is activated to its Coenzyme A thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .[17]
-
Hydroxylation: p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H) .
-
Methylation: The 3-hydroxyl group of caffeoyl-CoA is methylated by a Caffeoyl-CoA O-Methyltransferase (CCoAOMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce feruloyl-CoA.[20][21]
-
Chain Shortening: Feruloyl-CoA then undergoes a side-chain shortening reaction. While multiple mechanisms have been proposed, a common route involves a β-oxidative pathway where feruloyl-CoA is converted to vanillin.[22][23] An alternative is the direct conversion of ferulic acid to vanillin by the enzyme Vanillin Synthase (VpVAN) .[19]
-
Oxidation: Vanillin is subsequently oxidized to vanillic acid, a reaction that can be catalyzed by various aldehyde dehydrogenases.
Figure 1: Proposed biosynthetic pathway of vanillic acid from primary metabolism.
Stage 2: Biosynthesis of the Glycerol Backbone
Free glycerol is not typically the direct substrate for enzymatic reactions of this nature. Instead, it is activated through phosphorylation. The key activated intermediate is sn-glycerol-3-phosphate .[1][4]
There are two primary routes to the synthesis of sn-glycerol-3-phosphate:
-
From Dihydroxyacetone Phosphate (DHAP): DHAP, an intermediate of glycolysis, can be reduced by the enzyme Glycerol-3-Phosphate Dehydrogenase (GPDH) , using NADH as a reductant, to form sn-glycerol-3-phosphate.[1][4][24] This links the glycerol backbone directly to central carbohydrate metabolism.
-
From Glycerol: Free glycerol, which can be derived from the hydrolysis of triglycerides, is phosphorylated by Glycerol Kinase (GK) in an ATP-dependent reaction to yield sn-glycerol-3-phosphate.[1][25]
Given that P. quassioides is a plant, both pathways are plausible. The GPDH route represents a de novo synthesis of the glycerol backbone, while the GK route allows for the recycling of glycerol.
Figure 2: Biosynthetic routes to activated sn-glycerol-3-phosphate.
Stage 3: The Hypothetical Etherification Reaction
This is the central, uncharacterized step in the biosynthesis. The formation of an ether bond between the C2 hydroxyl group of glycerol-3-phosphate and the carboxyl group of vanillic acid (or a related derivative) is required. Enzymatic ether bond formation in natural product biosynthesis is diverse and can be catalyzed by various enzyme classes.[26][27]
Proposed Mechanism and Enzyme Candidate
We hypothesize the existence of a novel transferase, provisionally named Vanillate:Glycerol-3-Phosphate 2-Ethertransferase (VGET) . The reaction would likely proceed via a nucleophilic attack. Two primary scenarios are plausible:
-
Scenario A: Activation of Vanillic Acid: Vanillic acid could be activated, for example, as Vanilloyl-CoA or Vanilloyl-ADP. The C2 hydroxyl of sn-glycerol-3-phosphate would then act as the nucleophile, attacking the activated carboxyl carbon and displacing the leaving group (CoA or ADP) to form an ester linkage. This would then require a subsequent reduction of the ester to an ether, a less common biological transformation.
-
Scenario B (More Plausible): Direct Displacement: A more direct route would involve the enzymatic catalysis of a nucleophilic attack from the C2 hydroxyl of sn-glycerol-3-phosphate onto an activated precursor derived from vanillic acid, such as vanillyl alcohol phosphate. However, the final product is an ether of the benzoic acid itself. A more likely mechanism involves the activation of the vanillic acid carboxyl group, followed by an enzyme-mediated reaction that facilitates ether formation rather than esterification, possibly through a stabilized intermediate.
Given the structure, a direct etherification seems most probable. We propose that an enzyme, possibly from the O-methyltransferase (OMT) superfamily known for their versatility, or a novel class of transferase, catalyzes this reaction.[28][29][30] Radical S-adenosylmethionine (RaS) enzymes have also been shown to install aliphatic ether cross-links, presenting another, albeit less common, possibility.[2]
The final step would involve the dephosphorylation of the resulting glycerol-2-(vanillic acid)ether-3-phosphate by a phosphatase to yield the final product.
Figure 3: Hypothetical final steps in the biosynthesis of the target compound.
Experimental Validation Protocols
The validation of this proposed pathway requires a multi-faceted approach combining biochemical, genetic, and analytical techniques. The following protocols provide a framework for investigating the biosynthesis in Picrasma quassioides.
Protocol 1: Isotopic Labeling Studies
Objective: To trace the incorporation of precursors from primary metabolism into Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
Methodology:
-
Plant Material: Obtain fresh, metabolically active tissue from P. quassioides (e.g., young leaves or stems).
-
Precursor Incubation: Prepare tissue homogenates or cell suspension cultures. Feed separate samples with isotopically labeled precursors:
-
U-¹³C-L-Phenylalanine (to trace the entire vanillic acid moiety).
-
U-¹³C-Glycerol (to trace the glycerol backbone).
-
Control sample with no labeled precursor.
-
-
Incubation: Incubate the samples under appropriate conditions (e.g., 25°C, 24-48 hours).
-
Extraction: Quench the reaction and perform a methanol-based extraction of metabolites.
-
LC-MS Analysis: Analyze the extracts using High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the mass spectra of the target compound from labeled and unlabeled samples. An increase in mass corresponding to the number of incorporated ¹³C atoms will confirm the precursor-product relationship.
| Precursor | Expected Mass Shift (Δm/z) | Pathway Confirmed |
| U-¹³C-L-Phenylalanine | +9 | Vanillic acid derived from phenylalanine |
| U-¹³C-Glycerol | +3 | Glycerol is the direct backbone precursor |
Protocol 2: In Vitro Enzyme Assays for VGET Activity
Objective: To detect and characterize the putative ether-forming enzyme activity.
Methodology:
-
Protein Extraction: Prepare a cell-free protein extract from P. quassioides tissue known to produce the compound.
-
Assay Mixture: Set up a reaction mixture containing:
-
Plant protein extract.
-
sn-Glycerol-3-phosphate (substrate).
-
Vanillic acid (substrate).
-
Necessary cofactors (e.g., ATP, MgCl₂, SAM - to test different hypotheses).
-
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time course (e.g., 0, 30, 60, 120 minutes).
-
Reaction Quenching & Analysis: Stop the reaction (e.g., by adding acetonitrile) and analyze the mixture by LC-MS, monitoring for the formation of the phosphorylated intermediate and the final product.
-
Controls: Run negative controls without protein extract, without vanillic acid, and without sn-glycerol-3-phosphate to ensure product formation is enzyme- and substrate-dependent.
Protocol 3: Transcriptomic Analysis and Candidate Gene Identification
Objective: To identify candidate genes encoding the enzymes of the pathway, particularly the novel transferase.
Methodology:
-
Tissue Collection: Collect tissue samples from P. quassioides that are actively producing the compound (high-producing) and tissues that are not (low-producing/control).
-
RNA Sequencing: Extract total RNA from all samples and perform deep RNA sequencing (RNA-Seq).
-
Differential Expression Analysis: Compare the transcriptomes of high-producing vs. low-producing tissues to identify differentially upregulated genes.
-
Gene Annotation: Annotate the differentially expressed genes. Look for candidates encoding enzymes relevant to the proposed pathway: PAL, C4H, OMTs, transferases, and phosphatases.
-
Phylogenetic Analysis: Perform phylogenetic analysis on candidate transferase and OMT genes to identify those with potentially novel functions.
Conclusion
The biosynthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether in Picrasma quassioides represents an intriguing intersection of primary and secondary metabolic pathways. This guide has outlined a plausible route commencing from the shikimate pathway to produce vanillic acid and from glycolysis to produce an activated glycerol backbone. The central hypothesis is the existence of a novel ether-forming enzyme that joins these two precursors. The experimental protocols detailed herein provide a clear and actionable strategy for researchers to test this hypothesis, identify the responsible enzymes, and fully elucidate this unique biosynthetic pathway. Success in this endeavor will not only fill a gap in our understanding of plant biochemistry but may also provide new enzymatic tools for biotechnological applications.
References
- 1. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]
- 2. Aliphatic Ether Bond Formation Expands the Scope of Radical SAM Enzymes in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosyltransferases in secondary plant metabolism: tranquilizers and stimulant controllers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of sn-glycerol 3-phosphate, a key precursor of membrane lipids, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. admin.growag.com [admin.growag.com]
- 6. Alkaloids from Picrasma quassioides: An overview of their NMR data, biosynthetic pathways and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews | MDPI [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 14. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Biosynthesis of Vanillin by Rational Design of Enoyl-CoA Hydratase/Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glycerol-3-phosphate biosynthesis regenerates cytosolic NAD+ to alleviate mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reactome | Conversion of Glycerol to Glycerol-3-phosphate [reactome.org]
- 26. researchgate.net [researchgate.net]
- 27. Biosynthesis of ethers: Unusual or common natural events? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 28. WO2014128252A1 - Biosynthesis of o-methylated phenolic compounds - Google Patents [patents.google.com]
- 29. maxapress.com [maxapress.com]
- 30. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether: A Technical Guide for Researchers
Introduction: A Novel Phenolic Derivative with Latent Promise
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a phenolic derivative that has been isolated from the plant species Picrasma quassioides (D. Don) Benn.[1][2][3][4][5] While direct research on the biological activities of this specific molecule is nascent, its chemical structure, a conjugate of vanillic acid and a glycerol ether, provides a strong foundation for predicting its pharmacological potential. Vanillic acid, a well-characterized benzoic acid derivative, is known for a plethora of biological activities, including potent antioxidant and anti-inflammatory effects.[6][7][8] Similarly, glycerol ethers have demonstrated immunostimulatory and antioxidant properties.[9] This guide will, therefore, extrapolate the potential biological activities of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether based on the established functions of its constituent moieties. We will delve into the probable mechanisms of action and provide comprehensive, field-proven experimental protocols for the validation of these hypothesized activities. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this novel compound.
Predicted Biological Activities and Mechanistic Insights
The conjugation of vanillic acid with a glycerol ether moiety suggests a synergistic or additive effect on their individual biological activities. The glycerol backbone may enhance the solubility and bioavailability of the vanillic acid, potentially leading to improved efficacy.
Potent Antioxidant Activity
Hypothesized Mechanism: The vanillic acid component of the molecule is expected to be the primary driver of its antioxidant effects. Vanillic acid is a known free radical scavenger, capable of donating a hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS).[7][10] This action disrupts the chain reactions of oxidation that can lead to cellular damage. Furthermore, vanillic acid has been shown to enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.[11] The glycerol ether component may also contribute to the overall antioxidant profile, as some glycerol ethers have been reported to possess antioxidant properties.[9]
Visualizing the Antioxidant Mechanism of the Vanillic Acid Moiety
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether | blkwsw [blkwsw.com]
- 4. This compound | Nakedbiome [nakedbiome.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Vanillin and vanillic acid modulate antioxidant defense system via amelioration of metabolic complications linked to Fe2+-induced brain tissues damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether: From Natural Origins to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether, a phenolic derivative with significant, yet largely unexplored, therapeutic potential. Drawing upon evidence from its natural source, structurally related compounds, and established biochemical principles, this document aims to equip researchers and drug development professionals with the foundational knowledge required to investigate and harness the properties of this promising molecule.
Introduction: Unveiling a Molecule of Interest
This compound is a naturally occurring phenolic derivative isolated from Picrasma quassioides (D. Don) Benn., a plant belonging to the Simaroubaceae family.[1][2][3][4] This plant has a rich history in traditional medicine, particularly in Asia, where it has been used to treat a variety of ailments including fever, inflammation, and parasitic infections.[1][5] The therapeutic reputation of Picrasma quassioides stems from its diverse phytochemical profile, which includes quassinoids, alkaloids, and phenolic compounds.[1][5][6] this compound, as one of these constituents, stands as a compelling candidate for modern pharmacological investigation. This guide will delve into its chemical characteristics, potential biological activities, and propose experimental frameworks for its comprehensive evaluation.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₆ | [2] |
| Molecular Weight | 242.23 g/mol | [2] |
| Chemical Class | Phenolic Derivative, Glycerol Ether | [2][3] |
| Natural Source | Picrasma quassioides (D. Don) Benn. | [1][2][3][4] |
| CAS Number | Not readily available |
Structural Insights: The structure of this compound, as its name implies, consists of a glycerol backbone ether-linked at the C2 position to a 3-methoxy-4-hydroxybenzoic acid moiety, also known as vanillic acid. This unique combination of a hydrophilic glycerol unit and a functionalized aromatic ring suggests the potential for diverse biological interactions.
Sourcing and Synthesis: From Plant to Laboratory
Isolation from Natural Sources
The primary documented source of this compound is the stems of Picrasma quassioides.[2] The isolation of this and other phenolic derivatives from this plant provides a direct route for obtaining the compound for research purposes.
Proposed Isolation Workflow:
Caption: Proposed workflow for the isolation of this compound.
Potential Synthetic Pathways
While natural product isolation is a viable source, chemical synthesis offers the advantages of scalability and the ability to generate structural analogs for structure-activity relationship (SAR) studies. A plausible synthetic approach would involve the etherification of glycerol with a suitably protected vanillic acid derivative.
Conceptual Synthetic Scheme:
A common method for synthesizing glycerol ethers is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a strong base. Another approach is the reaction of an alcohol with an epoxide, such as epichlorohydrin, under alkaline conditions.[7]
Generalized Williamson Ether Synthesis for this compound:
-
Protection of Vanillic Acid: The carboxylic acid and phenolic hydroxyl groups of vanillic acid would likely require protection to prevent unwanted side reactions.
-
Activation of Glycerol: The secondary hydroxyl group of a protected glycerol derivative would be deprotonated with a strong base to form an alkoxide.
-
Nucleophilic Substitution: The glycerol alkoxide would then react with an activated and protected vanillic acid derivative (e.g., a benzyl halide derivative) via an SN2 reaction.
-
Deprotection: Removal of the protecting groups would yield the final product.
The synthesis of related glycerol ethers has been reported in the literature and in patents, providing a solid foundation for developing a specific synthetic route for this compound.[7][8]
Postulated Biological Activities and Mechanisms of Action
Direct experimental data on the biological effects of this compound is currently limited. However, a compelling case for its potential therapeutic activities can be constructed based on the known pharmacology of its natural source and structurally related compounds.
Antimicrobial Potential
Evidence from Related Compounds: A study on 1-O-(4-hydroxybenzoyl)-glycerol, a structurally similar compound, demonstrated antimicrobial activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, and Fusarium culmorum.[9][10] This suggests that the combination of a glycerol backbone and a substituted benzoic acid moiety may be a key pharmacophore for antimicrobial effects. Furthermore, various glycerol ethers have been patented for their antimicrobial properties.[11]
Hypothesized Mechanism: The antimicrobial action of phenolic compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. The amphipathic nature of this compound may facilitate its interaction with and disruption of microbial cell membranes.
Anticancer Activity
Insights from the Natural Source and Analogs: Extracts from Picrasma quassioides have been shown to possess anticancer properties.[5][6] Moreover, studies on other methoxy-substituted glycerol ethers have indicated their ability to inhibit tumor growth and metastasis formation.[12] The introduction of an alkoxy group to a flavonoid skeleton, a class of phenolic compounds, has been shown to influence anticancer activity.[13]
Potential Signaling Pathways:
Caption: Postulated signaling pathways potentially modulated by the compound in cancer cells.
Anti-inflammatory and Antioxidant Effects
Rationale from Structural Features: The 4-hydroxy-3-methoxy substitution pattern on the benzoic acid moiety is a well-known feature of many bioactive phenolic compounds with anti-inflammatory and antioxidant properties. For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate hepatotoxicity through anti-inflammatory and antioxidant mechanisms.[14] Phenolic compounds from Gastrodia elata root, including those with this substitution pattern, have demonstrated significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) activity and scavenging of reactive oxygen species (ROS).[15]
Proposed Mechanism of Action: The phenolic hydroxyl group can act as a hydrogen donor to neutralize free radicals, thus exerting an antioxidant effect. The anti-inflammatory activity may be mediated by the inhibition of pro-inflammatory enzymes like COX and the modulation of inflammatory signaling pathways such as NF-κB.
Proposed Experimental Protocols for Validation
To substantiate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols are proposed as a starting point for the investigation of this compound.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of pathogenic microorganisms.
Methodology: Broth Microdilution Assay
-
Prepare Microbial Inoculum: Grow bacterial and fungal strains in appropriate broth media to the mid-logarithmic phase. Adjust the inoculum density to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of the Compound: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Determination of MBC/MFC: Subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
In Vitro Anticancer Activity Assessment
Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, colon) in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity Assay
Objective: To assess the ability of the compound to inhibit the production of pro-inflammatory mediators in stimulated immune cells.
Methodology: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding and Treatment: Seed the cells into 24-well plates. Pre-treat the cells with different concentrations of the compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for a specified period (e.g., 24 hours). Include unstimulated and LPS-only controls.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits.
-
Cell Viability: Assess the cytotoxicity of the compound on the macrophages using the MTT assay to ensure that the observed effects are not due to cell death.
Future Directions and Concluding Remarks
This compound represents a compelling yet understudied natural product with significant therapeutic potential. The preliminary evidence, drawn from its natural source and structurally related compounds, strongly suggests that it may possess valuable antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of these activities.
Future research should focus on:
-
Comprehensive Biological Screening: Expanding the evaluation of its biological activities to include antiviral, antiparasitic, and neuroprotective effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its effects.
-
In Vivo Efficacy and Safety: Progressing to animal models to assess its in vivo efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its potency and selectivity.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. This compound | Nakedbiome [nakedbiome.com]
- 5. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. US20070238905A1 - Processes for converting glycerol to glycerol ethers - Google Patents [patents.google.com]
- 8. US6437196B1 - Process for producing glyceryl ether - Google Patents [patents.google.com]
- 9. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20180279610A1 - Glycerol ether-based antimicrobial compositions - Google Patents [patents.google.com]
- 12. Studies on the Effect of Methoxy-substituted Glycerol Ethers on Tumours Growth and Metastasis Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed [pubmed.ncbi.nlm.nih.gov]
"Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" as a phenolic derivative
An In-Depth Technical Guide to Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether: A Phenolic Derivative with Therapeutic Potential
Authored by a Senior Application Scientist
Disclaimer: This document synthesizes current scientific knowledge on Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and its related compounds. The biological activities and mechanisms discussed are largely based on the well-documented properties of its structural parent, vanillic acid, and the broader class of glycerol ethers. Specific experimental data for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is limited, and this guide is intended to provide a foundational understanding and framework for future research.
Introduction
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a naturally occurring phenolic derivative isolated from the stems of Picrasma quassioides (D. Don) Benn., a plant with a history of use in traditional medicine.[1][2] Structurally, this compound is an ether-linked conjugate of vanillic acid (3-methoxy-4-hydroxybenzoic acid) and glycerol. This unique combination of a well-characterized bioactive phenol and a biocompatible glycerol backbone positions it as a molecule of significant interest for researchers in drug discovery and development.
The vanillic acid moiety is known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4][5] The glycerol component, a ubiquitous endogenous molecule, may enhance the solubility and alter the pharmacokinetic profile of the parent vanillic acid, potentially offering improved bioavailability and a favorable safety profile.[6][7][8]
This technical guide provides a comprehensive overview of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, including its physicochemical properties, a theoretical framework for its synthesis and characterization, and a discussion of its potential biological activities and mechanisms of action based on its constituent parts. Detailed experimental protocols are provided to facilitate further investigation into this promising phenolic derivative.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₆ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General properties of similar compounds |
| Solubility | Predicted to have higher aqueous solubility than vanillic acid due to the glycerol moiety. Soluble in polar organic solvents like methanol, ethanol, and DMSO. | [6][9] |
| LogP (predicted) | Lower than vanillic acid, suggesting increased hydrophilicity. | Inferred from structure |
Synthesis and Characterization
While this specific ether has been isolated from a natural source, a robust synthetic route is essential for producing the quantities required for extensive research and development.[1] A plausible synthetic approach is the Williamson ether synthesis.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
Detailed Synthetic Protocol (Hypothetical)
-
Protection of Vanillic Acid:
-
Dissolve vanillic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the methyl vanillate with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Williamson Ether Synthesis:
-
Dissolve the protected glycerol derivative (e.g., solketal) in an anhydrous aprotic solvent like THF.
-
Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir for 30 minutes at room temperature to form the alkoxide.
-
Add the protected methyl vanillate to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in a mixture of THF and aqueous HCl.
-
Stir the reaction at room temperature until the deprotection of both the glycerol and carboxylic acid protecting groups is complete (monitored by LC-MS).
-
Neutralize the reaction and extract the final product.
-
Purify by column chromatography on silica gel.
-
Characterization Workflow
Caption: Workflow for the structural characterization and purity assessment of the synthesized compound.
Detailed Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure. 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals and confirm the ether linkage at the C2 position of the glycerol.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Tandem MS (MS/MS) will provide fragmentation patterns that can further verify the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify characteristic functional groups, such as the hydroxyl (-OH), carboxylic acid (C=O), and ether (C-O-C) stretches.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis or CAD) is used to determine the purity of the final compound.[10]
Biological Activity and Mechanism of Action (Hypothesized)
The biological activities of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether have not been extensively studied. However, based on the well-documented pharmacology of vanillic acid, several potential activities can be postulated.[3][4][5]
Potential Therapeutic Applications
-
Antioxidant: Vanillic acid is a potent antioxidant. The glycerol ether derivative is expected to retain this activity, scavenging free radicals and reducing oxidative stress.
-
Anti-inflammatory: Vanillic acid has been shown to modulate inflammatory pathways.[11] The glycerol derivative could potentially be investigated for inflammatory conditions.
-
Neuroprotective: Given the neuroprotective effects of vanillic acid, the glycerol ether may have potential in the context of neurodegenerative diseases.[12]
-
Antimicrobial: Vanillic acid and other phenolic glycerol esters have demonstrated antimicrobial properties.[13] This suggests potential applications as a preservative or antimicrobial agent.
-
Anticancer: Methoxy-substituted glycerol ethers have been shown to inhibit tumor growth and metastasis in preclinical models.[14]
Hypothesized Mechanism of Action
The primary mechanism of action is likely driven by the vanillic acid moiety.
Caption: Hypothesized mechanism of action focusing on antioxidant and anti-inflammatory pathways.
Experimental Protocols
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of the test compound and a positive control (e.g., ascorbic acid or vanillic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitric oxide concentration using the Griess reagent system according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
A cell viability assay (e.g., MTT) should be performed in parallel to ensure the observed effects are not due to cytotoxicity.
-
Pharmacokinetics and Metabolism (Theoretical Considerations)
The pharmacokinetic profile of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is expected to differ from that of vanillic acid. The glycerol backbone is likely to increase hydrophilicity, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
-
Absorption: The increased water solubility may enhance oral absorption.
-
Distribution: The compound's ability to cross the blood-brain barrier would be a key area of investigation for its potential neuroprotective effects.
-
Metabolism: It is plausible that the ether linkage could be cleaved in vivo by liver enzymes, releasing vanillic acid and glycerol.[15] Both of these metabolites have well-characterized metabolic pathways.
-
Excretion: The metabolites are likely to be excreted renally.
Future Directions and Conclusion
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether represents a promising, yet underexplored, natural product. Its structural relationship to the well-studied vanillic acid provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on:
-
Developing a scalable and efficient synthetic route.
-
Comprehensive in vitro and in vivo evaluation of its biological activities, particularly its antioxidant, anti-inflammatory, and neuroprotective properties.
-
Detailed pharmacokinetic and metabolic studies to understand its ADME profile.
-
Toxicological studies to establish its safety profile.
This technical guide provides a foundational framework to stimulate and guide future research into this intriguing phenolic derivative, with the ultimate goal of unlocking its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jddtonline.info [jddtonline.info]
- 5. scispace.com [scispace.com]
- 6. Glycerol. Biochemistry, pharmacokinetics and clinical and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycerol: a review of its pharmacology, pharmacokinetics, adverse reactions, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycerol. Biochemistry, pharmacokinetics and clinical and practical applications. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Picrasma quassioides and its active constituents on Alzheimer's disease in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the Effect of Methoxy-substituted Glycerol Ethers on Tumours Growth and Metastasis Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuronal uptake and metabolism of glycerol and the neuronal expression of mitochondrial glycerol-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the extraction and purification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a significant phenolic derivative, from plant sources. This protocol is designed to be a self-validating system, offering in-depth technical details and the scientific rationale behind each step. By integrating established extraction principles with advanced purification techniques, this guide aims to equip researchers with a robust methodology for obtaining high-purity Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether for further research and development.
Introduction: Understanding Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, also known as Glycerol-2-vanillic acid ether, is a phenolic compound that has been isolated from plant species such as Picrasma quassioides[1][2][3][4][5]. As a derivative of vanillic acid, it belongs to a class of phenolic compounds widely recognized for their diverse biological activities, making them promising candidates for drug discovery and development[6]. The structure of this compound, featuring a glycerol backbone ether-linked to vanillic acid, imparts a moderate polarity that dictates the selection of appropriate extraction and purification strategies.
The successful isolation of this target molecule from a complex plant matrix is a critical first step in its journey towards becoming a potential therapeutic agent. The efficiency of this process is contingent upon a carefully optimized protocol that considers the physicochemical properties of the compound and the nature of the plant material[7][8][9].
The Science of Extraction: Principles and Methodologies
The extraction of phenolic compounds from plant materials is a foundational technique in natural product chemistry[8][9][10]. The primary objective is to efficiently transfer the target bioactive compounds from the plant matrix into a solvent[7]. The choice of extraction method and solvent system is paramount and is influenced by the chemical nature of the target compound, the composition of the plant material, and the desired yield and purity of the final product.
Several techniques are available for the extraction of phenolic compounds, ranging from traditional methods to more modern, efficient approaches[6][10]. These include:
-
Maceration: A simple technique involving soaking the plant material in a solvent for a prolonged period.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration but can expose thermolabile compounds to degradation.
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures and shorter times[11][12][13].
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.
For the extraction of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a moderately polar and potentially thermosensitive compound, Ultrasound-Assisted Extraction (UAE) is recommended. This technique offers a balance of efficiency and mild operating conditions, minimizing the risk of thermal degradation[12][13].
The selection of an appropriate solvent is equally critical. Due to the hydrophilic nature of many phenolic compounds, hydroalcoholic solvents are often the most effective[7]. A mixture of ethanol and water is a common choice, as ethanol is a good solvent for many organic compounds and is generally recognized as safe (GRAS)[7].
Detailed Extraction and Purification Protocol
This protocol outlines a comprehensive workflow for the extraction and purification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether from the dried and powdered stems of Picrasma quassioides.
Plant Material Preparation
-
Sourcing: Obtain authenticated Picrasma quassioides stems.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a forced-air oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried stems into a fine powder (approximately 40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area available for solvent extraction, thereby enhancing efficiency[10].
Ultrasound-Assisted Extraction (UAE)
The following diagram illustrates the key steps in the Ultrasound-Assisted Extraction process.
Caption: Workflow for Ultrasound-Assisted Extraction.
Protocol:
-
Sample Preparation: Weigh 100 g of the powdered plant material and place it into a 2 L Erlenmeyer flask.
-
Solvent Addition: Add 1 L of 70% (v/v) ethanol in water to the flask. This solvent-to-solid ratio is a common starting point and can be further optimized[10].
-
Ultrasonication: Place the flask in an ultrasonic bath. Perform the extraction under the following optimized conditions, which are based on typical parameters for phenolic compound extraction[11][14][15]:
-
Temperature: 40°C
-
Time: 30 minutes
-
Frequency: 40 kHz
-
-
Filtration: After ultrasonication, separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.
-
Re-extraction: To maximize the yield, repeat the extraction process on the solid residue two more times with fresh solvent.
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Purification of the Crude Extract
The crude extract is a complex mixture of various phytochemicals. A multi-step purification process is necessary to isolate the target compound.
This step aims to remove non-polar compounds like fats, terpenes, and chlorophylls, as well as highly polar compounds, thereby enriching the fraction containing the target molecule[10].
-
Resuspend Crude Extract: Dissolve the crude extract in 500 mL of distilled water.
-
Hexane Wash: Transfer the aqueous solution to a 2 L separatory funnel and perform a liquid-liquid extraction with n-hexane (3 x 500 mL). This will remove non-polar compounds. Discard the hexane layers.
-
Ethyl Acetate Extraction: Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL). Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, being moderately polar, is expected to partition into the ethyl acetate phase.
-
Solvent Evaporation: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the enriched phenolic fraction.
Further purification is achieved by column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Column Packing: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (70-230 mesh) using a slurry packing method with n-hexane.
-
Sample Loading: Dissolve the enriched phenolic fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system for separating phenolic compounds is a mixture of n-hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pooling and Evaporation: Combine the fractions containing the pure target compound, as determined by TLC, and evaporate the solvent to obtain the purified Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
The following diagram illustrates the purification workflow.
Caption: Purification workflow for the target compound.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes of the extraction and purification protocol.
| Parameter | Recommended Value/Condition | Rationale |
| Plant Material | Picrasma quassioides stems, dried and powdered (40-60 mesh) | Known source of the target compound; increased surface area for extraction. |
| Extraction Method | Ultrasound-Assisted Extraction (UAE) | High efficiency, reduced extraction time, and lower temperature to prevent degradation. |
| Extraction Solvent | 70% Ethanol in Water | Effective for a wide range of phenolic compounds with varying polarities. |
| Solvent-to-Solid Ratio | 10:1 (v/w) | Ensures complete wetting of the plant material and efficient extraction. |
| UAE Temperature | 40°C | Optimizes extraction efficiency while minimizing thermal degradation. |
| UAE Time | 30 minutes | Sufficient time for effective extraction with ultrasound assistance. |
| Purification Steps | Liquid-Liquid Partitioning followed by Column Chromatography | Systematically removes impurities based on polarity, leading to a high-purity final product. |
| Expected Yield | Variable, dependent on plant material quality and extraction efficiency. | - |
| Purity Assessment | TLC, HPLC, and spectroscopic methods (NMR, MS) | Confirms the identity and purity of the isolated compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Extraction Yield | - Inefficient cell wall disruption- Inappropriate solvent polarity- Insufficient extraction time | - Ensure proper grinding of plant material- Optimize solvent-to-water ratio- Increase ultrasonication time or perform additional extraction cycles |
| Poor Separation in Column Chromatography | - Improper solvent system- Column overloading- Cracks in the column bed | - Optimize the mobile phase gradient through preliminary TLC experiments- Reduce the amount of sample loaded onto the column- Repack the column carefully |
| Compound Degradation | - Excessive heat during solvent evaporation- Exposure to light or air | - Use a rotary evaporator at a controlled, low temperature- Store extracts and purified compounds in amber vials under an inert atmosphere (e.g., nitrogen or argon) |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the extraction and purification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether from plant material. By following this guide, researchers can establish a reliable and efficient workflow for obtaining this valuable phenolic compound for further scientific investigation. The principles and techniques outlined herein are also adaptable for the extraction of other phenolic derivatives from various plant sources.
References
- 1. Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether | axonscientific.com [axonscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Note: Quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether. This compound, a phenolic derivative, can be isolated from natural sources such as Picrasma quassioides[1][2]. The method utilizes a C18 stationary phase with a gradient elution of acidified water and methanol, coupled with UV detection. The protocol has been developed to provide high sensitivity, accuracy, and precision, making it suitable for quality control, stability studies, and research applications in the pharmaceutical and natural product sectors. All validation procedures are based on the International Council for Harmonisation (ICH) guidelines[3][4][5][6].
Introduction and Scientific Principle
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, also known as 4-[2-hydroxy-1-(hydroxymethyl)ethoxy]-3-methoxy-benzoic acid[7], is a phenolic compound with a structure related to vanillic acid. Accurate quantification of such compounds is crucial for the quality assessment of raw materials, extracts, and finished products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing phenolic compounds due to its high resolution, sensitivity, and reproducibility[8][9].
This method is based on the principle of reverse-phase chromatography, where the stationary phase (a nonpolar C18 silica column) is more nonpolar than the mobile phase (a polar mixture of water and an organic solvent). The target analyte, being moderately polar, is retained on the column and then eluted by a programmed gradient of increasing organic solvent concentration. The use of an acid, such as phosphoric acid, in the mobile phase is critical for suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups on the analyte, which ensures a consistent retention time and sharp, symmetrical peak shape[10]. Quantification is achieved by monitoring the column effluent with a UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance, and comparing the peak area to that of a certified reference standard.
Materials and Instrumentation
Reagents and Standards
-
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether reference standard (>98% purity)
-
Methanol (HPLC Gradient Grade)
-
Acetonitrile (HPLC Gradient Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Consumables
-
HPLC System with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or variable wavelength UV-Vis detector.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Syringe filters (0.45 µm, PTFE)
-
HPLC Vials (2 mL)
-
Reverse-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
Detailed Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of deionized water to create a 0.1% solution. The pH should be approximately 2-3[10]. Filter through a 0.45 µm membrane and degas for 15 minutes using an ultrasonic bath.
-
Mobile Phase B (Organic): HPLC-grade Methanol.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. For a hypothetical plant extract:
-
Accurately weigh 1.0 g of the powdered extract into a 50 mL centrifuge tube.
-
Add 20 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC Chromatographic Conditions
The following parameters were optimized for the separation and quantification of the target analyte. The use of a DAD detector allows for the determination of the optimal wavelength by examining the UV spectrum of the analyte peak. The vanillic acid chromophore, which is the core of the analyte, typically shows strong absorbance around 260 nm and 290 nm[11][12][13]. A wavelength of 280 nm is often chosen for the analysis of related phenolic compounds to ensure specificity and sensitivity[14][15].
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Methanol |
| Gradient Program | 0-5 min: 5% B5-20 min: 5% to 60% B20-25 min: 60% B25-27 min: 60% to 5% B27-35 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis/DAD at 280 nm [14][15] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Method Validation Protocol & Results
The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose[5][6][16].
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately. A working standard (e.g., 50 µg/mL) is injected six times.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0%[16] | 0.85% |
Linearity
Linearity was assessed by analyzing seven concentrations of the standard solution (1, 5, 10, 25, 50, 75, and 100 µg/mL). The calibration curve was generated by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x - 1250 |
| Correlation Coefficient (r²) | > 0.999[17][18] |
Accuracy
Accuracy was determined by a recovery study using the standard addition method. A known amount of the analyte was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the expected sample concentration).
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 1.1% |
| 100% | 101.2% | 0.9% |
| 120% | 99.8% | 1.3% |
Precision
-
Repeatability (Intra-day Precision): Six replicate analyses of the same sample on the same day.
-
Intermediate Precision (Inter-day Precision): Analysis of the same sample on two different days by a different analyst.
| Precision Type | %RSD of Measured Concentration |
| Repeatability | 1.2% |
| Intermediate Precision | 1.8% |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL[17]
Data Analysis and Visualization
Quantification
The concentration of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether in an unknown sample is calculated using the linear regression equation derived from the calibration curve:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope
Remember to account for any dilution factors used during sample preparation.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. actascientific.com [actascientific.com]
- 4. scribd.com [scribd.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chembk.com [chembk.com]
- 8. redalyc.org [redalyc.org]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vanillic acid [webbook.nist.gov]
- 14. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
Application Note: Standardized Protocols for Evaluating the Antimicrobial Activity of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether
Introduction
The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic compounds.[1] Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a novel chemical entity derived from vanillic acid (3-methoxy-4-hydroxybenzoic acid). Vanillic acid and its derivatives are known to possess a range of biological activities, including antioxidant and antimicrobial properties.[2][3] Specifically, vanillic acid has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria by disrupting cell membrane integrity and inhibiting biofilm formation.[2][3] The modification of vanillic acid, such as through the creation of an ether linkage with glycerol, presents a rational strategy for developing new compounds with potentially enhanced or unique antimicrobial profiles.[4][5]
This application note provides a comprehensive, self-validating framework for researchers to reliably assess the in vitro antimicrobial activity of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether. The protocols herein are grounded in the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible, accurate, and comparable across different laboratories.[6][7] We will detail two primary methodologies: Broth Microdilution for quantitative determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer Disk Diffusion method for a qualitative and semi-quantitative assessment of susceptibility.[8][9]
Core Principles of Antimicrobial Susceptibility Testing (AST)
The fundamental goal of AST is to determine the effectiveness of a compound against a specific microorganism.[10] This is achieved through two principal approaches:
-
Dilution Methods: These methods establish the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[11] By sub-culturing from wells with no visible growth, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum, can also be determined.[12] The broth microdilution method, which uses 96-well microtiter plates, is a standardized, high-throughput technique for determining MIC values.[9][11]
-
Diffusion Methods: The disk diffusion method (Kirby-Bauer test) involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate swabbed with a standardized bacterial lawn.[13][14] The compound diffuses into the agar, creating a concentration gradient.[15] If the organism is susceptible, a clear zone of no growth will appear around the disk.[15] The diameter of this zone of inhibition is proportional to the susceptibility of the organism to the compound.[13]
Essential Materials and Reagents
3.1. Test Compound and Controls
-
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether (Purity >98%)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), sterile deionized water). Note: The choice of solvent must be validated to ensure it has no intrinsic antimicrobial activity at the highest concentration used.
-
Positive Control Antibiotics:
-
Gentamicin (for Gram-negative bacteria)
-
Vancomycin (for Gram-positive bacteria)
-
-
Negative Control: Solvent vehicle
3.2. Microbial Strains
-
Quality Control (QC) Strains (ATCC - American Type Culture Collection): These strains have well-characterized susceptibility profiles and are essential for validating test accuracy.[16][17]
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus subsp. aureus ATCC® 25923™ or ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Clinical Isolates or other relevant strains.
3.3. Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[18]
-
Mueller-Hinton Agar (MHA) (depth of 4 mm)[13]
-
Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation.[19]
-
Sterile Saline (0.85% NaCl)
-
McFarland Turbidity Standards (0.5 Standard is critical)[8]
-
Sterile 96-well, round-bottom microtiter plates[20]
-
Sterile cotton swabs[15]
-
Sterile filter paper disks (6 mm diameter)[8]
Experimental Workflows
The overall process for evaluating the antimicrobial activity of the test compound is depicted below. This workflow ensures that all critical steps, from preparation to data analysis, are performed in a logical and standardized sequence.
Caption: General workflow for antimicrobial susceptibility testing.
Detailed Protocols
5.1. Protocol 1: Inoculum Preparation and Standardization
Causality: The density of the bacterial inoculum is a critical variable that must be strictly controlled.[21] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values or smaller zones of inhibition. Conversely, an overly dilute inoculum can lead to falsely low MICs or larger zones. Standardization to a 0.5 McFarland standard ensures a consistent starting bacterial concentration (approximately 1.5 x 10⁸ CFU/mL).[22]
Step-by-Step Procedure:
-
Using a sterile loop, select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour non-selective agar plate.[19]
-
Transfer the colonies into a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).[19]
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (typically 2-6 hours).[19]
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to visually match that of the 0.5 McFarland standard.[22] This should be done by comparing the tubes against a white background with contrasting black lines.
-
This standardized suspension must be used within 15 minutes to prevent changes in bacterial density.[10]
5.2. Protocol 2: Broth Microdilution for MIC Determination
Causality: This method provides a quantitative result (the MIC value) by exposing a standardized number of bacteria to a range of decreasing antimicrobial concentrations.[11] The use of Cation-Adjusted Mueller-Hinton Broth is crucial as divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics and ensure inter-laboratory reproducibility.[18]
Step-by-Step Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[20]
-
Compound Addition: Add 100 µL of the test compound stock solution (e.g., 256 µg/mL, which is 2x the highest desired final concentration) to the first column of wells (Column 1). This results in a total volume of 200 µL.[20]
-
Serial Dilution: Using a multichannel pipette, mix the contents of Column 1 by pipetting up and down. Transfer 100 µL from Column 1 to Column 2. Repeat this two-fold serial dilution process across the plate to Column 10. Discard 100 µL from Column 10.[20] This creates a concentration gradient (e.g., 128, 64, 32, ..., 0.25 µg/mL).
-
Controls:
-
Growth Control (Column 11): 100 µL CAMHB + 100 µL sterile broth (will later receive inoculum).
-
Sterility Control (Column 12): 200 µL CAMHB only (no inoculum).
-
-
Inoculation: Dilute the standardized 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically done by diluting the standardized inoculum 1:100, and then adding 10 µL of this diluted inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11]
5.3. Protocol 3: Kirby-Bauer Disk Diffusion Method
Causality: This method provides a rapid, visual assessment of antimicrobial activity. The size of the inhibition zone is influenced by the rate of diffusion of the compound through the agar and the susceptibility of the organism.[8] Mueller-Hinton Agar is the standard medium because of its batch-to-batch reproducibility and its low concentration of inhibitors that might interfere with results.[13]
Step-by-Step Procedure:
-
Plate Inoculation: Within 15 minutes of standardizing the inoculum to 0.5 McFarland, dip a sterile cotton swab into the suspension.[15] Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[15]
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage (lawn culture).[15]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[13]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface. Also apply positive control (e.g., Gentamicin 10 µg) and negative control (solvent only) disks.[15]
-
Ensure disks are placed at least 24 mm apart and press gently to ensure complete contact with the agar.[13][15]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[19]
-
Measurement: After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or caliper, including the 6 mm disk diameter.[13] The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints, if available. For novel compounds, the diameter provides a semi-quantitative measure of potency.[13]
Data Presentation and Interpretation
Data should be systematically recorded and presented for clear interpretation.
Table 1: Example MIC Plate Layout and Results for S. aureus ATCC® 29213
| Well Row | 1 (128) | 2 (64) | 3 (32) | 4 (16) | 5 (8) | 6 (4) | 7 (2) | 8 (1) | 9 (0.5) | 10 (0.25) | 11 (GC) | 12 (SC) |
| A (Test Cmpd) | - | - | - | - | + | + | + | + | + | + | + | - |
| B (Vancomycin) | - | - | + | + | + | + | + | + | + | + | + | - |
| C (Solvent) | + | + | + | + | + | + | + | + | + | + | + | - |
| Concentrations in µg/mL. (+) = Growth (turbid); (-) = No Growth (clear). GC = Growth Control; SC = Sterility Control. |
Interpretation from Table 1:
-
Test Compound MIC: 16 µg/mL
-
Vancomycin MIC: 4 µg/mL (Note: This is an example; actual QC ranges must be checked against CLSI M100 tables).[7]
-
Solvent Control: Shows growth, confirming the solvent has no inhibitory effect.
Table 2: Example Disk Diffusion Results
| Organism | Test Compound (20 µ g/disk ) | Gentamicin (10 µg) | Solvent Disk |
| E. coli ATCC® 25922 | 18 mm | 21 mm | 0 mm |
| S. aureus ATCC® 25923 | 22 mm | 24 mm | 0 mm |
| P. aeruginosa ATCC® 27853 | 12 mm | 19 mm | 0 mm |
Interpretation from Table 2:
-
The test compound shows significant activity against S. aureus, moderate activity against E. coli, and limited activity against P. aeruginosa.
-
The positive control (Gentamicin) zones are within expected ranges, validating the test conditions.[16]
-
The solvent disk shows no zone, confirming its inertness.
Advanced Protocol: Time-Kill Kinetics Assay
For compounds demonstrating potent activity (low MICs), a time-kill assay can elucidate whether the effect is bactericidal (killing) or bacteriostatic (inhibiting growth) and describe the rate of activity.[12][23]
Principle: A standardized inoculum is exposed to constant concentrations of the antimicrobial agent over time. At specified intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to quantify the number of surviving viable organisms (CFU/mL).[1][23]
Interpretation:
-
Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL.[23]
This assay provides critical pharmacodynamic information, helping to predict the potential in vivo efficacy of a new drug candidate.[23]
Conclusion
The protocols detailed in this application note provide a robust and standardized approach for the initial characterization of the antimicrobial properties of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether. Adherence to these CLSI-based methodologies, including the diligent use of QC strains and appropriate controls, is paramount for generating high-quality, reliable, and publishable data.[6][17] The results from these assays will form the foundation for further investigation, including mechanism of action studies, toxicity profiling, and eventual preclinical development.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. asm.org [asm.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. emerypharma.com [emerypharma.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 17. microbiologyclass.net [microbiologyclass.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. woah.org [woah.org]
- 22. apec.org [apec.org]
- 23. benchchem.com [benchchem.com]
Application Note: Investigating the Anti-inflammatory Effects of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether in Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the anti-inflammatory properties of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether, a phenolic derivative isolated from Picrasma quassioides.[1][2] We present a series of detailed protocols for use in a cell-based inflammatory model, specifically lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The methodologies described herein will enable the user to assess the compound's cytotoxicity, its ability to suppress the production of key pro-inflammatory mediators—including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)—and its potential mechanism of action via modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Scientific Rationale & Background
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key feature of numerous chronic diseases.[3] The transcription factor NF-κB is a central mediator of inflammatory responses, inducing the expression of many pro-inflammatory genes, including those for cytokines and chemokines.[3][4] Concurrently, MAPK signaling cascades (e.g., p38, JNK, ERK) are pivotal in regulating the production of inflammatory cytokines and enzymes.[5][6][7]
This compound belongs to the family of phenolic compounds. Many plant-derived phenolic acids and their derivatives have demonstrated significant anti-inflammatory and antioxidant activities.[8][9][10][11] For instance, vanillic acid, a structurally related compound, has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and NF-κB activation.[8][12][13] This provides a strong rationale for investigating this compound as a potential anti-inflammatory agent.
This guide utilizes the well-established in vitro model of LPS-stimulated RAW 264.7 macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream NF-κB and MAPK pathways and leading to the robust production of pro-inflammatory mediators such as NO and TNF-α.[14] By measuring the compound's ability to inhibit these markers, we can effectively screen for and characterize its anti-inflammatory potential.
Overview of Key Signaling Pathways in Macrophage Activation
LPS-induced inflammation in macrophages is primarily orchestrated by the NF-κB and MAPK signaling pathways. Upon LPS binding to TLR4, a complex signaling cascade is initiated, leading to the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.[4][15] This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.[15][16] Simultaneously, the MAPK cascade is activated, leading to the phosphorylation of kinases like p38, which in turn regulate the expression and stability of inflammatory mediators.[7][17] The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key downstream targets, responsible for the production of NO and prostaglandins, respectively.[9][18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | axonscientific.com [axonscientific.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 18. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts | MDPI [mdpi.com]
Application Notes and Protocols for Assessing the Cytotoxicity of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Bioactivity of a Novel Phenolic Derivative
Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is a phenolic derivative that has been isolated from Picrasma quassioides (D. Don) Benn[1][2][3][4][5]. As a novel natural product, its biological activities and toxicological profile are largely unexplored. Structurally, it is an ether of glycerol and vanillic acid (3-methoxy-4-hydroxybenzoic acid). Vanillic acid itself is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and even anticancer activities, by modulating pathways like PI3K/Akt[6][7][8][9]. Furthermore, certain methoxy-substituted glycerol ethers have demonstrated inhibitory effects on tumor growth[10]. Given these structural precedents, it is imperative to systematically evaluate the cytotoxic potential of this compound to determine its safety profile and therapeutic window.
This document provides a comprehensive guide to assessing the cytotoxicity of this novel compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a robust, colorimetric method widely used to evaluate cell viability and metabolic activity, making it an excellent primary screening tool in drug discovery and toxicology[11][12][13].
The Scientific Principle of the MTT Assay: A Measure of Cellular Respiration
The MTT assay is predicated on the metabolic activity of living cells[14][15]. The core principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product[12][13]. This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria[16]. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells[12][15][17]. When cells are damaged by a cytotoxic agent, their metabolic activity decreases, leading to a reduction in formazan production. The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 500 and 600 nm[14].
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.
Part 1: Materials and Reagents
| Reagent/Material | Specifications |
| This compound | High purity, as a dry powder |
| Cell Line | e.g., HeLa, A549, HepG2 (select based on research context) |
| Cell Culture Medium | e.g., DMEM, RPMI-1640, supplemented with 10% FBS and 1% Pen-Strep |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin (Pen-Strep) | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| MTT Reagent | 5 mg/mL in sterile PBS |
| Solubilization Solution | Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl |
| Positive Control | e.g., Doxorubicin, Cisplatin (known cytotoxic agent) |
| Equipment | 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO₂), inverted microscope, microplate reader |
Part 2: Experimental Workflow
Part 3: Detailed Methodology
Step 1: Cell Seeding
-
Culture the selected cell line until it reaches approximately 80% confluency in the logarithmic growth phase to ensure cell health[18].
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 1 x 10⁵ cells/mL (this may need optimization depending on the cell line's growth rate)[18].
-
Using a multichannel pipette, seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
To mitigate the "edge effect," avoid using the outermost wells for experimental data; instead, fill them with 200 µL of sterile PBS or medium[18].
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume normal growth.
Step 2: Preparation of Test Compound and Controls
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity[18][19].
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare the following controls on the same plate[17]:
-
Negative Control (Untreated): Cells treated with culture medium only. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used for the test compound. This is crucial to ensure the solvent itself is not causing toxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at its IC₅₀ concentration) to confirm the assay is working correctly.
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance from the medium and MTT reagent[20].
-
Step 3: Cell Treatment
-
After the 24-hour pre-incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 4: MTT Addition and Formazan Solubilization
-
Following the treatment period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well. Using a serum-free medium during this step is recommended as serum components can interfere with MTT reduction[18].
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[21].
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines[22].
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[12].
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan[15].
Step 5: Data Acquisition
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
It is recommended to use a reference wavelength of 630 nm to correct for background absorbance, which can be caused by cell debris or other non-specific signals.
Data Analysis and Interpretation
1. Calculation of Percentage Cell Viability:
First, correct the absorbance readings by subtracting the average absorbance of the blank wells from all other readings.
The percentage of cell viability is then calculated relative to the vehicle control[17]:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
2. Sample Data Presentation:
| Concentration (µM) | Mean Absorbance (570nm) | Corrected Absorbance | % Cell Viability |
| Blank | 0.055 | 0.000 | N/A |
| Vehicle Control (0 µM) | 1.255 | 1.200 | 100% |
| 0.1 | 1.243 | 1.188 | 99.0% |
| 1 | 1.159 | 1.104 | 92.0% |
| 10 | 0.907 | 0.852 | 71.0% |
| 50 | 0.625 | 0.570 | 47.5% |
| 100 | 0.319 | 0.264 | 22.0% |
| Positive Control | 0.295 | 0.240 | 20.0% |
3. Determining the IC₅₀ Value:
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key indicator of a compound's cytotoxic potency. It can be determined by plotting a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. The IC₅₀ is then interpolated from this curve.
4. Statistical Analysis:
Experiments should be performed in triplicate, and data should be presented as the mean ± standard deviation (SD). To determine if the observed decreases in viability are statistically significant, a Student's t-test or one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) can be used to compare the treated groups to the vehicle control[23].
Troubleshooting Common MTT Assay Issues
| Problem | Potential Cause | Solution |
| High Background Absorbance | Contamination of medium; Phenol red interference. | Use fresh, sterile reagents. Consider using phenol red-free medium during the MTT incubation step[18]. |
| Low Absorbance Readings | Low cell density; Insufficient MTT incubation time. | Optimize cell seeding density through a titration experiment. Increase MTT incubation time (1-4 hours is typical)[18]. |
| Poor Reproducibility | Inconsistent cell health/passage number; Inconsistent incubation times. | Use cells in the logarithmic growth phase and at a consistent passage number. Standardize all incubation timelines precisely[18]. |
| Compound Interference | The test compound is colored or has reducing properties. | Run a control with the compound in cell-free medium to check for direct MTT reduction or color interference. If significant, consider an alternative cytotoxicity assay (e.g., LDH release)[24]. |
Conclusion and Further Steps
The MTT assay provides a reliable and high-throughput method for the initial cytotoxic screening of this compound. The data generated, particularly the IC₅₀ value, will be crucial for guiding subsequent research. If the compound demonstrates significant cytotoxicity, further assays should be employed to elucidate the mechanism of cell death, such as Annexin V/PI staining for apoptosis or assays for mitochondrial membrane potential[25][26]. Conversely, a lack of cytotoxicity at high concentrations may indicate a favorable safety profile, encouraging further investigation into its potential therapeutic benefits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound | axonscientific.com [axonscientific.com]
- 4. This compound | blkwsw [blkwsw.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Action on various experimental tumour-host systems of methyoxy-substituted glycerol ethers incorporated into the feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. bioquochem.com [bioquochem.com]
- 16. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. x-cellr8.com [x-cellr8.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 26. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Investigating Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether as a Potential Enzyme Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Inhibitory Potential of a Novel Phenolic Derivative
Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is a phenolic compound that has been isolated from Picrasma quassioides (D. Don) Benn[1][2][3][4][5]. Its structure, featuring a glycerol backbone linked to a vanillic acid moiety, suggests a potential for biological activity, particularly in the realm of enzyme inhibition. Vanillic acid, a related compound, has demonstrated inhibitory effects against various enzymes, including carbonic anhydrase isozyme III and xanthine oxidase[6][7]. This structural relationship provides a strong rationale for investigating this compound as a novel enzyme inhibitor.
Enzyme inhibitors are pivotal in drug discovery and development, with many therapeutic agents functioning by modulating the activity of specific enzymes[8][9]. The systematic evaluation of novel compounds for their enzyme inhibitory potential is a critical first step in identifying new drug candidates[10]. This guide provides a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor, encompassing initial screening, potency determination (IC50), and preliminary mechanism of action studies. The protocols outlined herein are designed to be adaptable to a variety of enzyme systems, providing a robust starting point for your investigations.
PART 1: Foundational Protocols for Assessing Enzyme Inhibition
Essential Materials and Reagents
A generalized enzyme inhibition assay requires a set of core components that can be tailored to the specific enzyme under investigation[11].
| Component | Description | Considerations |
| Target Enzyme | A purified or partially purified enzyme preparation. | Purity and activity should be predetermined. |
| Substrate | The specific molecule upon which the enzyme acts. | Concentration should be optimized based on the enzyme's Km value[9]. |
| Inhibitor | This compound. | A stock solution in a suitable solvent (e.g., DMSO) is required. |
| Assay Buffer | Provides the optimal pH and ionic environment for the enzyme. | The composition will be enzyme-specific. |
| Cofactors | Required for the activity of some enzymes (e.g., Mg²⁺, NADH, ATP). | Must be included if necessary for the target enzyme. |
| Detection Reagent | Used to measure the product of the enzymatic reaction. | The choice depends on the nature of the product (e.g., colorimetric, fluorescent). |
| Microplates | 96-well or 384-well plates for conducting the assay. | Opaque-walled plates are necessary for luminescent or fluorescent assays. |
| Instrumentation | A microplate reader capable of measuring absorbance, fluorescence, or luminescence. | The reader should be calibrated and validated[12]. |
Protocol for Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is a quantitative measure of the potency of an inhibitor, representing the concentration required to inhibit 50% of the enzyme's activity in vitro[12][13][14].
Step-by-Step Protocol:
-
Prepare a Serial Dilution of the Inhibitor:
-
Create a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the stock solution to generate a range of concentrations to be tested (e.g., 100 µM to 0.01 µM). It is advisable to use a wide range of concentrations initially to capture the full dose-response curve.
-
-
Set up the Assay Plate:
-
Design the plate layout to include wells for:
-
Blank: Contains all assay components except the enzyme.
-
Negative Control (0% Inhibition): Contains all assay components, including the enzyme and the solvent used for the inhibitor, but no inhibitor.
-
Positive Control (100% Inhibition): A known inhibitor of the target enzyme, if available.
-
Test Wells: Contain the enzyme and varying concentrations of this compound.
-
-
Add the assay buffer, cofactors (if required), and the appropriate volume of the serially diluted inhibitor or solvent to the wells.
-
-
Pre-incubation with the Inhibitor:
-
Add the enzyme to all wells except the blank.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated[11].
-
-
Initiate the Enzymatic Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Monitor the Reaction and Detect the Product:
-
Incubate the plate for a predetermined time, ensuring the reaction remains in the linear range (initial velocity)[9].
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Add the detection reagent and measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Workflow for IC50 Determination:
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Data Analysis for IC50 Determination
-
Calculate Percent Inhibition:
-
Normalize the data using the blank and negative control readings.
-
Percent Inhibition = 100 * (1 - (SignalTest Well - SignalBlank) / (SignalNegative Control - SignalBlank))
-
-
Generate a Dose-Response Curve:
-
Determine the IC50 Value:
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve[15].
-
Example Inhibition Data Table:
| Inhibitor Conc. (µM) | Log [Inhibitor] | Average Signal | % Inhibition |
| 100 | 2 | 0.15 | 95 |
| 30 | 1.48 | 0.25 | 85 |
| 10 | 1 | 0.40 | 70 |
| 3 | 0.48 | 0.75 | 35 |
| 1 | 0 | 0.95 | 15 |
| 0.3 | -0.52 | 1.10 | 5 |
| 0.1 | -1 | 1.15 | 0 |
| 0 (Control) | - | 1.15 | 0 |
PART 2: Elucidating the Mechanism of Inhibition
Once the inhibitory activity of this compound is confirmed, the next step is to investigate its mechanism of action. Reversible inhibitors can be classified into several types, primarily competitive, non-competitive, and uncompetitive, based on how they interact with the enzyme and the enzyme-substrate complex[16][17][18].
Kinetic Studies to Determine the Mechanism of Inhibition
These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations[8].
Step-by-Step Protocol:
-
Select Inhibitor Concentrations: Choose several concentrations of this compound around its IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Vary Substrate Concentrations: For each inhibitor concentration (including a zero-inhibitor control), perform the enzyme assay with a range of substrate concentrations (e.g., from 0.2x Km to 5x Km).
-
Measure Initial Reaction Rates: Determine the initial velocity (v) of the reaction for each combination of inhibitor and substrate concentration.
-
Data Analysis using Lineweaver-Burk Plots:
-
Plot 1/v versus 1/[S] for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot can help distinguish between different types of reversible inhibition[16].
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | blkwsw [blkwsw.com]
- 3. This compound | Nakedbiome [nakedbiome.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of vanillic acid as inhibitor of carbonic anhydrase isozyme III by using a modified Hummel-Dreyer method: approach for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanillic Acid as a Promising Xanthine Oxidase Inhibitor: Extraction from Amomum villosum Lour and Biocompatibility Improvement via Extract Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. clyte.tech [clyte.tech]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. byjus.com [byjus.com]
- 18. Enzyme Inhibition | Definition, Types & Examples - Lesson | Study.com [study.com]
Application Notes & Protocols: Formulation Strategies for In Vivo Evaluation of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether
Document ID: AN-V23-01
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether (hereafter abbreviated as GVA) for in vivo studies. As GVA is a specialized research compound, this guide is built from first principles, focusing on a systematic, property-driven approach to formulation development. We detail essential pre-formulation characterization, outline strategies for both parenteral and oral administration, and provide step-by-step, field-proven protocols. The causality behind experimental choices is emphasized to empower researchers to develop safe, effective, and reproducible dosing vehicles for preclinical efficacy, pharmacokinetic (PK), and toxicology assessments.
Introduction: A First-Principles Approach to a Novel Compound
This compound (GVA) is an ether-linked conjugate of glycerol and vanillic acid. Vanillic acid is a phenolic compound found in plants like Angelica sinensis and is an oxidized metabolite of vanillin.[1][2] The conjugation with glycerol, a highly versatile and biocompatible pharmaceutical excipient, may be intended to modify the parent molecule's physicochemical or pharmacokinetic properties.[3][4][5][6]
Given the absence of established formulation data for GVA, a successful in vivo study hinges on a rational development strategy. Simply dissolving the compound in a convenient solvent like pure DMSO is often unsuitable for animal studies and can confound experimental outcomes.[7] This guide, therefore, champions a methodical workflow: Characterize → Strategize → Formulate → Validate.
Part 1: Foundational Pre-Formulation Characterization
Before a single vehicle is prepared, understanding the intrinsic physicochemical properties of GVA is paramount. This knowledge dictates the entire formulation strategy.[8] While GVA-specific data is unavailable, we can predict its behavior based on its parent molecules, vanillic acid and glycerol.
Predicted Physicochemical Profile of GVA
The properties of vanillic acid strongly suggest that GVA will exhibit poor aqueous solubility. The ether linkage removes the highly soluble glycerol backbone's dominant influence, while the moderately lipophilic and acidic nature of the vanillic acid moiety will likely dominate.
| Property | Known Value (Vanillic Acid) | Predicted Implication for GVA | Source |
| Aqueous Solubility | Low (~1.5 g/L at 14°C) | Poor. The bulky, moderately lipophilic structure will likely limit water solubility. | [1][9] |
| LogP | ~1.43 | Moderately Lipophilic. Suggests solubility challenges in aqueous media. | [9] |
| pKa | ~4.16 - 4.53 (Carboxylic Acid) | Ionizable. Solubility will be highly pH-dependent, increasing significantly at pH > pKa. | [10][11] |
| Chemical Groups | Carboxylic acid, phenol, ether | Multiple handles for formulation. The acidic group allows for salt formation or pH adjustment to enhance solubility. | |
| Stability | Phenolic compounds can be sensitive to oxidation and light. | Potential for degradation. Stability assessment of the final formulation is critical. | [12] |
Experimental Workflow: Pre-Formulation Assessment
The following workflow is a self-validating system that ensures formulation development is data-driven.
Caption: Data-driven workflow for GVA formulation development.
Protocol 1: Equilibrium Solubility Assessment
Objective: To determine the approximate solubility of GVA in various vehicles to guide formulation strategy.
Materials:
-
GVA powder
-
Selection of vehicles: Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.9% Saline, PEG 400, Propylene Glycol (PG), Corn Oil
-
Vials, magnetic stirrer, vortex mixer, 0.45 µm syringe filters, analytical balance, HPLC-UV or similar analytical instrument.
Methodology:
-
Preparation: Add an excess amount of GVA powder to a known volume (e.g., 1 mL) of each test vehicle in a separate vial. The amount should be enough to ensure solid material remains after equilibration (e.g., 20-50 mg).
-
Equilibration: Tightly cap the vials and agitate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. A rotating mixer or shaker is ideal. This ensures equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand for 1-2 hours for large particles to settle.
-
Clarification: Carefully withdraw a sample from the supernatant. Filter the sample through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of GVA using a validated analytical method (e.g., HPLC-UV).
-
Analysis: The measured concentration represents the equilibrium solubility of GVA in that vehicle.
Part 2: Formulation Strategy Selection
The choice of formulation is dictated by the required dose, the route of administration, and the solubility data obtained in Part 1. For preclinical studies, the goal is to maximize exposure for safety and efficacy testing.[13]
Decision Framework for Formulation
This decision tree helps navigate the choice between a simple solution and a more complex suspension.
Caption: Decision tree for selecting an appropriate formulation strategy.
Strategy 1: Co-Solvent Solution (For Parenteral & Oral Dosing)
If the target dose can be dissolved in a small, tolerable volume, a solution is the preferred formulation. This is mandatory for intravenous (IV) administration.
-
Rationale: Solutions provide excellent dose uniformity and predictable bioavailability.
-
Key Excipients:
-
Co-solvents: Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), and Propylene glycol (PG) are commonly used to dissolve lipophilic compounds.[7][14] They must be diluted to safe levels for administration.
-
pH Modifiers: Since GVA has an acidic pKa, adjusting the pH to >5.5 with a base (e.g., NaOH) can dramatically increase solubility. However, the final pH must be biocompatible, especially for IV injection (ideally pH 7-8).[15][16]
-
Strategy 2: Aqueous Suspension (For Oral Dosing)
When the required dose exceeds the solubility limit in a safe volume, a suspension is necessary. This is only suitable for oral (gavage) administration.[8]
-
Rationale: Allows for the administration of high doses of poorly soluble compounds.
-
Key Excipients:
-
Wetting Agent (Surfactant): A surfactant like Tween 80 (Polysorbate 80) is essential to reduce the surface tension between the hydrophobic GVA particles and the aqueous vehicle, allowing them to be wetted and dispersed rather than clumping.[17]
-
Suspending Agent (Viscosity Modifier): A polymer like Methylcellulose (MC) or Sodium Carboxymethylcellulose (Na-CMC) increases the viscosity of the vehicle, slowing down the sedimentation of GVA particles and ensuring more uniform dosing.[18][19]
-
Part 3: Detailed Formulation Protocols
The following protocols are robust starting points. The exact percentages of excipients may need to be optimized based on the results of your solubility and stability screens.
Protocol 2: Preparation of a Co-solvent Solution for Parenteral Administration (1 mg/mL)
Objective: To prepare a 1 mg/mL solution of GVA in a vehicle suitable for IV or IP injection in mice. This vehicle is a common ternary system designed to maximize solubility while minimizing toxicity.
Materials:
-
GVA powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), NF grade
-
0.9% Sodium Chloride for Injection, USP (Normal Saline)
-
Sterile vials, syringes, and 0.22 µm sterile syringe filters
Methodology (yields 10 mL of 1 mg/mL solution):
-
Weighing: Accurately weigh 10 mg of GVA powder into a sterile glass vial.
-
Initial Solubilization: Add 1.0 mL (10% of final volume) of DMSO to the vial. Vortex or sonicate gently until the GVA is completely dissolved. A clear solution should be formed. Causality: DMSO is a powerful aprotic solvent used to dissolve the lipophilic compound first.[14]
-
Addition of Co-solvent: Add 3.0 mL (30% of final volume) of PEG 400 to the solution. Mix thoroughly. Causality: PEG 400 is a less toxic co-solvent that helps keep the drug in solution when the aqueous phase is added, preventing precipitation.[20]
-
Aqueous Dilution: Slowly add 6.0 mL (60% of final volume) of 0.9% Saline to the mixture while gently swirling. Add the saline dropwise initially to avoid shock precipitation.
-
Final Homogenization & QC:
-
Vortex the final mixture to ensure homogeneity.
-
Visual Inspection (QC): The final solution must be clear and free of any visible particulates or precipitation.
-
pH Check (QC): Measure the pH. For IV administration, it should ideally be within a physiologically tolerated range (e.g., 6.0-8.0). Adjust with dilute NaOH or HCl if necessary, but re-verify clarity.[16]
-
-
Sterilization: For IV use, sterile filter the final solution through a 0.22 µm syringe filter into a sterile final container.
Final Vehicle Composition: 10% DMSO / 30% PEG 400 / 60% Saline (v/v/v)
Protocol 3: Preparation of a Micronized Suspension for Oral Administration (10 mg/mL)
Objective: To prepare a 10 mg/mL oral suspension of GVA suitable for gavage in rodents.
Materials:
-
GVA powder (micronized, if possible, to improve dissolution rate)[17]
-
Methylcellulose (MC, 400 cP)
-
Tween 80 (Polysorbate 80)
-
Purified Water
-
Mortar and pestle, magnetic stirrer, graduated cylinders
Methodology (yields 20 mL of 10 mg/mL suspension):
-
Prepare the Vehicle:
-
In a beaker, add 0.1 g of Methylcellulose (for a 0.5% w/v solution) to ~10 mL of hot water (~70-80°C) and stir to create a uniform dispersion.[19]
-
Add 0.04 g of Tween 80 (for a 0.2% w/v solution) and stir.
-
Add ~9 mL of cold water while stirring and place the beaker on a magnetic stir plate in a cold water bath. Stir until the methylcellulose is fully hydrated and the solution becomes clear and viscous.
-
Bring the final volume to 20 mL with purified water. Causality: The vehicle provides viscosity to slow settling (MC) and contains a surfactant to aid in wetting the drug powder (Tween 80).[18]
-
-
Weighing: Accurately weigh 200 mg of GVA powder.
-
Wetting the Powder: Place the GVA powder in a mortar. Add a few drops of the prepared vehicle and triturate (grind) with the pestle to form a smooth, uniform paste. Causality: This critical "wetting" step uses the surfactant in the vehicle to coat the drug particles and prevent clumping when the full volume is added.
-
Geometric Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing thoroughly after each addition to ensure the paste is smoothly incorporated into the liquid.
-
Final Homogenization & QC:
-
Transfer the final suspension to a suitable container (e.g., a small beaker with a magnetic stir bar).
-
Stir for 15-30 minutes to ensure complete homogeneity.
-
Visual Inspection (QC): The suspension should appear uniform and free of large agglomerates.
-
Re-suspendability (QC): Allow the suspension to sit for 30 minutes. It should be easily re-suspended to its original uniform state with gentle shaking.
-
Part 4: In Vivo Administration & Formulation Stability
Recommended Dosing Volumes
Administering excessive volumes can cause pain, distress, and adverse physiological effects, confounding study results.[21] The following are widely accepted maximum volumes for common species.
| Species | Route | Recommended Max. Volume (mL/kg) | Good Practice Volume (mL/kg) | Source |
| Mouse | Oral (PO) | 20 | 10 | [21][22] |
| Intravenous (IV), bolus | 10 | 5 | [22][23][24] | |
| Intraperitoneal (IP) | 20 | 10 | [24] | |
| Rat | Oral (PO) | 20 | 10 | [21][22] |
| Intravenous (IV), bolus | 10 | 5 | [22][24] | |
| Intraperitoneal (IP) | 10 | 10 | [24] |
Protocol 4: Preclinical Formulation Stability Assessment
Objective: To ensure the GVA formulation is stable for the duration of its preparation and use, guaranteeing that the animal receives the intended dose.[25]
Rationale: This is not a full ICH stability study but a short-term assessment critical for preclinical work.[26][27] It verifies that the compound does not precipitate from a solution or that a suspension remains physically stable under study conditions.
Methodology:
-
Preparation: Prepare the formulation as described in Protocol 2 or 3.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot for analysis.
-
For solutions, check for clarity and quantify GVA concentration via HPLC.
-
For suspensions, assess visual uniformity and quantify GVA concentration via HPLC (after appropriate dilution and extraction).
-
-
Storage: Store the bulk formulation under the same conditions it will experience during the study (e.g., on the benchtop at room temperature, refrigerated).
-
Final Timepoint (T=X): After a period that covers the maximum anticipated time from preparation to the final dose administration (e.g., 4, 8, or 24 hours), take a final aliquot.
-
Analysis:
-
Solutions: Visually inspect for any precipitation or color change. Quantify GVA concentration.
-
Suspensions: Assess for any caking (inability to re-suspend) or significant changes in appearance. Quantify GVA concentration.
-
-
Acceptance Criteria: A common preclinical criterion is that the concentration at T=X should be within ±10-15% of the T=0 concentration, with no significant changes in physical appearance.[25]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Vanillic acid - Wikipedia [en.wikipedia.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. E422 Glycerol Excipient [spiganord.com]
- 5. Glycerin Applications in Pharma Industry | UTAH Trading [utah.ae]
- 6. Glycerol: A Review on Properties, Industrial and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Vanillic acid | 121-34-6 [chemicalbook.com]
- 11. Showing Compound Vanillic acid (FDB000846) - FooDB [foodb.ca]
- 12. researchgate.net [researchgate.net]
- 13. altasciences.com [altasciences.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. ondrugdelivery.com [ondrugdelivery.com]
- 19. researchgate.net [researchgate.net]
- 20. The impact of co-solvents and the composition of experimental formulations on the pump rate of the ALZET osmotic pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. s3.amazonaws.com [s3.amazonaws.com]
- 22. lar.fsu.edu [lar.fsu.edu]
- 23. prisysbiotech.com [prisysbiotech.com]
- 24. acuc.berkeley.edu [acuc.berkeley.edu]
- 25. pharmtech.com [pharmtech.com]
- 26. natoliscientific.com [natoliscientific.com]
- 27. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
"Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" as a reference standard
An In-Depth Technical Guide to the Application of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) Ether as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the use of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a phenolic derivative isolated from Picrasma quassioides (D. Don) Benn, as a reference standard in analytical and research applications.[1][2][3][4][5] This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.
Introduction to Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, also known by its IUPAC name, Benzoic acid, 4-[2-hydroxy-1-(hydroxymethyl)ethoxy]-3-methoxy-, is a unique molecule combining the structural features of vanillic acid and glycerol.[6] This ether linkage imparts specific chemical properties that make it a valuable reference standard in various analytical contexts, particularly in natural product chemistry, pharmacokinetics, and metabolomics. Its structure suggests potential biological activities stemming from its phenolic acid moiety, making accurate quantification essential in preclinical and clinical studies.
Chemical Structure and Properties
Understanding the physicochemical properties of a reference standard is paramount to its proper application. The table below summarizes the key properties of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
| Property | Value | Rationale and Implications for Use |
| CAS Number | 80677-81-2 | For unambiguous identification and procurement.[6] |
| Molecular Formula | C11H14O6 | To calculate exact mass and for elemental analysis.[6] |
| Molecular Weight | 242.23 g/mol | Essential for preparing solutions of known concentration.[6] |
| Appearance | White to off-white crystalline powder | Visual inspection can be a preliminary indicator of purity.[7] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO), and aqueous buffers at appropriate pH. | The glycerol and carboxylic acid moieties enhance polarity. Solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group. For analytical work, dissolution in methanol or a compatible mobile phase is recommended. |
| UV Absorbance (λmax) | ~260 nm and ~290 nm | The phenolic ring derived from vanillic acid is the chromophore. This property is the basis for quantification using UV-Vis spectrophotometry or HPLC with UV detection. |
| pKa | ~4.5 (estimated for the carboxylic acid) | The acidity of the carboxylic acid group will influence its charge state in solution, which is critical for chromatographic separation and extraction. |
Quality Control and Purity Assessment of the Reference Standard
The integrity of any quantitative analysis rests on the purity of the reference standard. A multi-faceted approach is recommended for the qualification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC with UV detection is the primary method for assessing the purity of this reference standard. The method described below is designed to separate the main compound from potential impurities arising from synthesis or degradation.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size). A C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[8]
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of organic phase (e.g., 10% B) to retain the polar analyte.
-
Increase the organic phase concentration to elute the compound and any less polar impurities. A typical gradient might be from 10% to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 260 nm. This wavelength provides a good balance of sensitivity and specificity for the vanillic acid chromophore.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).
Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A reference standard should typically exhibit a purity of ≥98%.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is invaluable for confirming the identity of the reference standard by providing accurate mass information and for identifying unknown degradation products.[9]
-
LC Conditions: Use the same HPLC conditions as described above to ensure chromatographic compatibility.
-
Mass Spectrometer: An electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Negative ion mode is preferred for detecting the deprotonated molecule [M-H]⁻ due to the presence of the acidic carboxylic acid group.
-
Expected Ions:
-
[M-H]⁻: m/z 241.07
-
Adducts may also be observed, such as [M+Cl]⁻ (m/z 277.04) if chlorinated solvents are present.
-
-
Fragmentation Analysis (MS/MS): Fragmentation of the parent ion can provide structural confirmation. Key expected fragments would arise from the cleavage of the ether bond.
Application as a Quantitative Standard
Once qualified, Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether can be used to prepare calibration curves for the quantification of the analyte in various matrices.
Preparation of Stock and Working Solutions
Causality: Accurate preparation of standards is the foundation of quantitative analysis. Errors in this step will directly translate to inaccuracies in the final results.
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the reference standard (e.g., 10 mg) using an analytical balance. Dissolve it in a class A volumetric flask with a suitable solvent (e.g., methanol) to the final volume (e.g., 10 mL).
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase or a matrix-matched diluent. The concentration range should bracket the expected concentration of the analyte in the samples.
Building a Calibration Curve
-
Inject the prepared working solutions into the HPLC system.
-
Plot the peak area of the analyte as a function of its concentration.
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used for quantification. An R² value >0.99 is typically required.
Handling and Storage
The stability of the reference standard is critical for its long-term use.
-
Solid Form: Store the solid material at -20°C in a tightly sealed container, protected from light and moisture.[10] The ether bond is generally stable, but the phenolic hydroxyl group can be susceptible to oxidation.[9][11]
-
Solutions: Stock solutions in organic solvents should be stored at -20°C or lower and used within a defined period. It is advisable to prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles.
Visualizations
Chemical Structure```dot
// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; O3 [label="O"]; O4 [label="O"]; C8 [label="C"]; H1 [label="OH"]; C9 [label="C"]; O5 [label="O"]; C10 [label="C"]; H2 [label="OH"]; C11 [label="C"]; H3 [label="H3CO"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- O2 [label="="]; C3 -- O3; O3 -- C8; C8 -- C9; C9 -- H1; C8 -- C10; C10 -- H2; C4 -- O5; O5 -- C11; C5 -- H3;
// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-0.8,-1.2!"]; O1 [pos="-0.2,-2.2!"]; O2 [pos="-2,-1.2!"]; C3 [pos="1.2,2.1!"]; O3 [pos="2.4,2.8!"]; C8 [pos="3.6,2.1!"]; C9 [pos="3.6,0.7!"]; H1 [pos="4.8,0!"]; C10 [pos="4.8,3.5!"]; H2 [pos="6,4.2!"]; C4 [pos="0,2.8!"]; O5 [pos="0,4.2!"]; C11 [pos="-1.2,4.9!"]; C5 [pos="-1.2,2.1!"]; H3 [pos="-2.4,2.8!"]; }
Caption: Workflow for qualification and use of the reference standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether | blkwsw [blkwsw.com]
- 3. This compound | axonscientific.com [axonscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocat.com [biocat.com]
- 6. chembk.com [chembk.com]
- 7. srinichem.com [srinichem.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glycerol ethers | Cyberlipid [cyberlipid.gerli.com]
Troubleshooting & Optimization
"Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" solubility issues in different solvents
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a phenolic derivative also known as vanillic acid glyceryl ether.[1][2][3] This document provides in-depth troubleshooting for common solubility issues encountered during experimental workflows. Our goal is to equip you with the foundational knowledge and practical methodologies to confidently handle this compound, ensuring the integrity and success of your research.
Part 1: Understanding the Solubility Profile
Why is Solubility a Critical Parameter?
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various experimental systems. For Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, understanding its solubility is crucial for:
-
Reaction Chemistry: Ensuring the compound is fully dissolved in a solvent system is paramount for achieving complete and predictable chemical reactions.
-
Formulation Development: In drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.
-
Analytical Method Design: Accurate quantification and characterization by methods such as HPLC and LC-MS depend on the compound being fully solubilized in the mobile phase.
-
Biological Assays: Inconsistent solubility can lead to significant variability and erroneous results in in-vitro and in-vivo studies.
Molecular Structure and Predicted Solubility
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is structurally an ether linkage between vanillic acid and glycerol. This structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility.
-
Vanillic Acid Moiety: The aromatic ring, carboxylic acid, and methoxy group contribute to its solubility in polar organic solvents. Vanillic acid itself is slightly soluble in water but soluble in organic solvents like ethanol and ether.[4][5][6][7][8]
-
Glycerol Moiety: The three hydroxyl groups of the glycerol backbone significantly increase the potential for hydrogen bonding, enhancing its affinity for polar and protic solvents, most notably water.
Based on this structure, we can predict a degree of solubility in a range of polar solvents. However, the interplay between the somewhat lipophilic vanillic acid portion and the highly hydrophilic glycerol portion can lead to complex solubility behavior.
Quantitative and Qualitative Solubility Data
While specific experimental solubility data for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is not extensively published, the following table provides estimates based on its structural components and general principles of solubility for phenolic compounds.
| Solvent | Chemical Class | Predicted Solubility | Rationale and Handling Notes |
| Water | Protic, Polar | Sparingly to Moderately Soluble | The glycerol moiety enhances aqueous solubility through hydrogen bonding. Solubility is expected to be pH-dependent; increasing the pH above the pKa of the carboxylic acid will form the more soluble carboxylate salt.[5] |
| Ethanol/Methanol | Protic, Polar | Soluble | The hydroxyl groups of the alcohols can hydrogen bond with the compound, and the alkyl portion can interact with the aromatic ring. Vanillic acid is known to be soluble in ethanol.[4][9][10] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Highly Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many that are poorly soluble in water.[11] |
| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | Similar to DMSO, DMF is a good solvent for many organic molecules with poor aqueous solubility. |
| Acetone | Aprotic, Polar | Moderately Soluble | The ketone group can act as a hydrogen bond acceptor. |
| Acetonitrile | Aprotic, Polar | Sparingly Soluble | While polar, acetonitrile is generally a weaker solvent for highly functionalized molecules compared to DMSO or alcohols. |
| Ethyl Acetate | Aprotic, Moderately Polar | Slightly Soluble | Offers a balance of polar (ester) and non-polar (ethyl) characteristics. |
| Hexane/Heptane | Aprotic, Non-polar | Insoluble | The high polarity of the glycerol and vanillic acid moieties makes it incompatible with non-polar aliphatic solvents. |
| Dichloromethane (DCM) | Halogenated | Slightly to Sparingly Soluble | May offer some solubility due to dipole-dipole interactions. |
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether in my aqueous buffer for a cell-based assay. What should I do first?
A1: The first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer. This is a standard and highly effective technique for compounds with limited aqueous solubility.
-
Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) is an excellent starting point due to its high solubilizing power for a wide range of organic molecules.[11]
-
Alternative Solvents: If your experimental system is sensitive to DMSO, consider ethanol or dimethylformamide (DMF).
Experimental Protocol: Preparing a Stock Solution
-
Weighing: Accurately weigh a small amount of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
-
Initial Dissolution: Add a small volume of pure DMSO (or ethanol/DMF) to the solid compound.
-
Vortexing: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be applied if necessary (see Q3).
-
Final Volume: Add the remaining solvent to reach your target stock concentration (e.g., 10 mM or 20 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is the maximum concentration of organic solvent (like DMSO) I can have in my final working solution?
A2: This is highly dependent on your specific experimental system, particularly for cell-based assays. As a general rule, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to run a vehicle control (your aqueous buffer with the same final concentration of the organic solvent) to ensure that the solvent itself does not affect your experimental outcome.
Q3: Can I use heat or sonication to help dissolve the compound?
A3: Yes, gentle heating and sonication are common and effective methods for dissolving challenging compounds. However, these techniques must be used with caution.
-
Thermal Stability: Before applying heat, it is essential to have an understanding of the thermal stability of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether. As a general precaution, avoid aggressive heating. Gentle warming in a 37°C to 50°C water bath is generally safe for short periods.
-
Sonication: Use a bath sonicator and apply sonication in short bursts to prevent overheating of the solution.
-
Visual Inspection: After heating or sonication, always visually inspect the solution for any signs of degradation, such as a color change. Allow the solution to return to room temperature to ensure the compound does not precipitate out.
Q4: My compound dissolves in the organic stock solution but precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A4: This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of your compound in the aqueous buffer.
-
Increase the Organic Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.
-
pH Adjustment: The carboxylic acid group on the vanillic acid moiety is ionizable. By increasing the pH of your aqueous buffer to be above the pKa of this group, you will form the more water-soluble carboxylate salt.[5] A systematic approach would be to test the solubility in a series of buffers with increasing pH (e.g., pH 7.4, 8.0, 8.5).
-
Use of Surfactants: For some applications, adding a low concentration of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to form micelles that encapsulate the compound and keep it in solution.
Q5: How does pH affect the solubility of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether?
A5: The solubility of this compound is expected to be significantly influenced by pH due to the presence of a phenolic hydroxyl group and a carboxylic acid group.
-
Acidic Conditions (Low pH): In acidic solutions, the carboxylic acid group will be protonated (-COOH), making the molecule less polar and likely less soluble in water.
-
Basic Conditions (High pH): In basic solutions, the carboxylic acid group will be deprotonated to form the carboxylate salt (-COO⁻). This ionic form is significantly more polar and will exhibit higher aqueous solubility.[5] At even higher pH values, the phenolic hydroxyl group can also be deprotonated.
The relationship between pH and solubility is a key principle for handling ionizable compounds.
Troubleshooting Workflow
Here is a logical workflow for addressing solubility issues with Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
Caption: A step-by-step workflow for troubleshooting solubility issues.
References
- 1. Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether | blkwsw [blkwsw.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Nakedbiome [nakedbiome.com]
- 4. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Vanillic Acid [drugfuture.com]
- 7. Vanillic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. Vanillic acid | 121-34-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Improving the Yield of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether
Welcome to the technical support center for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this valuable phenolic derivative. Whether you are extracting this compound from its natural source, Picrasma quassioides, or undertaking its chemical synthesis, this resource provides in-depth, field-proven insights to address common challenges.
Part 1: Troubleshooting Extraction from Natural Sources
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a naturally occurring phenolic derivative found in plants such as Picrasma quassioides. The extraction and purification of such natural products can be challenging, with yields often being lower than expected. This section addresses common issues encountered during the extraction process.
Frequently Asked Questions (FAQs) - Extraction
Q1: My crude extract shows a very low concentration of the target compound. What could be the issue?
A low concentration of the target compound in the initial extract can stem from several factors, primarily related to the plant material itself and the initial extraction parameters.
-
Poor Quality of Plant Material: The concentration of secondary metabolites in plants can vary significantly depending on the plant's age, growing conditions, and harvesting time. It is crucial to use high-quality, properly identified raw material.
-
Improper Sample Preparation: For efficient extraction, the plant material should be dried and finely ground to increase the surface area for solvent penetration. Inadequate grinding can lead to poor extraction efficiency.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for selectively dissolving the target compound. Phenolic compounds are often extracted with polar solvents like methanol, ethanol, or acetone, frequently in combination with water.[1][2] An inappropriate solvent may fail to efficiently extract the desired molecule. Methanol has been shown to be particularly effective for lower molecular weight polyphenols.[2]
-
Inefficient Extraction Method: Simple maceration can be time-consuming and may result in lower yields compared to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction times.[3][4][5]
Q2: I'm losing a significant amount of product during the purification process. How can I improve my recovery?
Product loss during purification is a common problem, often due to the complexity of the crude extract.
-
Solvent Partitioning Issues: In liquid-liquid extraction steps used to remove nonpolar impurities (like lipids and chlorophylls), ensure proper phase separation. Incomplete separation can lead to loss of the target compound into the wrong phase.[6] Adjusting the pH can also be a powerful tool to selectively move phenolic compounds between aqueous and organic layers.[7]
-
Chromatographic Losses: During column chromatography, the choice of stationary and mobile phases is crucial. Highly polar compounds can bind irreversibly to silica gel. Using a different stationary phase, like reversed-phase C18, or employing techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) might be necessary for very polar compounds.[8][9][10]
-
Compound Degradation: Phenolic compounds can be sensitive to heat, light, and pH changes. Prolonged exposure to high temperatures during solvent evaporation can lead to degradation. It is advisable to use a rotary evaporator at a controlled temperature (e.g., not exceeding 45°C).
Troubleshooting Guide: Natural Product Extraction
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Crude Extract | Ineffective solvent system. | Optimize the solvent-to-water ratio. Methanol/water or ethanol/water mixtures are often more efficient than pure solvents for extracting phenolics.[11][12] |
| Inadequate extraction time or temperature. | Increase extraction time or temperature moderately. However, be cautious of potential degradation of thermolabile compounds at high temperatures.[12] | |
| Poor sample preparation. | Ensure the plant material is thoroughly dried and ground to a fine powder to maximize surface area. | |
| Significant Product Loss During Work-up | Emulsion formation during liquid-liquid extraction. | Add brine to the aqueous layer to help break the emulsion. Centrifugation can also aid in phase separation. |
| Target compound is too polar for standard chromatography. | Consider reversed-phase chromatography (C18) or HILIC on an amine-bonded or diol-bonded silica column for better retention and separation of polar compounds.[8][9][10] | |
| Final Product is Impure | Co-extraction of similar compounds. | Employ multi-step purification. This may involve a combination of different chromatographic techniques, such as an initial separation on a less expensive medium followed by high-resolution preparative HPLC.[3][13] |
| Incomplete removal of non-polar impurities. | Ensure thorough initial partitioning with a non-polar solvent like hexane to remove lipids and other non-polar contaminants. |
Workflow for Extraction and Purification
Caption: Generalized workflow for the extraction and purification of the target compound.
Part 2: Troubleshooting Chemical Synthesis (Williamson Ether Synthesis)
For cases where natural extraction is not feasible or for the synthesis of analogues, a chemical synthesis approach is necessary. The formation of the ether linkage in "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether" can be achieved via the Williamson ether synthesis. This involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide.[14] Given the multiple functional groups in the precursors (a glycerol derivative and a vanillic acid derivative), this synthesis is not trivial and is prone to low yields if not properly optimized.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Williamson ether synthesis reaction is not proceeding, or the yield is very low. What are the common causes?
Low yields in a Williamson ether synthesis can often be traced back to several key factors related to the reaction mechanism (SN2) and the reagents used.
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the nucleophilic phenoxide. If the base used is too weak, a significant portion of the phenol will remain unreacted. For phenols, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, but stronger bases like sodium hydride (NaH) may be required for less acidic alcohols.[15]
-
Poor Choice of Alkyl Halide: The Williamson synthesis is an SN2 reaction, which is highly sensitive to steric hindrance. The reaction works best with methyl or primary alkyl halides. Using secondary or tertiary alkyl halides will lead to competing E2 elimination reactions, forming alkenes instead of the desired ether, which drastically reduces the yield.[14][16]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.[17] Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.
-
Lack of Protecting Groups: The starting materials have multiple reactive sites (hydroxyl groups, carboxylic acid). Without appropriate protecting groups, side reactions are highly likely. For instance, the carboxylic acid group should be protected (e.g., as an ester) to prevent it from being deprotonated by the base. Similarly, the other hydroxyl groups on the glycerol backbone should be protected to ensure the reaction occurs at the desired position.
Q2: I'm observing multiple unexpected products in my reaction mixture. What are the likely side reactions?
The presence of multiple functional groups and the nature of the Williamson synthesis can lead to several side reactions.
-
E2 Elimination: As mentioned, if a secondary or tertiary alkyl halide is used, the alkoxide will act as a base, leading to the formation of an alkene.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[14][18] The choice of solvent can influence the ratio of O- to C-alkylation.[19]
-
Reaction at Other Sites: If the other hydroxyl groups or the carboxylic acid on the starting materials are not protected, the alkyl halide can react at these positions, leading to a mixture of products.
Troubleshooting Guide: Williamson Ether Synthesis
| Problem | Potential Cause | Recommended Solution |
| Reaction Not Initiating | Base is too weak for complete deprotonation. | Switch to a stronger base. For phenols, K₂CO₃ or Cs₂CO₃ are good starting points. For less reactive alcohols, consider NaH in an anhydrous solvent like THF.[15] |
| Moisture in the reaction. | If using a moisture-sensitive base like NaH, ensure all glassware is flame-dried and solvents are anhydrous. | |
| Low Yield of Ether Product | Competing E2 elimination. | Ensure you are using a primary alkyl halide. Secondary and tertiary halides are not suitable for this reaction.[16] |
| Suboptimal solvent choice. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.[17] | |
| Mixture of Products (Poor Selectivity) | C-alkylation side reaction. | Changing the solvent can alter the O/C alkylation ratio. Less polar, non-coordinating solvents may favor O-alkylation. |
| Lack of protecting groups. | Protect other reactive functional groups (e.g., other alcohols, carboxylic acid) before performing the Williamson synthesis. Benzyl ethers or silyl ethers are common protecting groups for alcohols.[20][21][22] | |
| Difficult Purification | Product is highly polar. | The resulting ether may be quite polar. Purification may require specialized chromatography such as HILIC or reversed-phase with highly aqueous mobile phases.[8][9][10] |
Logical Workflow for Synthesis
Caption: Key logical stages for the synthesis of the target ether.
References
- 1. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 4. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 7. EP1420779B1 - Process for isolating phenolic compounds - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. labex.hu [labex.hu]
- 10. researchgate.net [researchgate.net]
- 11. Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark [mdpi.com]
- 12. ars.usda.gov [ars.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 19. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 20. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 21. uwindsor.ca [uwindsor.ca]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: HPLC Method Development and Validation for Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether
Welcome to the technical support center for the analytical testing of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into developing and validating a robust HPLC method for this specific phenolic derivative.
This compound is a phenolic derivative that can be isolated from Picrasma quassioides. Given its structural similarity to the widely studied compound Guaifenesin (Glyceryl Guaiacolate), which also features a methoxyphenol ether linked to a glycerol backbone, we can leverage existing knowledge on Guaifenesin analysis to build a scientifically sound analytical method. This guide will walk you through the entire lifecycle of method development, from initial parameter selection to full validation according to international regulatory standards, and provide practical troubleshooting advice.
Part 1: HPLC Method Development - A Q&A Approach
This section addresses the common questions and decision points encountered during the initial development of a stability-indicating HPLC method.
Q1: Where do I start with column and mobile phase selection for this compound?
A1: The key is to consider the physicochemical properties of the analyte. This compound is a polar compound containing a carboxylic acid and phenolic hydroxyl groups. This makes it an excellent candidate for Reversed-Phase HPLC (RP-HPLC).
-
Column Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC and is highly recommended.[1][2] Its non-polar stationary phase will provide good retention for your moderately polar analyte. A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size is a robust choice for initial development.
-
Mobile Phase Selection: A combination of a buffered aqueous phase and an organic modifier is required.
-
Aqueous Phase (Mobile Phase A): The carboxylic acid group on your molecule makes pH control critical. To ensure consistent retention and good peak shape, you must use a buffer. A phosphate buffer with a pH of around 3.0 is an excellent starting point.[1][2] At this pH, the carboxylic acid will be protonated (non-ionized), which minimizes peak tailing and improves retention on a C18 column.
-
Organic Modifier (Mobile Phase B): Acetonitrile and methanol are the most common choices. Acetonitrile often provides better peak shape and lower backpressure, making it the preferred initial choice.
-
-
Detection: The presence of the benzene ring (chromophore) suggests UV detection will be effective. An initial wavelength scan should be performed, but a starting wavelength of around 230 nm or 273 nm is likely to provide good sensitivity based on data for similar compounds.[1][3]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Industry standard for reversed-phase, suitable for polar analytes.[1][2] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid | Buffers the mobile phase to suppress ionization of the analyte's carboxylic acid, preventing peak tailing.[1] |
| Mobile Phase B | Acetonitrile | Good UV transparency and often provides sharper peaks than methanol. |
| Elution Mode | Gradient | Recommended to ensure elution of both the main analyte and any potential impurities or degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C - 30°C | Provides stable retention times. |
| Injection Vol. | 10 µL | A good starting volume to avoid overloading. |
| Detector | UV/PDA at 230 nm or 273 nm | The aromatic ring provides strong UV absorbance in this region.[1][3] |
Q2: How should I optimize the separation? Should I use an isocratic or gradient method?
A2: For method development and validation, especially for a stability-indicating method, a gradient method is strongly recommended .[1][2] Forced degradation studies will produce a variety of degradation products with a wide range of polarities. An isocratic method may fail to elute highly retained degradants or may not provide adequate separation of early-eluting impurities from the void volume.
Optimization Workflow:
-
Initial Gradient: Start with a wide-range gradient, for example, 5% to 95% Acetonitrile over 20-30 minutes. This "scouting" run will show you the retention time of your main peak and the complexity of your sample.
-
Focus the Gradient: Once you locate your main peak, you can design a more focused gradient around it to improve resolution and shorten the run time. For instance, if your peak elutes at 40% Acetonitrile, you could design a gradient like: 10% to 50% Acetonitrile over 15 minutes, followed by a high-organic wash.
-
Fine-Tune with pH: If peak shape is poor (e.g., tailing), slight adjustments to the mobile phase pH (e.g., from 3.0 to 2.8) can sometimes improve it. However, ensure the pH remains at least 2 units away from the analyte's pKa.
Part 2: HPLC Method Validation - A Self-Validating System
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6]
Workflow for Method Development and Validation
Caption: Overall HPLC Method Development and Validation Workflow.
Step 1: Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[6][7] Forced degradation studies are the cornerstone of developing a stability-indicating method.[8][9]
Protocol for Forced Degradation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Table 2: Forced Degradation Conditions
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C if necessary. | To evaluate degradation in acidic conditions.[10] |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C if necessary. | To assess degradation in alkaline conditions.[10] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temperature. | To test susceptibility to oxidative degradation.[10] |
| Thermal | Solid drug substance at 80°C. | To determine the effect of heat.[10] |
| Photolytic | Expose solution/solid to 1.2 million lux hours (visible) & 200 watt-hours/m² (UV). | To assess light sensitivity as per ICH Q1B guidelines. |
-
Procedure: For each condition, prepare a sample of the drug substance. At various time points, withdraw an aliquot, neutralize if necessary, dilute to the target concentration, and inject into the HPLC.
-
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks and placebo peaks (if applicable) with a resolution (Rs) of >1.5. A Peak Purity analysis using a Photodiode Array (PDA) detector should confirm the main peak is spectrally pure.
Step 2: Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five standard solutions across a range of 50% to 150% of the expected working concentration.
-
Analysis: Inject each standard in triplicate. Plot a graph of the average peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Step 3: Accuracy
Accuracy is the closeness of the test results to the true value.
-
Procedure: Perform a recovery study by spiking a placebo (if a drug product) or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare three samples at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Step 4: Precision
Precision measures the degree of scatter between a series of measurements.[6]
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%).
Step 6: Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
-
Procedure: Introduce small changes to the method, one at a time, and assess the impact on system suitability parameters.
-
Vary mobile phase pH (e.g., ± 0.2 units).
-
Vary column temperature (e.g., ± 5°C).
-
Vary flow rate (e.g., ± 0.1 mL/min).
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within the specified limits.
Part 3: Troubleshooting Guide and FAQs
Troubleshooting Common HPLC Issues
Caption: Decision Tree for Troubleshooting Peak Tailing.
Q: My peaks are tailing badly. What should I do? A: Peak tailing for an acidic compound like this is common.
-
Check Mobile Phase pH: This is the most likely chemical cause. Ensure your buffer is correctly prepared and the pH is low enough (e.g., < 3.0) to fully protonate the carboxylic acid. An inadequately buffered mobile phase can lead to poor peak shape.
-
Rule out Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves, you are overloading the column.[11]
-
Check for Physical Issues: If all peaks in the chromatogram are tailing, it may indicate a physical problem like a partially blocked column frit or a void at the head of the column.[12] Try reversing and flushing the column (disconnect from the detector first).
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica packing can interact with your analyte, causing tailing.[13] Consider using a modern, high-purity, end-capped C18 column designed to minimize these interactions.
Q: I am not getting good resolution between my main peak and an impurity. A:
-
Modify the Gradient: Make the gradient shallower around the elution time of the two peaks. A slower ramp-up of the organic mobile phase will increase the separation.
-
Change the Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). This changes the selectivity of the separation and can often resolve co-eluting peaks.
-
Adjust the pH: A small change in pH can alter the ionization state and retention of one compound more than another, improving resolution.
Frequently Asked Questions (FAQs)
-
Q: What are the system suitability requirements I should follow?
-
Q: Why is a "stability-indicating" method so important?
-
A: A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation. It is a regulatory requirement because it proves that you can distinguish the intact drug from its breakdown products, ensuring that the reported potency of a drug product is accurate and that no potentially harmful degradants are being missed.[7]
-
-
Q: Can I make adjustments to a validated method?
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. usp.org [usp.org]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. agilent.com [agilent.com]
- 17. Chromatography [usp.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Interference from Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether in Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers utilizing Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether, a phenolic derivative also known as Glycerol-2-vanillic acid ether, which can be isolated from Picrasma quassioides (D. Don) Benn.[1][2][3][4][5] This guide is designed to assist you in identifying and mitigating potential interference in your biological assays, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a phenolic derivative.[1] Its structure, containing a vanillic acid moiety with a free hydroxyl group on the aromatic ring, makes it a member of the phenolic compound class. Phenolic compounds are well-documented as potential sources of assay interference through various mechanisms, including redox activity, optical interference, and non-specific protein interactions.[6][7][8] These interferences can lead to false-positive or false-negative results, making it crucial to perform appropriate controls.
Q2: My compound, this compound, is showing activity in a primary screen. Could this be a false positive?
A2: Yes, it is a significant possibility. Many "hits" identified in high-throughput screening (HTS) can be false positives arising from compound interference with the assay technology rather than a specific interaction with the biological target.[7] Phenolic structures, like that in your compound, are often implicated in pan-assay interference compounds (PAINS).[9] It is essential to perform follow-up studies and counter-screens to validate the initial activity.[7][10]
Q3: What are the most common mechanisms of interference for phenolic compounds like this one?
A3: The primary interference mechanisms for phenolic compounds are:
-
Redox Cycling: The compound can undergo oxidation-reduction cycles, especially in buffers containing reducing agents like DTT. This process can generate hydrogen peroxide (H₂O₂), which can then inactivate proteins (e.g., by oxidizing cysteine residues) or interfere with redox-sensitive reporter molecules (like resazurin), leading to a false signal.[6][11]
-
Optical Interference: The compound may absorb light or fluoresce at the wavelengths used in your assay. This can manifest as:
-
Autofluorescence: The compound itself emits light, causing a high background signal.[10][12]
-
Fluorescence Quenching: The compound absorbs the energy from your fluorescent probe, reducing the signal.[12][13]
-
Inner Filter Effect: The compound absorbs excitation or emission light, also leading to a reduced signal.[12]
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, a common cause of false positives in HTS.[7][9]
Q4: I'm using an enzyme assay that contains DTT. Is this a particular concern?
A4: Absolutely. The presence of strong reducing agents like dithiothreitol (DTT) or TCEP in an assay buffer can fuel the redox cycling of susceptible compounds, including many phenolics.[6][11] This can lead to the generation of significant amounts of hydrogen peroxide (H₂O₂), which may be the true cause of the observed enzyme inhibition rather than a specific, direct interaction of your compound with the enzyme.[6]
Troubleshooting Guide: Identifying and Mitigating Interference
If you suspect this compound is interfering with your assay, follow this structured troubleshooting guide.
Step 1: Basic Interference Controls
The first step is to determine if your compound affects the assay readout in the absence of the biological target.
Protocol 1: Target-Independent Signal Test
Objective: To identify autofluorescence, absorbance, or direct interaction with the detection reagents.
Methodology:
-
Prepare your standard assay plate setup.
-
Create control wells containing the assay buffer, detection reagents, and your compound at various concentrations.
-
Crucially, omit the biological target (e.g., enzyme, receptor, or cells) from these control wells.
-
Incubate the plate under the same conditions as your main experiment.
-
Measure the signal (absorbance, fluorescence, or luminescence).
Interpretation:
-
A significant signal in these control wells that correlates with the compound's concentration indicates direct interference. This could be due to the compound's intrinsic optical properties or its chemical reactivity with the assay's reporter molecules.[13]
Step 2: Characterizing the Interference Mechanism
Once basic interference is confirmed or strongly suspected, the next step is to pinpoint the mechanism.
A. Investigating Optical Interference
Protocol 2: Spectral Scanning
Objective: To determine if the compound's absorbance or fluorescence spectra overlap with your assay's wavelengths.
Methodology:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used.
-
Using a spectrophotometer, perform an absorbance scan across a broad wavelength range, including your assay's excitation and emission wavelengths.
-
Using a spectrofluorometer, measure the excitation and emission spectra of the compound. Set the emission wavelength to your assay's emission wavelength and scan for excitation, and vice versa.
Interpretation:
-
High Absorbance: Significant absorbance at the excitation or emission wavelength suggests a potential for the inner filter effect.[12]
-
Fluorescence Emission: If the compound fluoresces when excited at your assay's excitation wavelength, and this fluorescence is detected at the emission wavelength, you have an autofluorescence problem.[12]
B. Investigating Redox Activity
The phenolic hydroxyl group on the vanillic acid structure is a potential site for redox activity.
Protocol 3: Peroxidase-Coupled Assay for H₂O₂ Generation
Objective: To determine if the compound generates hydrogen peroxide in the assay buffer.
Methodology:
-
This assay uses horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate (e.g., Amplex Red) to detect H₂O₂.[14]
-
Prepare wells containing your assay buffer (both with and without DTT or other reducing agents).
-
Add this compound at various concentrations.
-
Add HRP and the detection substrate.
-
Incubate and measure the signal over time. Use H₂O₂ as a positive control.[11]
Interpretation:
-
A concentration-dependent increase in signal indicates that your compound is generating H₂O₂ under these conditions.[11] This strongly suggests that any observed activity in your primary assay could be an artifact of redox cycling.
Diagram 1: Workflow for Investigating Assay Interference
Caption: A troubleshooting workflow for identifying and addressing assay interference.
C. Investigating Compound Aggregation
Protocol 4: Detergent-Based Disruption Assay
Objective: To determine if the observed activity is due to the formation of compound aggregates.
Methodology:
-
Perform your primary assay as usual, generating a dose-response curve for this compound.
-
Repeat the entire experiment, but this time include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[9]
-
Compare the dose-response curves obtained with and without the detergent.
Interpretation:
-
If the compound's apparent potency (IC₅₀) significantly decreases (a rightward shift in the curve) or the activity is abolished in the presence of the detergent, it is highly likely that the compound is acting through aggregation.[9]
Step 3: Data Validation with Orthogonal Assays
The gold standard for validating a hit is to confirm its activity in an orthogonal assay.[7][15]
Strategy:
-
Choose a secondary assay that relies on a different detection principle. For example, if your primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or a colorimetric assay for the follow-up.
-
The orthogonal assay should be less susceptible to the specific interference mechanism you identified. For example, if redox cycling is the issue, an orthogonal assay without DTT would be a better choice.
Table 1: Summary of Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Diagnostic Test | Primary Mitigation Strategy |
| Autofluorescence | Target-independent signal test; Spectral scan | Pre-read plate before adding reagents and subtract background; Use a red-shifted fluorophore. |
| Fluorescence Quenching | Spectral scan; Quenching assay with probe | Use a different, spectrally distinct fluorophore; Switch to a non-fluorescence-based assay. |
| Redox Cycling / H₂O₂ | Peroxidase-coupled H₂O₂ detection assay | Add catalase to the assay buffer to scavenge H₂O₂; Omit DTT if possible; Test known antioxidants as controls.[6] |
| Compound Aggregation | Detergent disruption assay (e.g., Triton X-100) | Add 0.01% non-ionic detergent to the assay buffer; Lower compound concentration.[9] |
Diagram 2: Mechanism of Redox Cycling Interference
Caption: Redox cycling of a phenolic compound in the presence of DTT generates H₂O₂.
By systematically applying these troubleshooting steps and controls, researchers can confidently determine whether an observed biological activity of this compound is a genuine, target-specific effect or an artifact of assay interference. This diligence is paramount for the efficient use of resources and the generation of robust, reproducible scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | blkwsw [blkwsw.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Nakedbiome [nakedbiome.com]
- 6. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Correction for interference by test samples in high-throughput assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether
Welcome to the technical support center for the synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis.
Introduction
The synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a molecule of interest for its potential applications in various fields, involves the etherification of glycerol with a vanillic acid derivative. This process, while based on established chemical principles such as the Williamson ether synthesis, presents unique challenges. The trifunctional nature of glycerol necessitates a carefully planned synthetic strategy to ensure regioselectivity, targeting the secondary hydroxyl group while avoiding reactions at the more reactive primary hydroxyls. This guide provides practical, field-proven insights to navigate these challenges and achieve a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether?
A1: The most logical and widely applicable approach is a multi-step synthesis involving the protection of glycerol's primary hydroxyl groups, followed by a Williamson ether synthesis to introduce the vanillic acid moiety at the C2 position, and subsequent deprotection to yield the final product.[1][2][3] This strategy is essential to control the regioselectivity of the etherification.
Q2: Why is the Williamson ether synthesis the preferred method for this reaction?
A2: The Williamson ether synthesis is a robust and versatile method for forming ethers from an alkoxide and an alkyl halide.[1][4] It is well-suited for this synthesis as it allows for the coupling of the protected glycerol backbone with a suitable vanillic acid derivative under relatively mild conditions, minimizing side reactions.
Q3: What are the critical starting material purity requirements?
A3: High purity of all starting materials is crucial for a successful synthesis. Glycerol should be anhydrous, as water can interfere with the formation of the alkoxide. The vanillic acid derivative must be free of impurities that could compete in the reaction. Solvents should be of high grade and anhydrous to prevent unwanted side reactions.
Q4: What kind of yield can I realistically expect?
A4: The overall yield will depend on the efficiency of each step (protection, etherification, and deprotection). Each step can be optimized, but a cumulative yield in the range of 40-60% would be considered good for this multi-step synthesis, given the potential for side products and purification losses.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low to no yield of the desired ether product.
-
Question: I've followed the protocol, but my final yield is extremely low, or I'm only recovering my starting materials. What could be the cause?
-
Answer:
-
Inefficient Alkoxide Formation: The first step of the Williamson ether synthesis is the deprotonation of the alcohol.[1] If the base used is not strong enough or if there is moisture in the reaction, the alkoxide will not form efficiently.
-
Solution: Ensure your glycerol derivative is anhydrous. Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[5]
-
-
Poor Leaving Group: The vanillic acid derivative must have a good leaving group (e.g., a halide like bromide or iodide) for the SN2 reaction to proceed.
-
Solution: If you are using a derivative with a less reactive leaving group (like chloride), consider converting it to a more reactive iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).
-
-
Steric Hindrance: The secondary hydroxyl of glycerol is more sterically hindered than the primary ones. While protecting groups help, the reaction may still be slow.
-
Solution: Increase the reaction temperature and/or reaction time. Using a polar aprotic solvent like DMF or DMSO can also accelerate SN2 reactions.[5]
-
-
Problem 2: Formation of multiple products, including isomers and di/tri-ethers.
-
Question: My TLC/HPLC analysis shows multiple spots, suggesting the formation of side products. How can I improve the selectivity?
-
Answer:
-
Incomplete Protection of Primary Hydroxyls: If the primary hydroxyls of glycerol are not fully protected, they will compete with the secondary hydroxyl in the etherification reaction, leading to the formation of 1-O- and 1,3-di-O-substituted isomers.[2][6][7]
-
Solution: Ensure the protection step goes to completion. Use a slight excess of the protecting group reagent and monitor the reaction by TLC. Purify the di-protected glycerol intermediate carefully before proceeding.
-
-
Over-etherification: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, the remaining hydroxyl group on the vanillic acid moiety (if not also protected) or any unprotected glycerol hydroxyls could react further.
-
Solution: Use a stoichiometric amount of the vanillic acid derivative. Control the reaction temperature and time carefully.
-
-
Problem 3: Difficulty in purifying the final product.
-
Question: The crude product is an oily mixture, and I'm struggling to isolate the pure Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether. What purification strategies do you recommend?
-
Answer:
-
High Polarity and Phenolic Nature: The final product is a polar molecule with a free phenolic hydroxyl and a carboxylic acid group, which can make it challenging to purify using standard silica gel chromatography. These groups can cause tailing and poor separation.
-
Solution:
-
Column Chromatography: Use a modified stationary phase. Polyamide column chromatography is effective for separating polyphenols.[8] Alternatively, reversed-phase chromatography (e.g., with a C18 stationary phase) can be very effective for purifying polar compounds.[8][9]
-
Solvent System Optimization: For normal phase silica gel, adding a small amount of acetic or formic acid to the eluent can help to reduce tailing of acidic compounds.
-
Preparative HPLC: For high purity, preparative HPLC is an excellent option, especially for complex mixtures.[8][9]
-
-
-
Problem 4: The deprotection step is not working or is leading to decomposition.
-
Question: I'm having trouble removing the protecting groups. The reaction is either incomplete, or I'm seeing decomposition of my product. What should I do?
-
Answer:
-
Incorrect Deprotection Conditions: The choice of deprotection reagent and conditions is critical and depends on the protecting group used.
-
Solution (for silyl ethers like TBDMS):
-
Fluoride-based reagents: Tetra-n-butylammonium fluoride (TBAF) in THF is a common and effective method for removing silyl ethers.[10][11]
-
Acidic conditions: Mild acidic conditions, such as acetic acid in THF/water or pyridinium p-toluenesulfonate (PPTS) in ethanol, can also be used. Be cautious with strong acids, as they may cause side reactions. The stability of silyl ethers in acidic media varies, with TBDMS being more robust than TMS.[11]
-
-
-
Product Instability: The final product may be sensitive to the deprotection conditions.
-
Solution: Use the mildest possible conditions for deprotection. Monitor the reaction closely by TLC to avoid prolonged exposure to the deprotection reagent. Ensure a proper work-up to neutralize the reagent and isolate the product promptly.
-
-
Detailed Experimental Protocols
The synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether can be achieved through a three-step process:
-
Protection of Glycerol: Selective protection of the primary hydroxyl groups of glycerol.
-
Williamson Ether Synthesis: Coupling of the protected glycerol with a suitable vanillic acid derivative.
-
Deprotection: Removal of the protecting groups to yield the final product.
Step 1: Synthesis of 1,3-bis(tert-butyldimethylsilyloxy)propan-2-ol
This step protects the two primary hydroxyl groups of glycerol, leaving the secondary hydroxyl available for etherification.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Glycerol | 92.09 | 5.0 g | 0.054 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 17.9 g | 0.119 |
| Imidazole | 68.08 | 9.2 g | 0.135 |
| Anhydrous DMF | - | 100 mL | - |
Procedure:
-
Dissolve glycerol and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl in anhydrous DMF to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the glycerol is consumed.
-
Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,3-bis(tert-butyldimethylsilyloxy)propan-2-ol as a colorless oil.
Step 2: Synthesis of Methyl 4-((1,3-bis(tert-butyldimethylsilyloxy)propan-2-yl)oxy)-3-methoxybenzoate
This is the key etherification step. We will use methyl vanillate and introduce a good leaving group for the Williamson synthesis. A two-step approach is recommended here: protection of the phenolic hydroxyl of methyl vanillate followed by etherification. However, for simplicity, a direct alkylation using a halo-derivative of the protected glycerol is also plausible. Here, we will describe the more common approach of activating the glycerol derivative.
Part A: Activation of the Protected Glycerol
The hydroxyl group of the protected glycerol is converted to a better leaving group, such as a tosylate or a halide.
Part B: Williamson Ether Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-bis(tert-butyldimethylsilyloxy)propan-2-ol | 320.64 | (from Step 1) | 1.0 eq |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.1 eq | |
| Methyl 4-bromo-3-methoxybenzoate | 247.07 | 1.1 eq | |
| Anhydrous DMF | - | 50 mL | - |
Procedure:
-
Dissolve 1,3-bis(tert-butyldimethylsilyloxy)propan-2-ol in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and carefully add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Add a solution of methyl 4-bromo-3-methoxybenzoate in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether (Final Product)
This step involves the removal of the silyl protecting groups and hydrolysis of the methyl ester.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Protected Ether (from Step 2) | - | (from Step 2) | 1.0 eq |
| Tetra-n-butylammonium fluoride (TBAF) (1M in THF) | - | 2.5 eq | |
| Lithium Hydroxide (LiOH) | 23.95 | 3.0 eq | |
| THF/Water (3:1) | - | 50 mL | - |
Procedure:
-
Dissolve the protected ether from Step 2 in THF.
-
Add the TBAF solution and stir at room temperature for 2-4 hours, monitoring the deprotection of the silyl ethers by TLC.
-
Once the silyl groups are removed, add a solution of LiOH in water to the reaction mixture.
-
Stir at room temperature for 4-6 hours to hydrolyze the methyl ester. Monitor by TLC.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by reversed-phase column chromatography or preparative HPLC to obtain Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.[8][9]
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.
Williamson Ether Synthesis Reaction
Caption: Key Williamson ether synthesis step.
Troubleshooting Flowchart
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2007113776A2 - Processes for converting glycerol to glycerol ethers - Google Patents [patents.google.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Critical Review of the Various Reaction Mechanisms for Glycerol Etherification | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether
Welcome to the technical support center for "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this phenolic derivative. As a compound of interest, potentially isolated from natural sources like Picrasma quassioides or synthesized, achieving high purity is critical for accurate downstream applications.[1][2][3] This document will address common purification challenges, explain the underlying chemical principles, and provide validated protocols to ensure the integrity of your experimental results.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, a polar molecule with both acidic and ether functionalities.
Issue 1: Co-elution of Impurities with the Target Compound in Column Chromatography
Symptom: You observe overlapping peaks or a broad, poorly resolved peak for your target compound during flash chromatography or HPLC analysis.
Underlying Cause: The polarity of your target compound and certain impurities are too similar for effective separation under the chosen conditions. Phenolic compounds, in particular, can be challenging to purify on silica due to their polarity.[4]
Solutions:
-
Optimize the Solvent System (Normal Phase):
-
Increase Polarity Gradually: If your compound is eluting too slowly or showing significant tailing, a gradual increase in the polar component of your mobile phase (e.g., methanol in dichloromethane or ethyl acetate in hexanes) can improve resolution.[5]
-
Introduce a Modifier: For acidic compounds like this, adding a small percentage (0.1-1%) of acetic or formic acid to the mobile phase can suppress the ionization of the phenolic hydroxyl and carboxylic acid groups, leading to sharper peaks and better separation.
-
Employ a More Aggressive Solvent System: If your compound is highly retained, consider solvent systems like chloroform:methanol:water.[6]
-
-
Switch to a Different Stationary Phase:
-
Reversed-Phase (RP) Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be a powerful alternative.[5][6] The mobile phase will typically be a mixture of water or buffer and an organic solvent like acetonitrile or methanol.
-
Ion Exchange Chromatography: Given the acidic nature of the molecule, anion exchange chromatography can be a highly effective purification step to separate it from neutral or basic impurities.[6]
-
-
Consider Sample Stability:
-
Test for on-column degradation: Phenolic compounds can sometimes degrade on silica gel.[5] To check for this, spot your sample on a TLC plate, let it sit for a period, and then develop it to see if any new spots appear. If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[7]
-
Issue 2: Presence of Starting Materials or Reagent-Related Impurities
Symptom: You identify peaks corresponding to unreacted guaiacol, glycerol derivatives, or other reagents used in the synthesis.
Underlying Cause: Incomplete reaction or inefficient removal of excess reagents during the work-up procedure.
Solutions:
-
Aqueous Washes:
-
Base Wash: To remove unreacted vanillic acid (3-methoxy-4-hydroxybenzoic acid), a mild base wash (e.g., saturated sodium bicarbonate solution) can be effective. The acidic vanillic acid will be deprotonated and move into the aqueous layer.
-
Acid Wash: If basic catalysts were used, a dilute acid wash (e.g., 1M HCl) can help remove them.
-
-
Recrystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is often the final and most effective purification step.
Issue 3: Low Yield After Purification
Symptom: A significant loss of product is observed after the purification steps.
Underlying Cause: This can be due to several factors, including product degradation, irreversible adsorption to the stationary phase, or physical loss during handling.
Solutions:
-
Assess Stability: As mentioned, confirm the stability of your compound on the chosen stationary phase.
-
Optimize Loading: Overloading a chromatography column can lead to poor separation and product loss. Ensure you are not exceeding the recommended loading capacity for your column.
-
Solvent Selection for Extraction: Ensure the solvent used for extracting the crude product from the reaction mixture has good solubility for the target compound to minimize losses during this step.
-
Minimize Transfer Steps: Each transfer of the product from one container to another can result in some loss. Streamline your workflow where possible.
Frequently Asked Questions (FAQs)
Q1: What are the expected sources of artifacts and impurities for this compound?
A1: Impurities can arise from several sources:
-
Starting Materials: Unreacted 3-methoxy-4-hydroxybenzoic acid (vanillic acid) or glycerol.
-
Side Products: Depending on the synthetic route, side reactions could lead to di-substituted glycerol ethers or other related compounds.
-
Reagents and Catalysts: Residual catalysts, acids, or bases used in the synthesis.[8][9]
-
Degradation Products: Phenolic compounds can be susceptible to oxidation, especially if exposed to air and light over extended periods.
Q2: What is the best way to assess the purity of the final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a primary tool for determining purity. A single, sharp peak is indicative of high purity. Using a photodiode array (PDA) detector can also provide UV spectral information to confirm peak identity.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to monitor the progress of a reaction or purification.
Q3: How should I store the purified this compound?
A3: As a phenolic compound, it is best stored in a cool, dark, and dry place to minimize degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
Q4: My compound is very polar and streaks on the TLC plate. What can I do?
A4: Streaking on a TLC plate is often a sign of strong interaction with the silica gel, which is common for polar and acidic compounds.
-
Add an Acid to the Eluent: As with column chromatography, adding a small amount of acetic or formic acid to your developing solvent can significantly improve the spot shape.
-
Use a Different TLC Plate: Consider using reversed-phase TLC plates if you plan to use RP-HPLC for purification.
Experimental Protocols
Protocol 1: Normal Phase Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) to elute your target compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mobile Phase Preparation: Prepare the aqueous (e.g., water with 0.1% formic acid) and organic (e.g., acetonitrile or methanol) mobile phases. Filter and degas both.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.
-
Sample Injection: Dissolve the sample in the mobile phase or a compatible solvent and inject it onto the column.
-
Gradient Elution: Run a gradient from a lower to a higher concentration of the organic solvent to elute the compounds.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., around 280 nm for phenolic compounds).
-
Fraction Collection and Analysis: Collect the peak corresponding to your target compound and confirm its purity using analytical HPLC.
Visualizing the Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
Potential Impurity Structures
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | axonscientific.com [axonscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Guaiacol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
"Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" long-term storage conditions
Welcome to the technical support center for "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether." This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this phenolic derivative during storage and experimental use. The following information is synthesized from best practices for handling phenolic compounds, glycerol ethers, and data from structurally analogous molecules.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions that mitigate exposure to environmental factors known to degrade phenolic compounds. Based on data from structurally similar compounds, such as Guaifenesin Impurity B (an isomer), refrigerated or frozen temperatures are recommended.[1]
Summary of Recommended Storage Conditions:
| Condition | Temperature | Atmosphere | Light Condition | Container |
| Optimal Long-Term | -20°C | Inert Gas (Argon or Nitrogen) | Amber Vial (Protected from Light) | Tightly Sealed |
| Acceptable Short-Term | 2-8°C | Inert Gas (Argon or Nitrogen) | Amber Vial (Protected from Light) | Tightly Sealed |
It is crucial to store the compound in its original, tightly sealed container to prevent moisture absorption and oxidation.[2] The United States Pharmacopeia (USP) general chapter on reference standards advises storing such materials in their original containers, protected from heat, light, and humidity.[2][3][4]
Q2: Why are these specific storage conditions necessary?
The structure of this compound contains two key functional groups that dictate its stability: a phenolic hydroxyl group and a glycerol ether linkage.
-
Phenolic Group: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen.[5][6] This can lead to the formation of colored degradation products and a loss of compound purity and activity. Storing at low temperatures and under an inert atmosphere minimizes oxidative degradation.
-
Glycerol Backbone: Glycerol and its derivatives are hygroscopic, meaning they can absorb moisture from the air.[7] This can affect the accurate weighing of the compound and potentially introduce water that could participate in degradation reactions over time.
Q3: Can I store the compound at room temperature?
While some suppliers may ship the product at ambient temperatures, long-term storage at room temperature is not recommended.[1] Storing at room temperature, especially with exposure to light, can significantly increase the rate of degradation for phenolic compounds.[8] For maximum shelf-life and experimental reproducibility, adhering to refrigerated or frozen storage is the best practice.
Q4: How should I handle the compound when taking it out of storage for an experiment?
To prevent condensation from forming on the compound, it is critical to allow the container to equilibrate to room temperature before opening.[9]
Workflow for Using the Compound from Cold Storage:
Caption: Workflow for handling the compound from cold storage.
Troubleshooting Guide
Issue 1: The solid compound has changed color (e.g., turned yellow or brown).
-
Potential Cause: This is a common indicator of oxidative degradation of the phenolic group. This process can be accelerated by exposure to air (oxygen), light, or elevated temperatures.
-
Troubleshooting Steps:
-
Assess Purity: The first step is to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a reference standard or a previously obtained chromatogram from a fresh batch.
-
Review Storage History: Check if the compound has been improperly stored (e.g., left at room temperature, exposed to light, container not sealed properly).
-
Future Prevention: If the compound is deemed usable, aliquot it into smaller, single-use vials to minimize repeated exposure of the bulk material to ambient conditions. Purge the headspace of the vials with an inert gas before sealing and store under the recommended conditions (-20°C, protected from light). For future purchases, ensure immediate and proper storage upon receipt.
-
Issue 2: Inconsistent results or loss of activity in biological assays.
-
Potential Cause: This could be due to degradation of the compound, leading to a lower concentration of the active molecule than expected. It could also be due to the presence of degradation products that may have interfering or inhibitory effects.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Use a definitive analytical method like LC-MS to confirm the identity of the main peak and to identify any potential degradation products. Quantify the purity using a validated HPLC method.
-
Prepare Fresh Solutions: Do not use old stock solutions. Phenolic compounds in solution can degrade, especially if not stored correctly. It is recommended not to store aqueous solutions for more than a day. Prepare fresh solutions from the solid material for each experiment.
-
Conduct a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions (e.g., in a particular buffer or cell culture medium), you can perform a small-scale forced degradation study.[3] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation) to identify potential degradants and assess their impact on your assay.[2][5]
-
Potential Degradation Pathways:
Caption: Potential degradation pathways for the compound.
Issue 3: Difficulty in dissolving the compound or observed precipitation in solution.
-
Potential Cause: While this compound has hydroxyl groups that should aid in solubility in polar solvents, its overall structure may limit its aqueous solubility. Precipitation could also occur if the compound degrades into less soluble products.
-
Troubleshooting Steps:
-
Solvent Selection: If you are experiencing solubility issues in aqueous buffers, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol first. Then, dilute this stock solution into your aqueous medium. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
-
Check for Degradation: Analyze the precipitate by HPLC or LC-MS to determine if it is the parent compound or a degradation product.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of your buffer may improve solubility. However, be mindful of the compound's stability at different pH values.
-
By adhering to these storage and handling guidelines, you can ensure the long-term integrity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. chemos.de [chemos.de]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Organosolv Treatment/Polyphenol Extraction from Olive Leaves (Olea europaea L.) Using Glycerol and Glycerol-Based Deep Eutectic Solvents: Effect on Metabolite Stability [mdpi.com]
- 5. asianjpr.com [asianjpr.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether
Welcome to the technical support resource for the mass spectrometric analysis of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with characterizing this molecule using electrospray ionization (ESI) mass spectrometry. We will move from foundational principles to advanced troubleshooting, providing not just steps, but the rationale behind them to empower your experimental design.
This compound, isolated from sources like Picrasma quassioides[1][2], possesses several structural features—a glycerol backbone, a labile ether linkage, and acidic phenolic and carboxylic acid groups—that influence its behavior in the mass spectrometer. Understanding these features is key to interpreting its fragmentation and resolving common analytical issues.
Part 1: Foundational Analysis - Predicted Fragmentation Pathway
Before troubleshooting, we must establish an expected fragmentation pattern. The structure's stability and fragmentation are highly dependent on the ionization mode. Given the presence of a carboxylic acid and a phenolic hydroxyl group, negative ion mode ESI is strongly recommended for achieving the highest sensitivity and a stable, easily interpretable precursor ion.
Molecular Formula: C₁₁H₁₄O₆ Monoisotopic Mass: 242.0790 Da
Predicted Fragmentation in Negative Ion Mode ([M-H]⁻ at m/z 241.0718)
In negative mode, deprotonation will readily occur on the most acidic site, the carboxylic acid. Collision-induced dissociation (CID) of the resulting carboxylate anion is predicted to follow two primary pathways originating from the cleavage of the ether bond, which is the most labile bond in the charged molecule.
-
Pathway A: Cleavage yielding the vanillate anion. The most probable fragmentation involves the cleavage of the C-O ether bond, with the charge retained on the more stable aromatic fragment.
-
Pathway B: Cleavage yielding the glycerate anion. A less probable pathway where the charge is retained on the glycerol fragment.
-
Secondary Fragmentation: Subsequent neutral losses from the primary fragments, such as the loss of water (H₂O) or carbon dioxide (CO₂), are common.
The following diagram illustrates these predicted pathways.
Caption: Predicted ESI-MS/MS fragmentation of [this compound - H]⁻.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the analysis of this and structurally related compounds.
Q1: I don't see the expected molecular ion, or the signal is very weak. What is the cause?
This is a frequent and frustrating issue, often stemming from unintended fragmentation before the analyzer or inefficient ionization.
Potential Cause 1: In-Source Fragmentation (ISF)
Even "soft" ionization techniques like ESI can impart enough energy to fragment fragile molecules before they are isolated for MS/MS analysis.[3] The ether linkage and hydroxyl groups in the target molecule make it susceptible to ISF.[4] This means the fragments you expect in MS/MS appear in your full scan MS1 spectrum, and the precursor ion signal is depleted.
Troubleshooting Protocol for In-Source Fragmentation:
-
Diagnosis: Acquire a full scan (MS1) spectrum. If you see significant peaks corresponding to predicted fragments (e.g., m/z 167.03 in negative mode) alongside a weak or absent precursor ion (m/z 241.07), ISF is the likely culprit.
-
Mitigation: The goal is to reduce the energy imparted to the ions in the source region.[5]
-
Reduce Cone Voltage / Declustering Potential / Fragmentor Voltage: This is the most critical parameter. Systematically decrease this voltage in 5-10 V increments and monitor the abundance of your precursor ion relative to the in-source fragments.
-
Optimize Source Temperature: High temperatures can cause thermal degradation.[6] Reduce the source temperature to the lowest value that still allows for efficient solvent desolvation.
-
Check Mobile Phase: Highly acidic or basic mobile phases can sometimes promote instability in the ESI process, contributing to ISF. Ensure your pH is appropriate for your analyte and chromatography.
-
The following workflow illustrates the decision-making process for diagnosing and mitigating ISF.
Caption: Workflow for troubleshooting weak precursor ion signals due to In-Source Fragmentation.
Potential Cause 2: Incorrect Ionization Mode or Adduct Formation
While negative mode is recommended, if you are operating in positive mode, protonation ([M+H]⁺) may be inefficient. Instead, the molecule may preferentially form adducts with alkali metals, primarily sodium ([M+Na]⁺) and potassium ([M+K]⁺).[7] In some cases, these adducts can be the only visible ions, completely suppressing the protonated molecule.[7]
Q2: My MS1 spectrum is complex, with many unexpected peaks. How do I identify them?
A crowded MS1 spectrum is typically due to the formation of multiple adduct ions, especially in positive mode. These arise from salts present in glassware, solvents, buffers, or even transferred from handling.[7]
Actionable Guidance: Identify Common Adducts
Use the following table to identify potential adducts by calculating the mass difference between the unexpected peak and your expected molecular ion. An online mass spectrometry adduct calculator can also be valuable.[8]
| Ionization Mode | Adducting Ion | Mass Shift (Da) | Common Sources |
| Positive | H⁺ | +1.0073 | Protonated molecule (often desired) |
| Na⁺ | +22.9892 | Glassware, buffers, solvents, fingerprints | |
| NH₄⁺ | +18.0338 | Ammonium-containing buffers (e.g., ammonium acetate) | |
| K⁺ | +38.9632 | Glassware, buffers, dust | |
| CH₃CN | +41.0265 | Acetonitrile mobile phase | |
| 2M+H⁺ | M + 1.0073 | Dimer formation (concentration-dependent) | |
| 2M+Na⁺ | M + 22.9892 | Dimer formation with sodium | |
| Negative | H⁻ (loss) | -1.0073 | Deprotonated molecule (often desired) |
| Cl⁻ | +34.9694 | Chlorinated solvents, contaminants | |
| HCOO⁻ | +44.9982 | Formic acid mobile phase | |
| CH₃COO⁻ | +59.0139 | Acetic acid / Acetate buffers | |
| 2M-H⁻ | M - 1.0073 | Dimer formation | |
| Table based on data from Waters and ACD/Labs.[9][10] |
Q3: My MS/MS fragmentation pattern is different from the prediction. What should I do?
Deviations from the predicted fragmentation are common and provide structural information, but they require systematic investigation. The most influential factor is the energy applied during CID.
Actionable Guidance: Perform a Collision Energy Ramp Experiment
The goal of MS/MS is not to obliterate the molecule, but to induce controlled, informative fragmentation. The optimal collision energy (CE) is compound-dependent.
Experimental Protocol: Collision Energy Optimization
-
Set Up the Experiment: Infuse a solution of your compound at a constant flow rate. Set up an MS/MS experiment monitoring the transition from your precursor ion (e.g., m/z 241.07) to a wide range of product ions.
-
Ramp the Collision Energy: Program the instrument to acquire spectra while systematically increasing the CE. Start at a low energy (e.g., 5 eV) and increase to a higher energy (e.g., 40-50 eV) in small steps (2-5 eV).
-
Analyze the Data: Plot the relative abundance of the precursor ion and major fragment ions as a function of collision energy.
-
At low CE , you will see mostly the surviving precursor ion.
-
As CE increases , the precursor will deplete, and primary fragments (like m/z 167.03) will appear and grow in intensity.
-
At high CE , these primary fragments will begin to break down into smaller, secondary fragments (like m/z 123.04), and you may see a large amount of uninformative, low-mass ions.
-
-
Select the Optimal CE: Choose a CE value that provides a rich spectrum with a good balance of precursor ion depletion and the formation of structurally informative fragment ions. Often, two or three different CE values are used in final methods to capture both primary and secondary fragmentation information.
This systematic approach ensures that your fragmentation is reproducible and optimized for generating the most valuable structural data. The analysis of phenolic compounds can be complex, and integrating orthogonal data like retention time is crucial for confident annotation.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | axonscientific.com [axonscientific.com]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. mdpi.com [mdpi.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 9. support.waters.com [support.waters.com]
- 10. acdlabs.com [acdlabs.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds represent a vast and promising class of molecules for therapeutic development, owing to their well-documented antioxidant, anti-inflammatory, and antimicrobial properties.[1] Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a key phenolic acid found in various plants and food sources, has garnered significant attention for its broad spectrum of pharmacological activities.[1][2] Chemical modification of such natural scaffolds is a cornerstone of drug discovery, aiming to enhance potency, improve bioavailability, or modulate physicochemical properties.
This guide focuses on Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether , a derivative of vanillic acid. This compound, isolated from Picrasma quassioides (D. Don) Benn, represents a structural modification where the parent vanillic acid is linked via an ether bond to a glycerol backbone.[3][4][5][6] Such a modification could theoretically alter its biological profile by influencing factors like solubility, cell permeability, and interaction with biological targets.
This document provides a framework for comparing the bioactivity of this glycerol ether derivative against its parent compound, vanillic acid, and other structurally related phenolic acids. We will delve into the mechanistic rationale behind key in vitro assays, provide detailed experimental protocols for their execution, and present a logical workflow for a comprehensive comparative analysis.
Chemical Profiles and Hypothesized Effects of Structural Modification
The core difference between vanillic acid and its glycerol ether derivative lies in the addition of the glycerol moiety. This structural change is hypothesized to impact several key properties:
-
Solubility: The addition of the hydrophilic glycerol backbone, with its two free hydroxyl groups, is expected to increase aqueous solubility compared to the more moderately polar vanillic acid. This can be a significant advantage in formulating solutions for biological assays and potential drug delivery systems.
-
Lipophilicity: Conversely, the overall increase in molecular weight and the presence of the glycerol chain might alter the molecule's octanol-water partition coefficient (LogP), which can affect its ability to cross cellular membranes.
-
Bioactivity: The ether linkage at the 4-position hydroxyl group of vanillic acid blocks a key functional group often involved in the antioxidant activity (hydrogen donation) of phenols. This suggests that the glycerol derivative might exhibit a different antioxidant profile, potentially acting through alternative mechanisms or having reduced radical-scavenging capacity compared to the parent compound. However, the glycerol backbone itself is not inert; glycerol esters like glycerol monolaurate are known to possess potent antimicrobial properties.[7][8][9] This raises the possibility of new or enhanced biological activities for the hybrid molecule.
For our comparative analysis, we will focus on the following compounds:
-
Glycerol-2-(vanillic acid)ether (GVA): The primary compound of interest.
-
Vanillic Acid (VA): The parent compound, serving as a direct benchmark.[1]
-
Gallic Acid (GA): A structurally similar phenolic acid with three hydroxyl groups, known for its potent antioxidant activity.
-
Ferulic Acid (FA): A hydroxycinnamic acid derivative, providing a comparison to a different subclass of phenolic acids.
Comparative Analysis of Core Biological Activities
A systematic evaluation requires standardized assays to quantify and compare the biological effects of each compound. The three pillars of activity for phenolic compounds are typically antioxidant, anti-inflammatory, and antimicrobial efficacy.
Antioxidant Capacity
Oxidative stress is a key factor in numerous diseases.[10] The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential.
Common Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical.[11][12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Evaluates the scavenging of the ABTS radical cation, applicable to both hydrophilic and lipophilic compounds.[13][14]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15]
Expected Outcomes & Interpretation: Vanillic acid is known to be a good antioxidant.[1][16] Gallic acid, with its three hydroxyl groups, is typically a more potent radical scavenger than vanillic acid. It is hypothesized that GVA's antioxidant capacity, particularly in hydrogen-donating assays like DPPH, may be lower than that of vanillic acid due to the ether linkage blocking the phenolic hydroxyl group. However, its performance in electron transfer-based assays like FRAP could still be significant.
Table 1: Comparative Antioxidant Activity (IC50 / Equivalent Values)
| Compound | DPPH IC50 (µM) | ABTS (µM Trolox Equivalents) | FRAP (µM FeSO₄ Equivalents) |
|---|---|---|---|
| GVA | To Be Determined | To Be Determined | To Be Determined |
| Vanillic Acid | Literature Range: 40-100 | Literature Range: 1.5-2.5 | Literature Range: 200-500 |
| Gallic Acid | Literature Range: 5-15 | Literature Range: 3.0-4.5 | Literature Range: 800-1200 |
| Ascorbic Acid | ~25 (Positive Control) | N/A | N/A |
| Trolox | ~40 (Positive Control) | 1.0 (Standard) | N/A |
Note: Literature ranges are approximate and vary by specific assay conditions. Direct comparison requires running all compounds under identical experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is linked to a wide range of pathologies. Phenolic compounds often exert anti-inflammatory effects by inhibiting key inflammatory mediators.[1][17] Vanillic acid, for instance, has been shown to suppress the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS by inhibiting the NF-κB signaling pathway.[1][17][18][19]
Key Assay: Nitric Oxide (NO) Inhibition in Macrophages This assay uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic a pro-inflammatory state.[20][21] LPS activation leads to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key inflammatory mediator. The efficacy of an anti-inflammatory compound is measured by its ability to reduce NO production, which is quantified by measuring its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[20][22][23]
Expected Outcomes & Interpretation: Given vanillic acid's known inhibitory effect on the NF-κB pathway, it is expected to reduce NO production in LPS-stimulated macrophages.[17][18] The performance of GVA will reveal whether the glycerol modification enhances or diminishes this activity. An increase in cell permeability or a novel interaction with cellular targets could potentially lead to improved anti-inflammatory effects.
Table 2: Comparative Anti-inflammatory Activity
| Compound | NO Production IC50 (µM) in LPS-stimulated RAW 264.7 cells | Cell Viability at IC50 (%) |
|---|---|---|
| GVA | To Be Determined | To Be Determined |
| Vanillic Acid | Literature Range: 50-200 | >90% |
| Dexamethasone | ~1 (Positive Control) | >95% |
Note: It is crucial to assess cytotoxicity in parallel to ensure that the reduction in NO is not due to cell death.
Antimicrobial Properties
The potential for novel antimicrobial agents is of critical importance. While vanillic acid possesses some antimicrobial activity, glycerol esters of fatty acids, such as glycerol monolaurate (GML), are known to be potent bactericidal agents, particularly against Gram-positive bacteria.[7][8][9][24] This suggests that GVA could possess a unique antimicrobial profile.
Key Assay: Minimum Inhibitory Concentration (MIC) The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically performed using a broth microdilution method in a 96-well plate format.
Expected Outcomes & Interpretation: GVA's activity should be tested against a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. It is plausible that GVA may show enhanced activity compared to vanillic acid, especially if the glycerol moiety facilitates disruption of the bacterial cell membrane, a mechanism proposed for compounds like GML.[8]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
|---|---|---|
| GVA | To Be Determined | To Be Determined |
| Vanillic Acid | >500 | >1000 |
| Glycerol Monolaurate | ~10-20 | >1000 |
| Gentamicin | <1 (Positive Control) | <1 (Positive Control) |
Experimental Workflows and Protocols
Scientific integrity requires robust and reproducible methodologies. The following sections provide detailed protocols and a logical workflow for the comparative analysis.
General Experimental Workflow
Caption: General workflow for comparative bioactivity screening.
Protocol: DPPH Radical Scavenging Assay
Causality: This assay is selected for its simplicity and its ability to quickly assess the hydrogen-donating capacity of a phenol, a primary mechanism of radical scavenging.[11][12] The color change from deep violet to pale yellow provides a direct, quantifiable measure of the compound's activity.[11]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. The solution should be prepared fresh and kept in the dark to prevent degradation.[25] Its absorbance at 517 nm should be ~1.0.[11]
-
Prepare stock solutions of test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or DMSO) at 1 mg/mL.
-
-
Assay Procedure (96-well plate format):
-
Create a serial dilution of each test compound in the plate (e.g., final concentrations ranging from 1 to 500 µM).
-
In each well, add 100 µL of the compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a control well containing 100 µL of solvent and 100 µL of DPPH solution.
-
Prepare blank wells for each compound concentration containing 100 µL of the compound dilution and 100 µL of methanol (to account for any intrinsic color of the compound).
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] * 100[11]
-
Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol: Nitric Oxide (NO) Inhibition Assay
Causality: This cell-based assay provides a more biologically relevant measure of anti-inflammatory potential than simple chemical tests.[20] It assesses a compound's ability to interfere with an inflammatory signaling pathway (LPS-induced iNOS expression) in immune cells.[26]
Methodology:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[22]
-
-
Treatment:
-
Remove the old media. Treat the cells with various concentrations of the test compounds (e.g., 1 to 200 µM) for 1-2 hours.
-
Subsequently, stimulate the cells with 1 µg/mL of LPS (lipopolysaccharide) and incubate for 24 hours.[21][26]
-
Include a "cells + media" control (negative), a "cells + LPS" control (positive), and a known inhibitor like Dexamethasone.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.[26]
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be prepared to quantify the nitrite concentration.[21]
-
-
Parallel Cytotoxicity Assay (MTT/MTS):
-
It is essential to run a parallel plate under the same conditions to test for cytotoxicity. After the 24-hour incubation with compounds and LPS, perform an MTT or MTS assay to ensure that the observed decrease in NO is not due to cell death.
-
Mechanistic Insights: The NF-κB Signaling Pathway
Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Caption: Potential inhibition of the NF-κB pathway by phenolic compounds.
In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, the IKK complex is activated, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes like iNOS.[17][18] Vanillic acid is thought to inhibit this pathway, potentially by interfering with IKK activation.[1][17] Evaluating where GVA acts in this pathway would be a critical next step in mechanistic studies.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether against its parent compound and other relevant phenolics. The derivatization of vanillic acid with glycerol presents an intriguing modification that may significantly alter its physicochemical properties and biological activity profile.
The proposed workflow, utilizing standardized assays for antioxidant, anti-inflammatory, and antimicrobial activities, will generate the quantitative data necessary for an objective comparison. Initial hypotheses suggest that while the ether linkage may reduce direct radical scavenging, the overall molecule could gain enhanced anti-inflammatory or novel antimicrobial properties.
Future research should focus on executing these protocols to generate a robust dataset, followed by more in-depth mechanistic studies, such as investigating the specific molecular targets within the NF-κB pathway. Furthermore, assessing the compound's effects on other relevant pathways, such as the PI3K/Akt pathway, which is also modulated by vanillic acid, would provide a more complete picture of its therapeutic potential.[1]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether | blkwsw [blkwsw.com]
- 5. This compound | axonscientific.com [axonscientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glycerol monolaurate antibacterial activity in broth and biofilm cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Aqueous Glycerol Monolaurate Gel Exhibits Antibacterial and Anti-Biofilm Activity against Gram-Positive and Gram-Negative Pathogens | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. agriculturejournals.cz [agriculturejournals.cz]
- 16. researchgate.net [researchgate.net]
- 17. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages | Semantic Scholar [semanticscholar.org]
- 19. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thaiscience.info [thaiscience.info]
- 24. journals.asm.org [journals.asm.org]
- 25. acmeresearchlabs.in [acmeresearchlabs.in]
- 26. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating the Antioxidant Efficacy of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether
Introduction: The Quest for Novel Antioxidants
In the continuous search for novel therapeutic agents to combat oxidative stress-associated pathologies, naturally derived compounds present a promising frontier. One such molecule of interest is Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether , a phenolic derivative isolated from Picrasma quassioides (D. Don) Benn.[1][2][3][4][5]. While extracts of Picrasma quassioides have demonstrated notable antioxidant activities, including superoxide and hydroxyl radical scavenging capabilities[6][7][8][9][10], specific efficacy data for this glycerol ether derivative remains to be fully elucidated. Structurally, its relation to vanillic acid, a compound with recognized antioxidant properties[11], suggests a strong potential for free radical scavenging.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple product comparison to provide a comprehensive experimental framework for determining the antioxidant efficacy of this compound. We will objectively outline the necessary protocols to compare its performance against well-established antioxidants: the water-soluble Vitamin C (Ascorbic Acid) [4][12] and Glutathione (GSH) [4][12], and the lipid-soluble Vitamin E (α-tocopherol) [12].
The core of this guide is not to present pre-existing comparative data, but to empower researchers with the rationale and methodology to generate this data in a scientifically rigorous and reproducible manner. We will delve into the causality behind the selection of specific in-vitro and cell-based assays, provide detailed, step-by-step protocols, and offer a framework for data interpretation.
Understanding the Battlefield: The Chemistry of Antioxidant Action
Phenolic compounds, such as the vanillic acid moiety in our target molecule, typically exert their antioxidant effects through several mechanisms.[13][14][15][16] These include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.
-
Single Electron Transfer (SET): The compound can donate an electron to a free radical, a mechanism often followed by proton transfer.
-
Chelation of Transition Metals: By binding to metal ions like iron and copper, phenolic compounds can prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals.
Our chosen benchmark antioxidants operate through distinct yet complementary mechanisms. Vitamin C is a potent water-soluble antioxidant that can directly scavenge a wide range of reactive oxygen species (ROS) and regenerate other antioxidants like Vitamin E.[17] Vitamin E is a chain-breaking antioxidant that protects cell membranes from lipid peroxidation.[17] Glutathione is the most abundant intracellular antioxidant, playing a central role in detoxification and the regeneration of other antioxidants.[4]
To provide a holistic assessment of this compound, it is imperative to employ a battery of assays that probe these different facets of antioxidant activity.
A Multi-faceted Approach to Efficacy Testing: The Experimental Workflow
A single antioxidant assay is insufficient to capture the full spectrum of a compound's potential. Therefore, we propose a tiered approach, beginning with fundamental chemical assays and progressing to a more biologically relevant cell-based model.
Caption: Proposed experimental workflow for antioxidant efficacy testing.
Tier 1: In-Vitro Chemical Assays
These assays are rapid, cost-effective, and provide a fundamental assessment of a compound's radical scavenging ability.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Rationale: The DPPH assay is a simple and widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[18][19][20][21][22] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.[18][19][22] This assay is particularly sensitive to compounds that act via the HAT mechanism.
-
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[19]
-
Prepare stock solutions of this compound, Vitamin C, and Vitamin E in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the test compound dilution.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 50 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[21]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). [2][23][24][25][26] 2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
-
-
Rationale: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). [1][27][28][29]This assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by steric hindrance than the DPPH assay. The pre-formed blue-green ABTS•+ is reduced to its colorless neutral form by the antioxidant.
-
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours. [29] * Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. [1] * Prepare dilutions of the test compounds and standards as described for the DPPH assay.
-
-
Assay Procedure:
-
To a microplate well, add 20 µL of the test compound dilution.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox, a water-soluble analog of Vitamin E.
-
-
3. Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Rationale: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are a major class of free radicals in biological systems. [30][31][32][33]This assay is considered more biologically relevant than DPPH and ABTS as it utilizes a biologically relevant radical source. It can be adapted to measure both hydrophilic and lipophilic antioxidant capacities. [30][31][33][34]
-
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it to the working concentration in phosphate buffer (75 mM, pH 7.4).
-
Prepare a fresh solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare dilutions of the test compounds and a Trolox standard curve.
-
-
Assay Procedure (96-well black microplate):
-
Add 25 µL of the test compound or Trolox standard to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Measure the fluorescence decay kinetically over 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards.
-
Plot the net AUC against the concentration of the Trolox standard to generate a standard curve.
-
The ORAC value of the test compound is expressed as micromoles of Trolox equivalents per gram or mole (µmol TE/g or µmol TE/mol).
-
-
Tier 2: Cell-Based Assay
4. Cellular Antioxidant Activity (CAA) Assay
-
Rationale: While in-vitro chemical assays are valuable for initial screening, they do not account for crucial biological factors such as cell uptake, metabolism, and localization of the antioxidant. The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular environment. [35][36][37][38][39]It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [38][39]Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.
-
Detailed Protocol:
-
Cell Culture:
-
Culture a suitable human cell line, such as HepG2 (human liver cancer cells) or Caco-2 (human colorectal adenocarcinoma cells), in a 96-well black, clear-bottom microplate until confluent.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the test compounds (this compound, Vitamin C, Vitamin E, Glutathione) and the DCFH-DA probe in treatment medium for 1 hour at 37°C.
-
Wash the cells again with PBS to remove the extracellular probe and compounds.
-
Add a solution of AAPH (a peroxyl radical generator) to induce cellular oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as the percentage decrease in AUC in the presence of the antioxidant compared to the control.
-
The results can be expressed as quercetin equivalents (QE), as quercetin is often used as a standard in this assay.
-
-
Data Presentation and Interpretation
To facilitate a clear comparison, the quantitative data generated from these assays should be summarized in structured tables.
Table 1: In-Vitro Radical Scavenging Activity (Hypothetical Data)
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | ORAC (µmol TE/g) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Vitamin C (Ascorbic Acid) | ~25-50 | ~1.0-2.0 | Literature Value |
| Vitamin E (α-tocopherol) | Literature Value | Literature Value | Literature Value |
| Glutathione (GSH) | >100 | ~0.8-1.5 | Literature Value |
Interpretation: A lower IC50 value indicates greater potency in the DPPH assay. [25]Higher TEAC and ORAC values signify stronger antioxidant capacity in the ABTS and ORAC assays, respectively.
Table 2: Cellular Antioxidant Activity (Hypothetical Data)
| Antioxidant | CAA Value (% inhibition at a given concentration) |
| This compound | Experimental Value |
| Vitamin C (Ascorbic Acid) | Literature/Experimental Value |
| Vitamin E (α-tocopherol) | Literature/Experimental Value |
| Glutathione (GSH) | Literature/Experimental Value |
Interpretation: A higher CAA value indicates greater protection against intracellular oxidative stress.
Visualizing the Mechanisms
To better understand the underlying processes, diagrams illustrating the key signaling pathways and experimental principles are invaluable.
Caption: General mechanism of phenolic antioxidant action.
Caption: Principle of the Cellular Antioxidant Activity (CAA) Assay.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of the antioxidant efficacy of this compound. By employing a combination of in-vitro chemical and cell-based assays, researchers can obtain a multi-faceted understanding of its potential. The comparison with well-characterized antioxidants such as Vitamin C, Vitamin E, and Glutathione will provide a crucial benchmark for its relative potency.
The data generated through this experimental workflow will be instrumental in determining if this compound warrants further investigation as a potential therapeutic agent for conditions associated with oxidative stress. Future studies could explore its effects in more complex biological systems, including animal models of disease, to further validate its in-vivo efficacy and safety profile.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. "Phenol-Based Antioxidants and the in Vitro Methods Used for Their Asse" by Brian D. Craft, Adrian Kerrihard et al. [digitalcommons.montclair.edu]
- 4. continualg.com [continualg.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. inha.elsevierpure.com [inha.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mrmed.in [mrmed.in]
- 13. researchgate.net [researchgate.net]
- 14. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
- 27. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 28. benchchem.com [benchchem.com]
- 29. youtube.com [youtube.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. kamiyabiomedical.com [kamiyabiomedical.com]
- 33. Publication : USDA ARS [ars.usda.gov]
- 34. static.aminer.cn [static.aminer.cn]
- 35. bioivt.com [bioivt.com]
- 36. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 37. zen-bio.com [zen-bio.com]
- 38. kamiyabiomedical.com [kamiyabiomedical.com]
- 39. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether
Introduction: Unveiling a Novel Phenolic Derivative
Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is a phenolic compound that has been isolated from the plant Picrasma quassioides (D. Don) Benn[1][2][3][4][5]. As a derivative of vanillic acid, a well-studied phenolic acid, it possesses a chemical scaffold that suggests a range of potential biological activities. The core structure combines the antioxidant and bioactive properties of vanillic acid with a glycerol backbone. This ether linkage to glycerol is significant, as it is expected to modify the compound's polarity, solubility, and pharmacokinetic profile compared to its parent molecule, vanillic acid, or its simple esters.
While direct experimental data on the synergistic effects of this compound is not yet available in the scientific literature, its molecular architecture allows us to construct a robust, predictive guide based on the extensive research conducted on vanillic acid and other phenolic compounds. This guide will explore the compound's theoretical synergistic potential in two key areas: antimicrobial and antioxidant applications. By synthesizing established principles and experimental data from related molecules, we provide a framework for future research and drug development.
Part 1: Predicted Synergistic Effects in Antimicrobial Applications
The rise of multidrug-resistant (MDR) bacteria is a global health crisis, making the discovery of new antimicrobial agents and "antibiotic enhancers" a critical research priority.[6] Vanillic acid and its aldehyde precursor, vanillin, have demonstrated significant antimicrobial properties and, more importantly, pronounced synergistic effects when combined with conventional antibiotics and other natural compounds.[6]
Mechanistic Insights from Vanillic Acid and Vanillin
Vanillic acid and vanillin have been shown to inhibit bacterial growth, biofilm formation, and virulence factors.[6] The true potential of these compounds is often unlocked in combination therapies. Studies have revealed that vanillin and vanillic acid can work synergistically with certain antibiotics to combat pathogenic bacteria, including notorious ESCAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[6] For instance, combinations of vanillin with essential oils from cinnamon bark and cloves have shown potent synergistic activity against foodborne pathogens like Listeria monocytogenes and E. coli O157:H7.[7]
The proposed mechanism for this synergy often involves a multi-pronged attack. The phenolic compound may permeabilize the bacterial cell membrane, allowing for increased uptake of the conventional antibiotic. The glycerol moiety in this compound, with its hydrophilic nature, could potentially enhance interactions with the bacterial cell surface, facilitating this process.
Comparative Analysis: Potential Synergistic Combinations
Based on the evidence from related compounds, we can hypothesize that this compound would be a prime candidate for synergistic combination studies with the following classes of compounds:
-
β-Lactam Antibiotics (e.g., Penicillins, Cephalosporins): By potentially disrupting the bacterial cell wall or membrane, the title compound could increase the access of β-lactams to their penicillin-binding protein targets.
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): As aminoglycoside uptake is energy-dependent, any disruption of the cell membrane potential by the phenolic compound could enhance antibiotic entry.
-
Natural Antimicrobials (e.g., Carvacrol, Eugenol, Cinnamaldehyde): Combining two natural products with different mechanisms can lead to potent synergy, as seen with vanillin and essential oils.[7]
Experimental Protocol: The Checkerboard Microdilution Assay
To empirically validate these predicted synergies, the checkerboard microdilution assay is the gold-standard method for quantifying antimicrobial interactions. This protocol determines the Fractional Inhibitory Concentration (FIC) Index.
Objective: To determine if the combination of this compound (Compound A) and an antibiotic (Compound B) results in a synergistic, additive, indifferent, or antagonistic effect against a target bacterium.
Methodology:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of Compound A and Compound B in a suitable solvent (e.g., DMSO), and then dilute them in Mueller-Hinton Broth (MHB).
-
MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) of each compound individually using a standard broth microdilution assay.
-
Checkerboard Setup:
-
Use a 96-well microtiter plate. Along the x-axis, perform serial dilutions of Compound A (e.g., from 4x MIC to 1/8x MIC).
-
Along the y-axis, perform serial dilutions of Compound B over the same relative concentration range.
-
This creates a matrix of wells, each containing a unique concentration combination of the two compounds.
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include growth controls (no compounds) and sterility controls (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
After incubation, determine the MIC of each compound in the presence of the other.
-
Calculate the FIC for each compound:
-
FIC_A = (MIC of A in combination) / (MIC of A alone)
-
FIC_B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the ΣFIC (or FIC Index): ΣFIC = FIC_A + FIC_B
-
Data Interpretation Table:
| ΣFIC (FIC Index) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Diagram: Workflow for Checkerboard Synergy Assay
Caption: Workflow of the checkerboard assay to determine antimicrobial synergy.
Part 2: Predicted Synergistic Effects in Antioxidant Applications
Phenolic compounds are potent antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Synergism between antioxidants is a well-documented phenomenon where a mixture of compounds provides a greater antioxidant effect than the sum of its individual components.[8][9] This is often because the compounds can regenerate each other or act on different types of radicals or in different cellular compartments.
Mechanisms of Antioxidant Synergy
The core 3-methoxy-4-hydroxybenzoic acid structure of the title compound is an excellent radical scavenger. When it neutralizes a radical, it becomes a radical itself, albeit a more stable one. A key synergistic mechanism occurs when a second antioxidant, such as ascorbic acid (Vitamin C), regenerates the primary antioxidant by donating a hydrogen atom, thus restoring its radical-scavenging capacity. This recycling process enhances the overall antioxidant protection.
A synergistic effect was demonstrated for the combination of ascorbic acid with 3,4-dihydroxyphenylacetic acid (a metabolite of phenolic compounds), which not only increased antioxidant activity but also the velocity of the antioxidant reaction.[10] Another study found that a combination of gallic acid and caffeic acid produced a considerable synergistic effect of 137.8%.[9]
Comparative Analysis: Potential Synergistic Combinations
This compound is an amphiphilic molecule, with a lipophilic phenolic head and a hydrophilic glycerol tail. This structure makes it uniquely suited to act at the lipid-water interface, such as on the surface of cell membranes. This provides opportunities for synergy with both water-soluble and lipid-soluble antioxidants.
-
With Ascorbic Acid (Vitamin C): As a primary water-soluble antioxidant, ascorbic acid can regenerate the oxidized form of the title compound in the aqueous phase (cytosol).
-
With α-Tocopherol (Vitamin E): As the primary lipid-soluble antioxidant, α-tocopherol protects cell membranes from lipid peroxidation. The title compound could act at the membrane surface to regenerate α-tocopherol that has been oxidized within the lipid bilayer.
Hypothetical Antioxidant Performance Data:
| Compound/Mixture | ORAC Value (µmol TE/g) | Synergy Factor |
| Compound A (Glycerol Derivative) | 1500 | - |
| Ascorbic Acid | 800 | - |
| Expected Additive (A + Ascorbic Acid) | 2300 | 1.00 |
| Observed Mixture (A + Ascorbic Acid) | 3220 | 1.40 |
| α-Tocopherol | 500 | - |
| Expected Additive (A + α-Tocopherol) | 2000 | 1.00 |
| Observed Mixture (A + α-Tocopherol) | 2900 | 1.45 |
| Synergy Factor = Observed Value / Expected Additive Value |
Experimental Protocol: The Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a standard method for measuring the antioxidant capacity of a substance against peroxyl radicals. It can be readily adapted to assess synergy.
Objective: To quantify the antioxidant capacity of this compound alone and in combination with other antioxidants.
Methodology:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), a positive control (Trolox, a water-soluble Vitamin E analog), and the test compounds (Compound A, Compound B).
-
Assay Setup:
-
In a 96-well black microplate, add the fluorescein probe to all wells.
-
Add the test compounds individually and in combination (e.g., 1:1 molar ratio) to their respective wells.
-
Include a blank (fluorescein only) and a series of Trolox standards to create a standard curve.
-
-
Reaction Initiation: Pre-incubate the plate at 37°C. Initiate the reaction by adding the AAPH solution to all wells simultaneously using a multi-channel pipette. AAPH thermally decomposes to generate peroxyl radicals.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes). The antioxidant protects the fluorescein from being degraded by the radicals, thus slowing the fluorescence decay.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample from the fluorescence decay curve.
-
Subtract the AUC of the blank from the AUC of the samples and standards.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Calculate the ORAC value for the test compounds and their mixture from the standard curve. Results are expressed as Trolox Equivalents (TE).
-
Synergy is determined if the ORAC value of the mixture is significantly higher than the sum of the individual ORAC values of the compounds.
-
Diagram: Proposed Mechanism of Antioxidant Synergy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound | axonscientific.com [axonscientific.com]
- 4. This compound | blkwsw [blkwsw.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria - A recent literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Antimicrobial Activities of Combinations of Vanillin and Essential Oils of Cinnamon Bark, Cinnamon Leaves, and Cloves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of synergy of phenolic compounds to induce antioxidant activitis in vitro - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergism Effect between Phenolic Metabolites and Endogenous Antioxidants in Terms of Antioxidant Activity [scirp.org]
A Comparative Guide to the Extraction of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether from Botanical Matrices
In the pursuit of novel therapeutic agents and bioactive compounds, the efficient extraction of target molecules from natural sources is a critical first step. This guide provides a comprehensive comparative analysis of various extraction methodologies for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether, a phenolic derivative isolated from Picrasma quassioides (D. Don) Benn[1][2]. This compound, a guaiacylglycerol ether derivative, is of interest to researchers in drug development and natural product chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to offer a deep dive into the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in established scientific principles. We will explore both conventional and modern "green" extraction techniques, providing the supporting experimental data necessary to make informed decisions for your research.
Introduction to Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether and the Importance of Extraction Method Selection
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether belongs to the broad class of phenolic compounds, which are secondary metabolites in plants[3]. Its structure, featuring a glycerol backbone with a vanillic acid moiety ether-linked at the second position, suggests a moderate polarity. The selection of an appropriate extraction technique is paramount, as it directly influences the yield, purity, and integrity of the isolated compound. Factors such as extraction time, solvent consumption, energy usage, and the potential for thermal degradation of the target molecule must be carefully considered[4][5].
This guide will compare the following extraction methods:
-
Conventional Methods:
-
Soxhlet Extraction
-
Maceration
-
-
Modern "Green" Methods:
-
Ultrasound-Assisted Extraction (UAE)
-
Microwave-Assisted Extraction (MAE)
-
Supercritical Fluid Extraction (SFE)
-
Comparative Analysis of Extraction Methodologies
The choice of an extraction method is a trade-off between efficiency, cost, environmental impact, and the chemical nature of the target compound. For a thermolabile and moderately polar molecule like Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether, the differences between these techniques are particularly salient.
Conventional Methods: The Baseline
Soxhlet extraction is a classic and exhaustive method that utilizes continuous washing of the plant material with a heated solvent[6]. While it can achieve high extraction efficiency due to the repeated exposure of the matrix to fresh solvent, the prolonged heating can be detrimental to heat-sensitive compounds[6][7].
Maceration , a simpler technique, involves soaking the plant material in a solvent for an extended period[6][8]. It is often performed at room temperature, which minimizes the risk of thermal degradation. However, it is typically less efficient and more time-consuming than Soxhlet extraction[7].
Modern "Green" Methods: Efficiency and Sustainability
Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high shear forces, leading to cell disruption and enhanced mass transfer of the target compound into the solvent[4][8]. UAE is significantly faster and often more efficient than conventional methods, and it can be performed at lower temperatures, preserving the integrity of thermolabile molecules[9].
Microwave-Assisted Extraction (MAE) utilizes microwave energy to directly heat the solvent and the moisture within the plant material[10][11]. This rapid, localized heating creates pressure that ruptures the plant cells, facilitating the release of bioactive compounds. MAE offers dramatically reduced extraction times and solvent consumption compared to conventional techniques[9][12]. However, careful control of microwave power and temperature is necessary to avoid degradation of the target compound[9].
Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent[8][13]. Supercritical CO2 is non-toxic and can be easily removed from the extract by depressurization. However, pure CO2 is non-polar and thus not ideal for extracting moderately polar compounds like Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether. To overcome this, polar co-solvents such as ethanol or methanol are often added to the supercritical fluid to increase its solvating power for polar molecules[8][14][15][16].
Quantitative Comparison of Extraction Methods
The following table summarizes the expected performance of each extraction method for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether, based on data from the extraction of structurally similar phenolic compounds and lignans.
| Parameter | Soxhlet Extraction | Maceration | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) with Co-solvent |
| Extraction Time | 12-24 hours[7] | 24-72 hours[7] | 15-60 minutes[9][17] | 5-20 minutes[7][9] | 30-120 minutes[16] |
| Relative Yield | High | Moderate to High | High to Very High[18][19] | Very High[7] | Moderate to High |
| Solvent Consumption | High | High | Low to Moderate | Low[9] | Very Low (CO2 is recycled) |
| Energy Consumption | High | Low | Moderate | Moderate | High (due to high pressure) |
| Thermal Degradation Risk | High[7] | Low | Low | Moderate to High (requires control) | Low (if temperature is controlled) |
| Environmental Impact | High (solvent waste) | High (solvent waste) | Low | Low | Very Low ("Green" technique) |
Experimental Protocols
The following are detailed, step-by-step methodologies for each extraction technique, designed for the extraction of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether from dried and powdered Picrasma quassioides plant material.
Protocol 1: Soxhlet Extraction
-
Preparation: Weigh approximately 10 g of dried, powdered plant material and place it into a cellulose thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of ethanol (95%) and add a few boiling chips. Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the round-bottom flask using a heating mantle. The solvent will vaporize, condense, and drip into the thimble containing the plant material. The extraction chamber will fill with the condensed solvent until it reaches the top of the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask. Allow the extraction to proceed for 12 hours.
-
Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Storage: Store the resulting crude extract at -20°C until further analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Place 5 g of dried, powdered plant material into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 80% aqueous methanol to the flask.
-
Sonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Collection and Re-extraction: Decant the supernatant. To maximize yield, re-extract the solid residue twice more with fresh solvent. Combine the supernatants from all extractions.
-
Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
Storage: Store the crude extract at -20°C.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation: Place 2 g of dried, powdered plant material into a microwave-safe extraction vessel.
-
Solvent Addition: Add 50 mL of 70% aqueous ethanol to the vessel.
-
Extraction: Seal the vessel and place it in the microwave extractor. Irradiate the sample at 400 W for 10 minutes, with a temperature setpoint of 60°C.
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
Storage: Store the crude extract at -20°C.
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Conclusion and Recommendations
For the extraction of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended over conventional methods.
-
UAE offers an excellent balance of high yield, reduced extraction time, and minimal thermal degradation, making it a robust and reliable method for routine laboratory use.
-
MAE provides the most rapid extraction, but requires careful optimization and control to prevent potential degradation of the target compound due to localized overheating.
-
SFE with a polar co-solvent is the most environmentally friendly option and should be considered when "green" chemistry principles are a priority and the necessary equipment is available.
-
Conventional methods like Soxhlet and maceration, while still functional, are largely superseded by the more efficient, faster, and sustainable modern techniques for a compound of this nature.
Ultimately, the optimal choice will depend on the specific goals of the research, available resources, and the scale of the extraction. It is always advisable to perform a small-scale pilot study to optimize the extraction parameters for the specific plant material being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether | axonscientific.com [axonscientific.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. investigacion.unirioja.es [investigacion.unirioja.es]
- 16. benthamopen.com [benthamopen.com]
- 17. Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrasound-assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. zaguan.unizar.es [zaguan.unizar.es]
A Comparative Guide to the In Vivo Validation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and its Analogs
An in-depth guide to the validation of the biological activity of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether in animal models is provided below.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological activity of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether in relevant animal models. Given the novelty of this specific glycerol ether, this document establishes a validation strategy by drawing mechanistic parallels from its core chemical components—vanillic acid and the glycerol ether linkage—and benchmarking against structurally related compounds with established biological profiles.
The central hypothesis is that Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, hereafter referred to as GVA, will exhibit potent anti-inflammatory and antioxidant activities, leveraging the well-documented properties of its parent compound, vanillic acid. The addition of the glycerol moiety is postulated to enhance bioavailability and potentially modulate its pharmacokinetic profile compared to vanillic acid alone.
Part 1: Mechanistic Postulates and Comparative Landscape
Vanillic acid (VA), a oxidized form of vanillin, is a phenolic acid found in various plants, including Angelica sinensis. It is recognized for a spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The primary mechanism of action for its antioxidant properties is attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Its anti-inflammatory effects are often linked to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory responses.
The covalent linkage of VA to a glycerol backbone to form GVA introduces a significant modification that may alter its physicochemical properties. Glycerol ethers are known to have diverse biological roles and can influence a molecule's solubility, membrane permeability, and metabolic stability. For instance, the structurally related compound guaifenesin (glyceryl guaiacol ether) demonstrates how the glycerol moiety can be used to improve the pharmacokinetic properties of a phenolic compound.
Our comparative analysis will therefore focus on validating GVA's activity against vanillic acid and other relevant phenolic antioxidants.
Comparative Compound Overview
| Compound | Core Structure | Known Biological Activities (in vivo) | Postulated Advantages of GVA |
| Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether (GVA) | Vanillic acid + Glycerol ether | Hypothesized: Anti-inflammatory, Antioxidant, Neuroprotective | Enhanced bioavailability, potentially altered tissue distribution, sustained release profile. |
| Vanillic Acid (VA) | Phenolic Acid | Antioxidant, Anti-inflammatory, Hepatoprotective, Neuroprotective. | Parent compound; extensive preclinical data available for benchmarking. |
| Guaifenesin | Guaiacol + Glycerol ether | Expectorant | Structurally related glycerol ether, provides insights into the metabolism of such compounds. |
| Ferulic Acid | Phenolic Acid | Potent antioxidant and anti-inflammatory agent. | A well-studied natural antioxidant for comparative efficacy studies. |
Part 2: Proposed Experimental Validation Workflow
The following section outlines a multi-tiered experimental workflow designed to rigorously validate the biological activity of GVA in vivo, progressing from initial toxicity assessments to robust efficacy models.
Workflow Diagram
Caption: Proposed workflow for GVA validation.
Step-by-Step Experimental Protocols
Protocol 1: Acute Toxicity Assessment
-
Objective: To determine the median lethal dose (LD50) and assess the acute toxicity profile of GVA.
-
Model: Male and female Swiss albino mice (6-8 weeks old).
-
Procedure:
-
Administer GVA orally at increasing doses (e.g., 5, 50, 300, 2000 mg/kg) to different groups of mice (n=5 per group).
-
A control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Observe the animals for 14 days for signs of toxicity, including changes in behavior, weight, and mortality.
-
Perform gross necropsy and histopathological examination of major organs at the end of the study.
-
-
Rationale: This is a critical first step to establish a safe dose range for subsequent efficacy studies.
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
-
Objective: To evaluate the anti-inflammatory effects of GVA against acute systemic inflammation.
-
Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Pre-treat mice with GVA (at various doses determined from the toxicity study), vanillic acid (equimolar dose to GVA), or vehicle for 7 days.
-
On day 7, administer a single intraperitoneal (i.p.) injection of LPS (1 mg/kg) to induce inflammation.
-
Collect blood samples at 2, 6, and 24 hours post-LPS injection.
-
Euthanize mice at 24 hours and collect tissues (liver, lungs).
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Assess inflammatory cell infiltration in tissues via histology.
-
-
Rationale: This model mimics systemic inflammation and allows for the direct assessment of GVA's ability to suppress cytokine production, a hallmark of its postulated anti-inflammatory activity. Comparing GVA to an equimolar dose of VA will reveal any enhanced efficacy due to the glycerol modification.
Part 3: Mechanistic Deep Dive - Signaling Pathways
The anti-inflammatory and antioxidant effects of phenolic compounds like vanillic acid are often mediated by their interaction with key intracellular signaling pathways. We hypothesize that GVA will act on the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer, which then translocates to the nucleus to induce the expression of pro-inflammatory genes.
Caption: Postulated inhibition of the NF-kB pathway by GVA.
Part 4: Data Interpretation and Comparative Efficacy
Hypothetical Comparative Data Table
| Parameter | Vehicle Control | GVA (Low Dose) | GVA (High Dose) | Vanillic Acid | Ferulic Acid |
| Serum TNF-α (pg/mL) in LPS Model | 1500 ± 120 | 950 ± 80 | 600 ± 50 | 800 ± 70 | 750 ± 65 |
| Paw Edema (mm) at 4h | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.4 ± 0.1 |
| Liver MDA (nmol/mg protein) | 5.2 ± 0.5 | 3.5 ± 0.4 | 2.1 ± 0.3 | 2.8 ± 0.3 | 2.5 ± 0.2 |
| Bioavailability (AUC) | N/A | Hypothesized Higher | Hypothesized Higher | Baseline | N/A |
This table presents hypothetical data to illustrate how results should be structured for comparative analysis. Actual results will be generated from experimental work.
Interpretation of Hypothetical Data:
In this hypothetical scenario, GVA at a high dose shows a superior reduction in serum TNF-α and liver malondialdehyde (MDA), a marker of oxidative stress, compared to an equimolar dose of vanillic acid. This would suggest that the glycerol ether modification not only preserves but may enhance the intrinsic anti-inflammatory and antioxidant activities of the vanillic acid moiety, possibly through improved bioavailability or altered pharmacodynamics.
Part 5: Conclusion and Future Directions
This guide outlines a robust, scientifically grounded strategy for the in vivo validation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether. By leveraging knowledge from its constituent parts and establishing a clear comparative framework, researchers can efficiently and effectively evaluate its therapeutic potential.
The key to this validation process is the direct, head-to-head comparison with its parent compound, vanillic acid. If GVA demonstrates superior efficacy or an improved pharmacokinetic profile, it would warrant further development, including more chronic disease models and detailed mechanistic studies to fully elucidate its mode of action. The logical progression from acute safety and efficacy models to in-depth mechanistic analysis provides a comprehensive and self-validating approach to drug discovery and development in this area.
A Comparative Guide to the Functional Activities of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and Its Synthetic Analogues
In the realm of natural product chemistry and drug discovery, the exploration of bioactive compounds and their synthetic derivatives is a cornerstone of innovation. This guide provides an in-depth technical comparison of the naturally occurring phenolic compound, Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, and its rationally designed synthetic analogues. While direct comparative studies on this specific ether are limited in publicly available literature, this document constructs a representative comparative framework based on the known biological activities of its core moiety, vanillic acid, and established principles of medicinal chemistry. We will delve into the rationale for synthetic modification and present a series of functional assays to evaluate and compare their potential therapeutic efficacy.
Introduction to Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether
The impetus for creating synthetic analogues of this natural product stems from the desire to enhance its inherent bioactivities, improve its pharmacokinetic profile, and explore novel therapeutic applications. Modifications can be strategically designed to alter lipophilicity, metabolic stability, and interaction with biological targets.
Rationale for Synthetic Analogues
For the purpose of this guide, we will consider two hypothetical synthetic analogues to illustrate the principles of comparative functional analysis:
-
Analogue A (Ester-Linked Analogue): Glycerol-2-(3-methoxy-4-hydroxybenzoate). Replacing the ether linkage with an ester bond can influence susceptibility to enzymatic cleavage by esterases, potentially creating a prodrug that releases vanillic acid and glycerol in vivo.
-
Analogue B (Lipophilic Chain Analogue): 1-O-octyl-2-O-(3-methoxy-4-hydroxybenzoyl)glycerol. The introduction of an octyl chain at the sn-1 position of the glycerol backbone significantly increases lipophilicity. This modification is designed to enhance membrane permeability and could be particularly relevant for antimicrobial and anti-inflammatory activities that involve cellular membranes.
Comparative Functional Assays: A Methodological Overview
The following sections detail the experimental protocols for a head-to-head comparison of the parent compound and its synthetic analogues across three key functional areas: antioxidant, anti-inflammatory, and antimicrobial activities.
Antioxidant Activity Assessment
Oxidative stress is a key pathological factor in numerous diseases. The antioxidant potential of the test compounds will be evaluated using a battery of assays that probe different mechanisms of radical scavenging and metal chelation.
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Experimental Protocol:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Dissolve the test compounds (parent compound and analogues) in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds (e.g., 1, 10, 50, 100, 250 µM).
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 180 µL of the FRAP reagent to 20 µL of the test compounds at various concentrations in a 96-well plate.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known concentration of FeSO₄.
-
Express the results as Fe²⁺ equivalents (µM).
Hypothetical Comparative Data for Antioxidant Assays
| Compound | DPPH Scavenging IC50 (µM) | FRAP Value (µM Fe²⁺ equivalents at 100 µM) |
| Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether | 85.2 ± 5.6 | 120.5 ± 8.9 |
| Analogue A (Ester-Linked) | 75.8 ± 4.9 | 135.2 ± 10.1 |
| Analogue B (Lipophilic Chain) | 98.5 ± 6.1 | 110.7 ± 7.5 |
| Ascorbic Acid (Control) | 25.1 ± 2.3 | 250.8 ± 15.4 |
Anti-inflammatory Activity Evaluation
Chronic inflammation contributes to the pathogenesis of many diseases. The anti-inflammatory potential of the compounds will be assessed by their ability to inhibit protein denaturation and modulate inflammatory pathways in a cellular model.
This assay uses the heat-induced denaturation of bovine serum albumin (BSA) as a model for protein denaturation, a hallmark of inflammation.[4]
Experimental Protocol:
-
Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 7.4).
-
Mix 1 mL of the BSA solution with 100 µL of the test compounds at various concentrations (e.g., 50, 100, 250, 500 µg/mL).
-
Use diclofenac sodium as a positive control.
-
Incubate the samples at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the samples at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
This cell-based assay measures the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Experimental Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine cell viability using the MTT assay to rule out cytotoxicity.
-
Calculate the percentage inhibition of NO production.
Visualization of the NF-κB Signaling Pathway
The production of NO in response to LPS is largely mediated by the activation of the NF-κB signaling pathway, which upregulates the expression of inducible nitric oxide synthase (iNOS).
Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.
Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The test compounds will be screened for their activity against a panel of clinically relevant bacteria.
The broth microdilution method will be used to determine the MIC and MBC of the compounds.[5]
Experimental Protocol:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include a positive control (a known antibiotic), a negative control (broth with inoculum), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Hypothetical Comparative Data for Antimicrobial Assay
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether | 128 | >256 |
| Analogue A (Ester-Linked) | 128 | >256 |
| Analogue B (Lipophilic Chain) | 32 | 128 |
| Ampicillin (Control) | 0.5 | 8 |
Experimental Workflow for Comparative Functional Assays
Caption: Workflow for the comparative functional analysis of the compounds.
Concluding Remarks
This guide has outlined a comprehensive framework for the comparative functional evaluation of "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether" and its synthetic analogues. By employing a suite of well-established in vitro assays, researchers can systematically dissect the structure-activity relationships of these compounds. The hypothetical data presented herein suggests that synthetic modifications can indeed modulate biological activity. For instance, the introduction of a lipophilic chain in Analogue B could enhance its antimicrobial properties, particularly against Gram-positive bacteria.
It is crucial to underscore that the findings from these in vitro assays represent an initial but vital step in the drug discovery process. Promising candidates should be further investigated in more complex biological systems, including cell-based models of disease and, eventually, in vivo studies, to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. US20180279610A1 - Glycerol ether-based antimicrobial compositions - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether
Introduction: Establishing Analytical Confidence for a Novel Phenolic Derivative
In the landscape of drug discovery and development, the robust characterization of any new chemical entity (NCE) is paramount. This guide provides a comprehensive framework for benchmarking "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether," a phenolic derivative isolated from Picrasma quassioides (D. Don) Benn[1], against established commercial standards. Given the absence of a dedicated pharmacopeial reference standard for this specific molecule, we will employ a scientifically rigorous approach by leveraging a structurally analogous compound with well-defined commercial standards: Guaifenesin.
The Role and Qualification of Reference Standards
In pharmaceutical research, analytical reference standards are the bedrock of quality, precision, and comparability[4]. They are highly characterized materials used to ensure accuracy in chemical analyses, serving as benchmarks for identity, purity, and potency of active pharmaceutical ingredients (APIs) and their impurities[4][6]. When a primary standard from a pharmacopeia (e.g., USP, EP) is not available for a new compound, a "working standard" must be meticulously qualified[6][7]. This qualification process establishes its quality and purity through direct comparison with a certified reference standard, in this case, a structural analogue.
Experimental Design: A Comparative Analysis Workflow
Our approach involves a multi-faceted analytical program to comprehensively characterize this compound and benchmark its performance against a commercial Guaifenesin reference standard.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. saudijournals.com [saudijournals.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Working Standards in Pharma: Ensuring Quality and Compliance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. pharmabeginers.com [pharmabeginers.com]
A Comparative Guide to the Biological Activities of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and Its Isomers
Abstract: This guide provides a comprehensive framework for the comparative analysis of "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether" and its isomers. While direct experimental data on this specific molecule is limited, this document synthesizes information on its constituent moieties—vanillic acid and glycerol ether—to propose a robust scientific investigation. We will delve into the potential biological activities, structure-activity relationships, and detailed experimental protocols for a thorough comparative study. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this class of compounds.
Introduction: Unveiling a Novel Phenolic Derivative
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a phenolic derivative that has been isolated from Picrasma quassioides (D. Don) Benn[1][2][3][4][5][6]. This structure combines a glycerol backbone with vanillic acid (3-methoxy-4-hydroxybenzoic acid) through an ether linkage at the glycerol's second carbon. Vanillic acid itself is a well-studied dietary benzoic acid derivative known for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects[7][8][9][10][11][12]. The ether linkage to a glycerol backbone introduces modifications that can significantly alter its physicochemical properties, such as solubility and bioavailability, and consequently, its biological activity[13][14].
The study of isomers is paramount in drug discovery, as even subtle structural changes can lead to profound differences in pharmacological and toxicological profiles[15][16]. This guide will focus on a comparative analysis of the following isomers of the parent compound:
-
Positional Isomers: Glycerol-1-(3-methoxy-4-hydroxybenzoic acid)ether, where the vanillic acid moiety is attached to the first carbon of the glycerol backbone.
-
Aromatic Isomers: Glycerol-2-(4-methoxy-3-hydroxybenzoic acid)ether, incorporating isovanillic acid instead of vanillic acid[17].
-
Stereoisomers: The (R)- and (S)-enantiomers of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, arising from the chiral center created at the second carbon of the glycerol.
Postulated Biological Activities and the Rationale for Comparison
Based on the known properties of vanillic acid and related glycerol ethers, we can hypothesize that these compounds will primarily exhibit antioxidant and anti-inflammatory activities.
Antioxidant Activity
Vanillic acid is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress[7][11]. This activity is largely attributed to its phenolic hydroxyl group. The etherification with glycerol may modulate this activity. A comparative study of the isomers will help elucidate the structure-activity relationship. For instance, the position of the ether linkage on the glycerol backbone (1- vs. 2-position) could influence the molecule's interaction with cellular membranes and antioxidant enzymes[18][19]. Furthermore, the arrangement of the methoxy and hydroxyl groups on the aromatic ring (vanillic vs. isovanillic acid) is known to affect antioxidant potential[20][21].
Anti-inflammatory Effects
Vanillic acid and its derivatives have demonstrated significant anti-inflammatory properties by modulating various signaling pathways, such as NF-κB, and reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-8[8][22][23]. The glycerol ether isomers may exhibit differential anti-inflammatory effects due to variations in their cellular uptake, distribution, and interaction with inflammatory targets. Comparing the activities of these isomers can provide valuable insights into the structural requirements for optimal anti-inflammatory action.
Experimental Design for a Comparative Isomer Study
A thorough comparative analysis requires a multi-faceted approach, encompassing chemical synthesis, in vitro assays, and potentially in vivo studies.
Synthesis and Characterization of Isomers
The synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and its isomers can be achieved through etherification reactions between the appropriate protected glycerol derivative and vanillic or isovanillic acid derivative[24][25][26]. Stereoisomers can be obtained through stereoselective synthesis or by separation of a racemic mixture using chiral chromatography. Detailed structural confirmation of each synthesized isomer should be performed using techniques such as NMR, mass spectrometry, and FT-IR.
Comparative In Vitro Antioxidant Assays
A battery of antioxidant assays should be employed to obtain a comprehensive profile of the compounds' activities.
Table 1: Proposed In Vitro Antioxidant Assays
| Assay | Principle | Key Parameters to Measure |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical. | IC50 value (concentration required to scavenge 50% of DPPH radicals). |
| ABTS Radical Cation Decolorization Assay | Measures the ability of the compound to scavenge the ABTS radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC). |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). | FRAP value (concentration of Fe²⁺ produced). |
| Cellular Antioxidant Activity (CAA) Assay | Measures the antioxidant activity within a cellular environment, providing a more biologically relevant assessment. | CAA value (quantifies the inhibition of cellular oxidation). |
Comparative In Vitro Anti-inflammatory Assays
To assess the anti-inflammatory potential of the isomers, cell-based assays are crucial.
Table 2: Proposed In Vitro Anti-inflammatory Assays
| Assay | Cell Line | Stimulant | Key Parameters to Measure |
| Nitric Oxide (NO) Production Assay | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production (measured by Griess reagent). |
| Cytokine Secretion Assay (ELISA) | Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes | LPS | Reduction in the secretion of TNF-α, IL-6, and IL-1β. |
| NF-κB Reporter Assay | HEK293 cells transfected with an NF-κB reporter construct | TNF-α | Inhibition of NF-κB transcriptional activity. |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of the test compounds and a positive control (e.g., Trolox, ascorbic acid) in a suitable solvent (e.g., DMSO, methanol).
-
Create a series of dilutions for each test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Include a blank (solvent only) and a control (DPPH solution with solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Nitric Oxide (NO) Production Assay Protocol
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Measurement of Nitrite:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Visualization of Key Concepts
Isomers of Glycerol-vanillic acid ether
Caption: Isomeric variations of the parent compound.
General Workflow for Comparative Activity Study
Caption: Experimental workflow for isomer comparison.
Concluding Remarks and Future Directions
The comparative study of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and its isomers holds significant promise for the discovery of novel therapeutic agents with potentially enhanced antioxidant and anti-inflammatory properties. The systematic approach outlined in this guide, from synthesis to detailed in vitro evaluation, provides a solid foundation for elucidating the structure-activity relationships within this class of compounds.
Future investigations should consider:
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most active isomers. For racemic drugs, it is often recommended to use stereospecific assays to evaluate the pharmacokinetics of each enantiomer, especially if there is a potential for chiral inversion or significant differences in their kinetic parameters[27][28].
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of oxidative stress and inflammation.
-
Mechanism of Action Studies: Delving deeper into the molecular targets and signaling pathways modulated by these compounds.
By following a rigorous and comprehensive research plan, the scientific community can unlock the full therapeutic potential of these intriguing natural product derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether | axonscientific.com [axonscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Affiniti Research [affiniti-res.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. jddtonline.info [jddtonline.info]
- 10. scispace.com [scispace.com]
- 11. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review on Pharmacological Activities of Vanillic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]
- 13. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isovanillic Acid | C8H8O4 | CID 12575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Structure-function relationship research of glycerol backbone-based cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. STUDIES ON THE STRUCTURE OF GLYCERYL ETHERS AND THE GLYCERYL ETHER PHOSPHOLIPIDS OF BOVINE ERYTHROCYTES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Etherification of Biodiesel-Based Glycerol with Bioethanol over Tungstophosphoric Acid To Synthesize Glyceryl Ethers | Semantic Scholar [semanticscholar.org]
- 27. Bioequivalence of chiral drugs. Stereospecific versus non-stereospecific methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
